2-Hydroxycarbazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-carbazol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-7,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPGDZPXOZATKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235340 | |
| Record name | 2-Hydroxycarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86-79-3 | |
| Record name | 2-Hydroxycarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxycarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxycarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbazol-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-Hydroxycarbazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH4E4EQ2YZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxycarbazole: Basic Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxycarbazole, with the IUPAC name 9H-carbazol-2-ol, is a heterocyclic aromatic organic compound that has garnered significant interest in various scientific fields.[1][2] Its carbazole core, a tricyclic structure containing a nitrogen atom, substituted with a hydroxyl group, imparts unique physicochemical properties that make it a valuable building block in medicinal chemistry, materials science, and organic synthesis.[3] This technical guide provides a comprehensive overview of the fundamental properties and structural characteristics of this compound, tailored for researchers and professionals in drug development and related scientific disciplines.
Basic Properties
This compound is a solid at room temperature, appearing as a beige to light brown crystalline powder.[1] Its core physical and chemical properties are summarized in the table below, providing a quick reference for experimental design and analysis.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₉NO | [1][2] |
| Molecular Weight | 183.21 g/mol | [1][2] |
| Melting Point | 270-273 °C | [1] |
| Boiling Point | 316.88 °C (estimated) | [1] |
| pKa (predicted) | 10.05 ± 0.30 | [1] |
| CAS Number | 86-79-3 | [1][2] |
| Appearance | Beige to light brown crystalline powder | [1] |
Molecular Structure and Spectroscopic Analysis
The molecular structure of this compound consists of a fused three-ring system with a hydroxyl group at the 2-position. This structure gives rise to a characteristic spectroscopic profile that is crucial for its identification and characterization.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H NMR (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.9 | s | 1H | N-H |
| 9.42 | s | 1H | O-H |
| 7.92 | d | 1H | Aromatic H |
| 7.86 | d | 1H | Aromatic H |
| 7.39 | t | 1H | Aromatic H |
| 7.25 | d | 1H | Aromatic H |
| 7.08 | t | 1H | Aromatic H |
| 6.86 | dd | 1H | Aromatic H |
| 6.67 | d | 1H | Aromatic H |
¹³C NMR (DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 154.2 | C-OH |
| 141.1 | Aromatic C |
| 138.9 | Aromatic C |
| 125.8 | Aromatic C |
| 122.5 | Aromatic C |
| 120.1 | Aromatic C |
| 119.3 | Aromatic C |
| 115.8 | Aromatic C |
| 111.5 | Aromatic C |
| 110.8 | Aromatic C |
| 109.9 | Aromatic C |
| 95.8 | Aromatic C |
FT-IR (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3419 | Strong, Broad | N-H Stretch |
| 3051 | Medium | Aromatic C-H Stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C Bending |
| 1450 | Medium | C-N Stretch |
| 1327 | Medium | C-H Deformation |
| 1200-1000 | Strong | C-O Stretch |
| 727 | Strong | Out-of-plane N-H Bending |
UV-Vis Spectroscopy
Studies on carbazole and its derivatives indicate that the absorption maxima are influenced by the solvent and substitution pattern. For carbazole in ethanol, an absorption peak is observed at 323 nm.[4] The introduction of a hydroxyl group is expected to cause a bathochromic (red) shift. In ethanol, this compound exhibits an excitation maximum at 290 nm.[5]
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Several synthetic routes have been established, with the following being prominent examples.
Photochemical Synthesis from 3-Hydroxy-2'-chloro-diphenylamine
This method offers a continuous and high-throughput route to this compound.
Materials:
-
3-Hydroxy-2'-chloro-diphenylamine
-
Potassium t-butoxide (t-BuOK)
-
Dimethyl sulfoxide (DMSO)
-
Millimeter scale photoreactor with a 365 nm UV-LED light source
-
Argon gas supply
Procedure:
-
Prepare a solution of 3-hydroxy-2'-chloro-diphenylamine and potassium t-butoxide in dimethyl sulfoxide.
-
Purge the photoreactor system with argon.
-
Continuously feed the solution into the millimeter scale photoreactor.
-
Irradiate the flowing solution with the 365 nm UV-LED.
-
The product, this compound, is formed via photochemical intramolecular cyclization.
-
Collect the output from the reactor and purify the product using appropriate chromatographic techniques.
Synthesis via Borsche-Drechsel Cyclization
This classical method involves the synthesis of a tetrahydrocarbazole intermediate followed by dehydrogenation.
Step 1: Synthesis of 2-Hydroxy-1,2,3,4-tetrahydrocarbazole
-
React p-aminophenol with cyclohexanone to form the corresponding hydrazone.
-
The resulting hydrazone is then subjected to an acid-catalyzed cyclization, in a reaction analogous to the Fischer indole synthesis, to yield 2-hydroxy-1,2,3,4-tetrahydrocarbazole.
Step 2: Dehydrogenation to this compound
-
The 2-hydroxy-1,2,3,4-tetrahydrocarbazole intermediate is dehydrogenated to form the aromatic carbazole ring system.
-
This can be achieved by heating with a catalyst such as palladium on carbon in a high-boiling solvent like diphenyl ether.[6]
Chemoselective N-Alkylation
This protocol allows for the selective modification of the nitrogen atom in the carbazole ring.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
-
Alkylating agent (e.g., alkyl halide)
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend sodium hydride in a mixture of THF and DMF.
-
Add this compound to the suspension and stir at room temperature.
-
After the deprotonation is complete (indicated by the cessation of hydrogen evolution), add the alkylating agent dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the N-alkylated this compound by column chromatography.
Biological Signaling Pathway
This compound has been identified as a modulator of intracellular calcium signaling. Specifically, it activates the ryanodine receptor (RyR), a calcium release channel located on the membrane of the sarcoplasmic/endoplasmic reticulum.[1]
This activation leads to the release of calcium ions from intracellular stores into the cytosol, thereby increasing the cytosolic calcium concentration. This elevation in intracellular calcium can then trigger a variety of downstream cellular processes, including muscle contraction and neurotransmission.[1] The potency of this compound in activating the ryanodine receptor makes it a valuable tool for studying intracellular calcium signaling.[1]
Conclusion
This compound is a versatile molecule with a rich chemistry and interesting biological activity. Its well-defined structure and spectroscopic properties make it readily identifiable, while established synthetic protocols allow for its preparation and derivatization. The ability of this compound to modulate intracellular calcium signaling pathways highlights its potential as a pharmacological tool and a lead compound in drug discovery efforts. This guide provides a foundational understanding of its core properties, empowering researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. This compound CAS#: 86-79-3 [m.chemicalbook.com]
- 2. This compound | C12H9NO | CID 93551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. Absorption [Carbazole] | AAT Bioquest [aatbio.com]
- 5. Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20070197797A1 - Compounds and methods for carbazole synthesis - Google Patents [patents.google.com]
2-Hydroxycarbazole: A Versatile Scaffold in Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxycarbazole, a heterocyclic aromatic compound, has emerged as a molecule of significant interest across various scientific disciplines. Its rigid, planar structure, coupled with the reactive hydroxyl and amine functionalities, makes it a versatile building block for the synthesis of a diverse array of derivatives. This technical guide provides a comprehensive overview of the applications of this compound in research, with a focus on its synthesis, biological activities, and role in materials science. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its use in laboratory settings.
Chemical Synthesis
The efficient synthesis of this compound and its derivatives is crucial for its exploration in various research fields. Several methods have been developed, with photochemical synthesis in a continuous flow reactor being a particularly noteworthy advancement.
Photochemical Continuous Flow Synthesis of this compound
A green and high-throughput method for synthesizing this compound involves the photochemical intramolecular cyclization of 3-hydroxy-2′-chloro-diphenylamine.[1] This reaction is typically carried out in a millimeter-scale photoreactor under UV-LED irradiation.
Experimental Protocol:
-
Reactor Setup: A self-designed millimeter-scale photoreactor is used, fabricated using techniques like femtosecond laser engraving to ensure precise dimensions and efficient light penetration.
-
Reactant Preparation: A solution of 3-hydroxy-2′-chloro-diphenylamine is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Catalyst Addition: A base catalyst, typically potassium t-butoxide, is added to the reactant solution.
-
Photoreaction: The solution is continuously pumped through the photoreactor, which is illuminated by a 365 nm UV-LED.
-
Reaction Parameters: The residence time of the reactant solution in the photoreactor is a critical parameter. Under optimized conditions, a residence time of approximately 1 minute can yield significant product formation.[1]
-
Product Isolation: The product mixture exiting the reactor is collected and purified using standard techniques like column chromatography to isolate this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant | 3-hydroxy-2′-chloro-diphenylamine | [1] |
| Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Catalyst | Potassium t-butoxide | [1] |
| Light Source | 365 nm UV-LED | [1] |
| Residence Time | 1 minute | [1] |
| Yield of this compound | 31.6% | [1] |
Experimental Workflow:
Caption: Continuous flow photochemical synthesis of this compound.
N-Alkylation of this compound
The nitrogen atom of the carbazole ring can be readily alkylated to produce a variety of N-substituted derivatives, which often exhibit distinct biological and physical properties.
Experimental Protocol:
-
Base Treatment: this compound is treated with a strong base, such as sodium hydride (NaH), in an anhydrous solvent system like a mixture of tetrahydrofuran (THF) and dimethylformamide (DMF).
-
Deprotonation: The NaH deprotonates the nitrogen of the carbazole ring, forming the corresponding sodium salt.
-
Alkylation: An alkylating agent, such as an alkyl halide (e.g., butyl bromide), is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature for a specified period to allow for the nucleophilic substitution to occur.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography.
Biological Applications
This compound and its derivatives have shown promise in several areas of biomedical research, including oncology and microbiology.
Anticancer Activity
Numerous studies have investigated the cytotoxic effects of carbazole derivatives against various cancer cell lines. While specific IC50 values for this compound are not extensively reported in publicly available literature, data for its derivatives highlight the potential of this scaffold in cancer therapy.
Quantitative Data: Anticancer Activity of Carbazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Carbazole Derivative 14a | Gastric Adenocarcinoma (7901) | 11.8 ± 1.26 | [2] |
| Carbazole Derivative 14a | Human Melanoma (A875) | 9.77 ± 8.32 | [2] |
| Phenylcarbazole Derivative | Human Leukemia (CEM) | 0.01 - 0.1 | [3] |
| Carbazole-dithiocarbamate 12 | Glioma (C6) | 12.2 | [4] |
| Mahanine | Colon Cancer (HCT116) | 25.5 | [4] |
| Mahanine | Cervical Cancer (HeLa) | 24.3 | [4] |
| Pyrido[2,3-a]carbazole 34 | Cervical Cancer (HeLa) | 13.42 | [4] |
Signaling Pathway (Hypothesized):
The precise mechanisms of action for many cytotoxic carbazole derivatives are still under investigation, but potential pathways include the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.
Caption: Hypothesized apoptotic pathway induced by carbazole derivatives.
Antimicrobial Activity
Carbazole derivatives have also demonstrated significant activity against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Quantitative Data: Antimicrobial Activity of Carbazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Carbazole-based sulfonamides | S. aureus | 50 | [3] |
| Pyrano[3,2-c]carbazoles | A. niger | 0.49 | [3] |
| Carbazole-azole derivatives | E. faecalis | 2 | [3] |
| Carbazole-azole derivatives | S. aureus | 4 | [3] |
Calcium Mobilization
This compound has been identified as a modulator of intracellular calcium (Ca²⁺) release.[5][6] This activity is of significant interest in studying cellular signaling pathways.
Experimental Protocol for Ca²⁺ Mobilization Assay (General):
-
Cell Culture: A suitable cell line expressing the target receptor (e.g., ryanodine receptor) is cultured in appropriate media.
-
Cell Loading: The cells are loaded with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or microscope.
-
Compound Addition: A solution of this compound at the desired concentration is added to the cells.
-
Fluorescence Monitoring: The change in fluorescence intensity is monitored over time. An increase in fluorescence indicates a rise in intracellular Ca²⁺ concentration.
-
Data Analysis: The fluorescence data is analyzed to determine the kinetics and magnitude of the Ca²⁺ release.
Signaling Pathway:
This compound has been shown to induce Ca²⁺ release from intracellular stores, such as the endoplasmic reticulum, by acting on specific ion channels like the ryanodine receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel phenylcarbazoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 97 86-79-3 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Hydroxycarbazole: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxycarbazole, a heterocyclic aromatic organic compound, has garnered significant interest in the scientific community for its versatile applications, ranging from materials science to medicinal chemistry. This comprehensive technical guide provides an in-depth overview of the discovery, history, and synthesis of this compound. It details its physicochemical and spectroscopic properties, outlines experimental protocols for its preparation, and explores its biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction
This compound (9H-carbazol-2-ol) is a carbazole derivative characterized by a hydroxyl group substituted at the second position of the carbazole core. This structural feature imparts unique chemical reactivity and biological activity to the molecule.[1] Its potential applications span from being a key component in organic electronics, such as organic light-emitting diodes (OLEDs), to serving as a crucial precursor in the synthesis of more complex molecules.[1][2] In the realm of medicinal chemistry, this compound and its derivatives have demonstrated promising anti-cancer, antimicrobial, and antioxidant properties.[1]
History and Discovery
The history of carbazole chemistry dates back to the 19th century. While the exact date and discoverer of this compound are not prominently documented in readily available literature, early methods for the synthesis of carbazole derivatives were challenging and often resulted in low yields. A notable early synthesis that could produce hydroxycarbazoles was reported in 1936 by Hoshino and Takiura, which involved a multi-step reaction starting from cyclohexanone. A significant advancement in the direct synthesis of this compound was patented in 1943, describing a single-operation process from 2-amino-4'-hydroxy diphenyl in the vapor phase at high temperatures (600-800°C) for a very short duration (0.5-5 seconds). This method represented a more direct and potentially more efficient route to the compound at the time.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 9H-carbazol-2-ol | [3] |
| CAS Number | 86-79-3 | [1][4] |
| Molecular Formula | C₁₂H₉NO | [1][3] |
| Molecular Weight | 183.21 g/mol | [1][3] |
| Appearance | Beige to light brown crystalline powder | [5] |
| Melting Point | 270-273 °C (lit.) | [5][6] |
| Boiling Point | 316.88°C (rough estimate) | [1] |
| pKa | 10.05 ± 0.30 (Predicted) | [1] |
| Solubility | Enhanced solubility in polar solvents due to the hydroxyl group. | [2] |
Spectroscopic Properties
The spectroscopic data for this compound are crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)
| Assignment | Chemical Shift (ppm) |
| A (N-H) | 10.9 |
| B (O-H) | 9.42 |
| C | 7.921 |
| D | 7.855 |
| E | 7.386 |
| F | 7.252 |
| G | 7.079 |
| J | 6.863 |
| K | 6.669 |
Data sourced from ChemicalBook.
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Carbon Environment | Expected Chemical Shift Range (ppm) |
| Aromatic C-O | 150-160 |
| Aromatic C-N | 135-145 |
| Aromatic C-C/C-H | 100-130 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3200-3600 | O-H stretch | Broad peak, indicative of the hydroxyl group. |
| 3300-3500 | N-H stretch | Sharp to medium peak for the amine in the carbazole ring. |
| 3000-3100 | Aromatic C-H stretch | Peaks characteristic of aromatic protons. |
| 1600-1450 | Aromatic C=C stretch | Multiple sharp peaks indicating the aromatic rings. |
| 1080-1300 | C-O stretch | Strong peak corresponding to the hydroxyl group's C-O bond. |
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.
Table 5: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 183 | Molecular ion [M]⁺ |
| 154 | Loss of CHO |
| 127 | Further fragmentation |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been developed, each with its own advantages and limitations.
Photochemical Synthesis via Intramolecular Arylation
This modern approach offers a green and efficient route to this compound.
-
Preparation of the Precursor (3-hydroxy-2'-chloro-diphenylamine): The feedstock is synthesized via a thermochemical route using 2-chloroaniline and resorcinol as reactants with phosphoric acid as a catalyst in m-xylene.
-
Photochemical Reaction Setup: A continuous flow photochemical synthesis is performed in a millimeter-scale photoreactor.
-
Reaction Conditions: The precursor, 3-hydroxy-2'-chloro-diphenylamine, is dissolved in anhydrous dimethyl sulfoxide (DMSO). Potassium t-butoxide is added as a catalyst. The solution is then passed through the photoreactor and irradiated with a 365 nm UV-LED.
-
Product Isolation and Yield: Under optimized conditions, this method can achieve a yield of up to 31.6% for this compound with a short residence time.[5][7]
Synthesis from Cyclohexanone
A traditional method for synthesizing the carbazole skeleton is through the Fischer indole synthesis, which can be adapted for this compound.
-
Formation of Tetrahydrocarbazole Intermediate: The synthesis typically begins with the reaction of cyclohexanone and a substituted phenylhydrazine under acidic conditions to form a phenylhydrazone, which then undergoes cyclization to a tetrahydrocarbazole derivative.
-
Dehydrogenation: The resulting 2-hydroxy-5,6,7,8-tetrahydrocarbazole is then subjected to dehydrogenation to yield this compound. This can be achieved by heating at high temperatures (e.g., 250°C) in a high-boiling solvent like diphenyl ether.[8]
Historical Synthesis from 2-amino-4'-hydroxy diphenyl
This method, while historically significant, involves harsh conditions.
-
Vapor Phase Reaction: 2-amino-4'-hydroxy diphenyl is vaporized.
-
High-Temperature Cyclization: The vapor is passed through a reaction zone heated to 600-800°C for a very short duration of 0.5-5 seconds, preferably in the absence of oxidizing agents. This high-temperature, short-contact-time process facilitates the intramolecular cyclization to form this compound.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, making it a molecule of interest for drug development.
Calcium Mobilization via Ryanodine Receptor Activation
This compound is structurally similar to the marine toxin 9-methyl-7-bromoeudistomin, which is known to mobilize intracellular calcium (Ca²⁺).[9] Studies have shown that this compound induces the release of Ca²⁺ from the sarcoplasmic reticulum by directly activating the ryanodine receptor (RyR), an intracellular calcium release channel.[6] This makes it a potent tool for studying Ca²⁺ signaling pathways.
Potential Anti-Cancer Activity: Apoptosis and Cell Cycle Arrest
While direct studies on this compound's anti-cancer mechanisms are limited, carbazole derivatives are known to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1]
Apoptosis is often executed by a family of proteases called caspases. A plausible mechanism for this compound-induced apoptosis would involve the activation of this cascade.
Many anti-cancer agents function by halting the cell cycle, preventing cancer cells from proliferating. The p53 tumor suppressor protein and its downstream target p21 are key regulators of the cell cycle.
Applications
The unique properties of this compound have led to its use in various fields:
-
Organic Electronics: Its electronic properties make it a valuable material in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.[1][2]
-
Pharmaceuticals: It serves as a scaffold for the synthesis of derivatives with potential therapeutic applications, including anti-cancer and antimicrobial agents.[1]
-
Chemical Synthesis: As a versatile building block, it is used in the synthesis of more complex organic molecules, such as isochromene fused carbazoles.[1][5][6]
Conclusion
This compound is a molecule with a rich history and a promising future. Its straightforward synthesis, coupled with its interesting physicochemical and biological properties, makes it a valuable compound for both academic research and industrial applications. Further elucidation of its mechanisms of action in biological systems will undoubtedly open up new avenues for the development of novel therapeutics and advanced materials. This guide provides a solid foundation for professionals seeking to understand and utilize this versatile compound.
References
- 1. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]
- 2. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 4. This compound | C12H9NO | CID 93551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 6. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient continuous synthesis of this compound and 4-hydroxycarbazole in a millimeter scale photoreactor [html.rhhz.net]
- 8. US20070197797A1 - Compounds and methods for carbazole synthesis - Google Patents [patents.google.com]
- 9. Ryanodine receptor calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Hydroxycarbazole: Synthesis, Reactions, and Role in Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxycarbazole, a heterocyclic aromatic compound, has garnered significant attention in organic chemistry and drug development due to its versatile reactivity and intriguing biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, key chemical transformations, and its pivotal role as a modulator of intracellular calcium signaling. Detailed experimental protocols for its synthesis and derivatization are presented, alongside a thorough compilation of its physicochemical and spectroscopic properties. A key feature of this guide is the elucidation of the signaling pathway associated with this compound-induced calcium mobilization, visualized through a detailed workflow diagram. This document aims to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry, medicinal chemistry, and drug discovery.
Physicochemical and Spectroscopic Properties of this compound
This compound is a stable, crystalline solid at room temperature. A summary of its key physical and spectroscopic properties is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NO | [1][2] |
| Molecular Weight | 183.21 g/mol | [1][2] |
| CAS Number | 86-79-3 | [1][2] |
| Melting Point | 270-273 °C | |
| Appearance | Beige to light brown crystalline powder | [2] |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and alcohols. | |
| UV-Vis Absorption | Studied in concentrated aqueous potassium hydroxide solutions. | |
| InChI | 1S/C12H9NO/c14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-7,13-14H | [3] |
| SMILES | Oc1ccc2c(c1)[nH]c3ccccc23 |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A highly efficient and green approach is the photochemical intramolecular cyclization of 3-hydroxy-2'-chloro-diphenylamine.[4]
Experimental Protocol: Photochemical Synthesis
This protocol describes a continuous-flow synthesis using a millimeter-scale photoreactor, which offers high throughput and short reaction times.[4]
Materials:
-
3-hydroxy-2'-chloro-diphenylamine
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Potassium t-butoxide (t-BuOK)
-
Millimeter-scale photoreactor with a 365 nm UV-LED light source
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Prepare a stock solution of 3-hydroxy-2'-chloro-diphenylamine in anhydrous DMSO.
-
Prepare a stock solution of potassium t-butoxide in anhydrous DMSO.
-
Set up the millimeter-scale photoreactor and equip it with a 365 nm UV-LED light source.
-
Using syringe pumps, introduce the reactant and catalyst solutions into the photoreactor at a controlled flow rate to achieve a residence time of 1 minute.
-
Irradiate the reaction mixture with the 365 nm UV-LED as it flows through the reactor.
-
Collect the reaction mixture at the outlet of the reactor.
-
Analyze the product mixture by HPLC to determine the yield of this compound and 4-hydroxycarbazole.
-
Under optimized conditions, a yield of 31.6% for this compound can be achieved.[4]
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system, such as a mixture of hexane and ethyl acetate.
Key Reactions of this compound
This compound serves as a versatile building block for the synthesis of more complex molecules, primarily through reactions involving its hydroxyl and amine functionalities.
N-Alkylation
The nitrogen atom of the carbazole ring can be readily alkylated under basic conditions. This reaction is crucial for the synthesis of various derivatives with potential biological activities.
Experimental Protocol: N-Alkylation using Sodium Hydride
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of sodium hydride in a mixture of anhydrous THF and DMF, add a solution of this compound in the same solvent system at 0 °C under an inert atmosphere (e.g., argon).
-
Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the corresponding sodium salt.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of Isochromene Fused Carbazoles
This compound can be used in condensation reactions to synthesize complex heterocyclic systems, such as isochromene fused carbazoles.[5]
Experimental Protocol: Condensation with Citral
Materials:
-
This compound
-
Citral
-
Titanium(IV) ethoxide (Ti(OEt)₄) or Methylaluminum dichloride (MeAlCl₂) as a catalyst
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve this compound and citral in an anhydrous solvent under an inert atmosphere.
-
Add the catalyst (Ti(OEt)₄ or MeAlCl₂) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting isochromene fused carbazole derivative by column chromatography.[5]
Role of this compound in Calcium Signaling
This compound is recognized for its ability to mobilize intracellular calcium (Ca²⁺) stores, a critical process in cellular signaling. It exerts this effect by directly activating ryanodine receptors (RyRs), which are intracellular calcium release channels located on the membrane of the endoplasmic and sarcoplasmic reticulum.
The activation of RyRs by this compound leads to a rapid efflux of Ca²⁺ from these stores into the cytoplasm. This increase in cytosolic Ca²⁺ concentration can then trigger a multitude of cellular responses, including muscle contraction, neurotransmission, and gene expression. The mechanism is a form of calcium-induced calcium release (CICR), where the initial release of Ca²⁺ can potentiate further release from adjacent RyRs, creating a localized Ca²⁺ "spark" or a propagating Ca²⁺ wave.[6][7]
Signaling Pathway Diagram
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. This compound CAS#: 86-79-3 [m.chemicalbook.com]
- 3. This compound | C12H9NO | CID 93551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficient continuous synthesis of this compound and 4-hydroxycarbazole in a millimeter scale photoreactor [html.rhhz.net]
- 5. First synthesis of dimethyl-1H-isochromeno[3,4-b]carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 7. Ryanodine Receptor Projects | Ehrlich Laboratory [medicine.yale.edu]
2-Hydroxycarbazole: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxycarbazole, a heterocyclic aromatic compound, has emerged as a molecule of interest in medicinal chemistry. This technical guide provides an in-depth overview of the current understanding of its potential therapeutic applications, with a primary focus on its anticancer properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development. While the broader class of carbazole derivatives has shown promise in neuroprotection and anti-inflammatory applications, this guide will focus on the data directly pertaining to this compound where available, and clearly distinguish when the discussion pertains to the wider carbazole family.
Introduction
Carbazole and its derivatives have a rich history in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. The rigid, planar structure of the carbazole nucleus allows it to intercalate with DNA and interact with various enzymatic targets. This compound, a hydroxylated derivative, presents a unique pharmacological profile due to the presence of the hydroxyl group, which can participate in hydrogen bonding and act as a potential site for metabolic modification. This document aims to consolidate the existing scientific literature on the therapeutic potential of this compound, providing a foundational resource for further investigation.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis and modulation of the cell cycle.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines and a normal intestinal epithelial cell line.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 0.34 |
| HTB-26 (MDA-MB-231) | Breast Adenocarcinoma | ~10-50 |
| PC-3 | Prostate Cancer | ~10-50 |
| HepG2 | Hepatocellular Carcinoma | ~10-50 |
| HCEC | Normal Intestinal Epithelium | >50 |
Table 1: IC50 values of this compound against various cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of this compound.
Cell Viability Assay (Crystal Violet Staining)
This protocol is adapted from the methodology used to determine the IC50 values presented in Table 1.
Objective: To assess the cytotoxic effect of this compound on cancer and normal cells.
Materials:
-
Target cell lines (e.g., HCT116, HTB-26, PC-3, HepG2, HCEC)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Crystal Violet solution (0.5% w/v in 20% methanol)
-
Methanol
-
Sorensen's buffer (0.1 M sodium citrate, 0.1 M citric acid, 50% ethanol, pH 4.2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Staining:
-
Carefully remove the medium.
-
Wash the cells gently with PBS.
-
Fix the cells with 100 µL of methanol for 15 minutes.
-
Remove the methanol and air-dry the plates.
-
Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plates with tap water to remove excess stain and air-dry.
-
-
Quantification:
-
Add 100 µL of Sorensen's buffer to each well to solubilize the stain.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is a standard method for analyzing the effect of a compound on cell cycle distribution.
Objective: To determine the effect of this compound on the cell cycle progression of cancer cells.
Materials:
-
Target cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours. Include a vehicle-treated control.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.
Signaling Pathways
While direct evidence for the modulation of specific signaling pathways by this compound is limited, the broader class of carbazole derivatives has been shown to interact with key pathways involved in cancer, neuroprotection, and inflammation. The following diagrams illustrate these generalized pathways. It is critical to note that these representations are based on the activities of various carbazole derivatives and may not be directly applicable to this compound itself. Further research is required to elucidate the specific molecular targets of this compound.
Potential Apoptotic Pathway in Cancer (Generalized for Carbazoles)
Carbazole derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This often involves the activation of caspases and modulation of Bcl-2 family proteins.
Caption: Generalized intrinsic apoptotic pathway potentially modulated by carbazole derivatives.
Potential Neuroprotective Signaling (Generalized for Carbazoles)
Certain carbazole derivatives have demonstrated neuroprotective effects, potentially through the activation of pro-survival signaling cascades like the PI3K/Akt pathway.
Caption: Simplified PI3K/Akt neuroprotective pathway potentially activated by carbazole derivatives.
Potential Anti-inflammatory Signaling (Generalized for Carbazoles)
The anti-inflammatory properties of some carbazole derivatives may be attributed to the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.
Caption: Generalized NF-κB anti-inflammatory pathway potentially inhibited by carbazole derivatives.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial screening and characterization of the anticancer activity of a compound like this compound.
Caption: A representative workflow for the preclinical evaluation of this compound's anticancer activity.
Conclusion and Future Directions
The available data suggests that this compound is a promising candidate for further investigation as an anticancer agent, exhibiting potent cytotoxicity against colorectal cancer cells at sub-micromolar concentrations. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to validate and expand upon these findings.
Future research should focus on:
-
Elucidating the precise molecular mechanism of action: While apoptosis is implicated, the specific upstream signaling pathways affected by this compound remain to be identified. Investigating its effects on the MAPK and NF-κB pathways, which are known to be modulated by other carbazole derivatives, would be a logical next step.
-
In vivo efficacy and toxicity studies: The promising in vitro data needs to be translated into animal models to assess the therapeutic potential and safety profile of this compound.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of novel derivatives of this compound could lead to the identification of compounds with improved potency and selectivity.
-
Exploring other therapeutic areas: While this guide has focused on anticancer activity, the potential neuroprotective and anti-inflammatory properties of this compound, suggested by the activity of the broader carbazole family, warrant investigation.
This technical guide serves as a comprehensive starting point for researchers dedicated to unlocking the full therapeutic potential of this compound and its derivatives.
2-Hydroxycarbazole: A Versatile Scaffold for Synthesis in Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxycarbazole, a heterocyclic aromatic compound, has emerged as a privileged scaffold in synthetic chemistry. Its unique structural features, including a reactive hydroxyl group and a modifiable nitrogen atom within the carbazole nucleus, offer a versatile platform for the construction of a diverse array of functionalized molecules. This guide provides a comprehensive overview of this compound as a building block, detailing its key reactions, providing experimental protocols, and summarizing its applications in medicinal chemistry and materials science. The inherent biological activity of the carbazole core, coupled with the synthetic handles provided by the hydroxyl group, makes this compound a molecule of significant interest for the development of novel therapeutics and advanced organic materials.[1]
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is centered around three primary sites: the hydroxyl group, the nitrogen atom of the pyrrole ring, and the aromatic carbocyclic rings. This multi-faceted reactivity allows for a wide range of chemical transformations, enabling the synthesis of complex molecular architectures.
N-Alkylation
Chemoselective N-alkylation of this compound is a fundamental transformation that allows for the introduction of various side chains, which can significantly modulate the biological activity and physicochemical properties of the resulting derivatives.[1] This reaction is typically achieved using a strong base to deprotonate the nitrogen, followed by the addition of an alkyl halide.
Table 1: N-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| Various Alkyl Halides | NaH | THF/DMF | 87-96 | [1] |
| Butyl Bromide | NaH | THF/DMF | Low (initially) | [2] |
| Butyl Bromide | BuLi | THF | - | [2] |
Experimental Protocol: Chemoselective N-Alkylation of this compound [1][2]
-
Deprotonation: To a solution of this compound (1.0 eq.) in a mixture of anhydrous tetrahydrofuran (THF) and dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
Stirring: Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the cessation of hydrogen gas evolution.
-
Alkylation: Add the desired alkyl halide (1.1 eq.) dropwise to the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of this compound.
O-Alkylation and O-Arylation
The hydroxyl group of this compound provides a handle for O-alkylation and O-arylation reactions, further expanding the diversity of accessible derivatives. These reactions typically proceed under basic conditions or can be achieved through methods like the Mitsunobu reaction for O-alkylation or palladium-catalyzed cross-coupling for O-arylation.
Oxidative Coupling
Oxidative coupling reactions of this compound lead to the formation of dimeric and higher-order structures.[3][4] Vanadium-catalyzed regioselective oxidative coupling has been shown to produce dimers with an ortho-ortho' coupling pattern with high selectivity.[3][4] These bis(hydroxycarbazole) structures are found in a number of natural products with promising biological activities.[3][5]
Table 2: Vanadium-Catalyzed Oxidative Coupling of this compound [3]
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| V(O)(OiPr)Cl2 (10) | 2-MeTHF | 24 | 75 |
| V(O)(OiPr)Cl2 (10) | CH2Cl2 | 24 | 60 |
| Salen-V(O) (10) | 2-MeTHF | 24 | 85 |
Experimental Protocol: Vanadium-Catalyzed Oxidative Coupling [3]
-
Catalyst Preparation: Prepare the vanadium catalyst solution in the chosen solvent.
-
Reaction Setup: To a solution of this compound (0.1 mmol) in the solvent (1 mL) under an oxygen atmosphere, add the vanadium catalyst (10 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature for the specified time.
-
Monitoring: Monitor the reaction progress by TLC or 1H NMR.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
This compound and its derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of highly functionalized carbazole derivatives.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Applications in Drug Development
The carbazole scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs.[6] Derivatives of this compound have shown significant promise as anticancer and antimicrobial agents.
Anticancer Activity
Derivatives of this compound have been reported to exhibit potent anticancer activity against a range of cancer cell lines.[1][7] The mechanism of action often involves the inhibition of key signaling pathways, such as the STAT3 pathway, which is crucial for tumor cell growth and survival.[8]
Table 3: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10 | HepG2 | 7.68 | [7] |
| Compound 10 | HeLa | 10.09 | [7] |
| Compound 10 | MCF7 | 6.44 | [7] |
| Compound 9 | HeLa | 7.59 | [7] |
| Compound 11b | MDA-MB-231 (migration inhibition) | - | [9] |
Signaling Pathway: STAT3 Inhibition by this compound Derivatives
Caption: Inhibition of the STAT3 signaling pathway.
Antimicrobial Activity
A variety of this compound derivatives have been synthesized and evaluated for their antimicrobial properties, demonstrating activity against both Gram-positive and Gram-negative bacteria.[10]
Table 4: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 56c | MRSA CCARM 3167 | 0.5 | [10] |
| Compound 56c | E. coli | 0.5 | [10] |
| Compound 38b | A. niger | 0.49 | [10] |
| Compound 30f | MRSA (N315) | 4 | [10] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole | S. aureus ATCC 29213 | 30 | [11] |
Applications in Materials Science
The carbazole moiety is well-known for its excellent hole-transporting properties and high thermal stability, making it a valuable component in organic electronic devices.[1] this compound serves as a key building block for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs). The hydroxyl group can be functionalized to tune the electronic properties and morphology of the resulting materials.
Conclusion
This compound is a highly versatile and valuable building block in modern synthetic chemistry. Its accessible functional groups and rigid aromatic core provide a robust platform for the development of a wide range of molecules with significant potential in both medicine and materials science. The synthetic methodologies outlined in this guide, coupled with the demonstrated biological and electronic properties of its derivatives, underscore the continued importance of this compound in advancing these fields. Future research will undoubtedly continue to unlock new applications for this remarkable scaffold.
References
- 1. Asymmetric Oxidative Coupling of Phenols and Hydroxycarbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vanadium-Catalyzed Regioselective Oxidative Coupling of 2-Hydroxycarbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DSpace [repository.upenn.edu]
- 6. Asymmetric oxidative coupling of hydroxycarbazoles: Facile synthesis of (+)-bi-2-hydroxy-3-methylcarbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
The Carbazole Core: A Technical Guide for Drug Discovery and Materials Science
For Researchers, Scientists, and Drug Development Professionals
The carbazole moiety, a tricyclic aromatic heterocycle, stands as a "privileged scaffold" in modern chemistry.[1][2] Its unique electronic properties, rigid planar structure, and amenability to functionalization have established it as a cornerstone in the development of both life-saving pharmaceuticals and next-generation organic electronics.[3] This technical guide provides an in-depth exploration of the carbazole family of compounds, detailing their synthesis, physicochemical properties, and applications, with a focus on quantitative data and experimental methodologies for researchers in drug development and materials science.
Core Structure and Physicochemical Properties
Carbazole consists of two benzene rings fused to a central five-membered nitrogen-containing ring.[4] This large π-conjugated system is responsible for its characteristic electronic and photophysical properties. The parent compound, 9H-carbazole, was first isolated from coal tar in 1872.[5][6]
Carbazole is a white crystalline solid with a high melting point and good thermal stability.[7][8] Its chemical reactivity is centered on the nitrogen atom and the electron-rich positions 3, 6, 1, and 8 of the carbazole ring system.[7]
Table 1: Physical and Chemical Properties of Carbazole
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₉N | [7] |
| Molar Mass | 167.21 g/mol | [7][9] |
| Melting Point | 246 °C | [7] |
| Boiling Point | 354.8 °C | [7] |
| Density | 1.1035 g/cm³ at 18 °C | [7] |
| Solubility | Practically insoluble in water; Soluble in acetone, pyridine, aromatic hydrocarbons. | [7] |
| Spectroscopy | Exhibits strong fluorescence and long phosphorescence upon UV exposure. | [9] |
Synthesis of the Carbazole Nucleus
The construction of the carbazole framework can be achieved through various classical and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the tolerance of functional groups.
Classical Synthesis Methods
-
Borsche-Drechsel Cyclization: This reaction involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones to form tetrahydrocarbazoles, which can then be aromatized to the corresponding carbazole.[10][11][12] It is a variation of the Fischer indole synthesis.[10]
-
Bucherer Carbazole Synthesis: This method synthesizes carbazoles from the reaction of a naphthol with an aryl hydrazine in the presence of sodium bisulfite.
-
Graebe-Ullmann Reaction: In this reaction, an N-phenyl-1,2-diaminobenzene is converted into a 1,2,3-triazole, which upon heating, extrudes nitrogen gas to form the carbazole ring.
Modern Synthetic Methods
Modern synthetic chemistry offers more efficient and versatile routes to functionalized carbazoles, often employing transition metal catalysis.
-
Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for the construction of carbazoles through intramolecular C-H activation and C-N bond formation from biaryl amide precursors.[13][14] This method offers excellent control over the substitution pattern.[13]
-
Gold and Other Metal-Catalyzed Cyclizations: Gold catalysts can efficiently promote the cyclization of indole-tethered allenes to furnish the carbazole skeleton under mild conditions.[15] Other transition metals like rhodium and iridium have also been employed in carbazole synthesis.[16]
Applications in Medicinal Chemistry
The carbazole scaffold is a key component in numerous biologically active molecules and approved drugs, demonstrating a wide range of pharmacological activities including anticancer, antibacterial, antiviral, anti-inflammatory, and neuroprotective effects.[2][17]
Anticancer Agents
Carbazole derivatives have shown significant promise in oncology, with several compounds progressing to clinical use. Their mechanisms of action are diverse, often involving interactions with DNA or key signaling proteins.[18][19]
-
Ellipticine: This natural alkaloid is a potent anticancer agent that functions primarily through DNA intercalation and inhibition of topoisomerase II, an enzyme crucial for DNA replication.[20] This disruption of DNA processes leads to apoptosis in rapidly dividing cancer cells.
-
Alectinib: An FDA-approved drug for the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[6] Alectinib is a tyrosine kinase inhibitor that specifically targets the ALK protein, blocking downstream signaling pathways like PI3K/AKT and MAPK, which are critical for cancer cell proliferation and survival.[1][15]
-
Midostaurin: This multi-kinase inhibitor is approved for treating FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis.[3][21] It inhibits Fms-like tyrosine kinase 3 (FLT3), KIT, and other receptor tyrosine kinases, thereby blocking the signaling pathways that drive the uncontrolled growth of cancer cells.[3][21]
Table 2: Selected Carbazole-Based Drugs and their Biological Targets
| Drug | Therapeutic Area | Primary Molecular Target(s) | Reference(s) |
| Ellipticine | Oncology | DNA Topoisomerase II, DNA Intercalation | [20] |
| Alectinib | Oncology (NSCLC) | Anaplastic Lymphoma Kinase (ALK) | [6] |
| Midostaurin | Oncology (AML) | Fms-like tyrosine kinase 3 (FLT3), KIT | [3][21] |
| Carvedilol | Cardiovascular | β1 and β2 Adrenergic Receptors | [6] |
| Carprofen | Anti-inflammatory | Cyclooxygenase (COX) enzymes | [6] |
Cardiovascular and Anti-inflammatory Drugs
-
Carvedilol: A non-selective beta-blocker used to treat high blood pressure and heart failure.[6] It blocks the action of epinephrine and norepinephrine on β-adrenergic receptors, and also exhibits alpha-1 blocking activity.[5]
-
Carprofen: A non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine to relieve pain and inflammation.[6]
Signaling Pathways
The therapeutic effects of carbazole-based drugs are a direct result of their interaction with specific cellular signaling pathways.
Ellipticine exerts its cytotoxic effects through a multi-modal mechanism. Its planar structure allows it to intercalate between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription. Furthermore, it inhibits topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks and apoptosis.[4]
Caption: Mechanism of action for the anticancer drug Ellipticine.
In certain cancers, a chromosomal rearrangement leads to the formation of an EML4-ALK fusion oncogene. The resulting fusion protein has constitutively active kinase activity, which drives downstream signaling through pathways such as PI3K/AKT and MAPK, promoting cell proliferation and survival. Alectinib binds to the ATP-binding site of the ALK kinase domain, inhibiting its activity and blocking these downstream signals.[15]
Caption: Alectinib inhibits the constitutively active EML4-ALK signaling pathway.
Mutations in the FLT3 receptor, such as internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and lead to its constitutive activation. This drives downstream signaling through pathways like STAT5 and p38 MAPK, promoting leukemic cell proliferation and survival. Midostaurin inhibits the kinase activity of the mutated FLT3 receptor, blocking these oncogenic signals.[3]
Caption: Midostaurin inhibits signaling from the mutated FLT3 receptor in AML.
Applications in Materials Science
The excellent hole-transporting properties, high charge-carrier mobility, and thermal stability of carbazole derivatives make them ideal materials for organic electronics.[8] They are extensively used in the fabrication of Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and photorefractive polymers.[3][22]
-
Polyvinylcarbazole (PVK): One of the most well-known carbazole-based polymers, PVK is a photoconductive polymer that has been a benchmark material in xerography and is used in photorefractive polymers and as a host material in OLEDs.[23][24]
-
4,4'-N,N'-dicarbazole-biphenyl (CBP): A widely used host material in phosphorescent OLEDs due to its high triplet energy and good hole-transporting capabilities.[22]
Table 3: Performance of Selected Carbazole-Based Materials in OLEDs
| Material | Role in OLED | Max. External Quantum Efficiency (EQE) | Luminance (cd/m²) | Emission Color | Reference(s) |
| CZ-1 Derivative | Emitter | 8.6% | 4130 | Greenish-Blue | [22][25] |
| CZ-2 Derivative | Emitter | 9.5% | 4104 | Greenish-Blue | [22][25] |
| TPD Derivative | Emitter | 1.5% | 1729 | N/A | [22][25] |
| Carbazole/Fluorene Fluorophore | Emitter | N/A | N/A | N/A | [26] |
Note: Performance characteristics are highly dependent on the specific device architecture.
The photophysical properties of carbazole derivatives, such as their fluorescence quantum yield, are critical for their application in OLEDs.
Table 4: Photophysical Properties of Selected Carbazole Derivatives
| Compound Class | Fluorescence Quantum Yield (ΦF) | Solvent | Reference(s) |
| Carbazole-based Fluorophores | 0.72 - 0.89 | Dichloromethane | [17] |
| Wittig-Horner Synthesized Derivatives | 0.88 - 1.00 | Dichloromethane | [27] |
| Carbazole/Fluorene-fused Aza-BODIPYs | 0.49 - 0.66 | N/A | [28] |
| Carbazole/Fluorene-substituted Bipyridines | up to 0.99 | N/A | [26] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of the carbazole core and a key carbazole-based polymer.
Synthesis of Tetrahydrocarbazole via Borsche-Drechsel Cyclization
This protocol describes a representative procedure for the synthesis of a tetrahydrocarbazole, a common precursor to fully aromatic carbazoles.
Workflow:
Caption: General workflow for the Borsche-Drechsel cyclization.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the arylhydrazine hydrochloride (1.0 equivalent) and glacial acetic acid.[7]
-
Addition of Ketone: Heat the mixture to reflux with stirring. Add cyclohexanone (1.0 - 1.2 equivalents) dropwise to the refluxing solution over 30 minutes.[7]
-
Reaction: Continue heating the reaction mixture at reflux for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[7]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water. The crude product will precipitate.[7]
-
Neutralization: Slowly add a saturated sodium bicarbonate solution to the acidic mixture until effervescence ceases.[7]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water.[7]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure tetrahydrocarbazole.[7]
Synthesis of Polyvinylcarbazole (PVK) by Radical Polymerization
This protocol outlines a general procedure for the synthesis of PVK, a widely used carbazole-containing polymer.
Methodology:
-
Monomer Preparation: Dissolve the monomer, N-vinylcarbazole (NVK), in a suitable solvent such as 1,4-dioxane in a reaction vial.[23]
-
Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN), to the solution.[24] For controlled polymerization like RAFT, a chain transfer agent is also added at this stage.[23]
-
Degassing: Purge the resulting solution with an inert gas (e.g., argon) for 10-15 minutes to remove dissolved oxygen, which can inhibit radical polymerization.[23]
-
Polymerization: Seal the reaction vessel and heat it to the desired temperature (e.g., 70 °C) using an oil bath or a microwave reactor. Maintain the temperature for the specified reaction time (e.g., 25 minutes to several hours).[23]
-
Quenching: Stop the polymerization by rapidly cooling the reaction vial in an ice-water bath and exposing the solution to air.[23]
-
Isolation and Purification: Isolate the polymer by precipitation in a non-solvent, such as cold acetone or methanol. Collect the polymer by filtration. Purify the PVK by redissolving it in a good solvent (e.g., chloroform) and re-precipitating it in the non-solvent. Repeat this process several times.[23]
-
Drying: Dry the purified polymer under vacuum to a constant weight.[23]
Conclusion
The carbazole family of compounds represents a remarkably versatile and enduring scaffold in chemical science. From their origins in coal tar to their current prominence in targeted cancer therapies and high-performance organic electronics, carbazoles continue to be a source of significant innovation. The synthetic methodologies outlined, coupled with a deeper understanding of their structure-property relationships and mechanisms of action, provide a robust foundation for researchers and scientists. The continued exploration of this privileged structure promises to unlock new therapeutic interventions and advanced materials, further solidifying the importance of the carbazole core in addressing critical challenges in health and technology.
References
- 1. drugs.com [drugs.com]
- 2. [PDF] Diverse pharmacological actions of potential carbazole derivatives by influencing various pathways of molecular signaling | Semantic Scholar [semanticscholar.org]
- 3. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of antineoplastic action of an anticancer drug ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carvedilol induces biased β1 adrenergic receptor-nitric oxide synthase 3-cyclic guanylyl monophosphate signalling to promote cardiac contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carvedilol induces biased β1 adrenergic receptor-nitric oxide synthase 3-cyclic guanylyl monophosphate signalling to promote cardiac contractility [escholarship.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 11. Borsche–Drechsel cyclization | Semantic Scholar [semanticscholar.org]
- 12. wjarr.com [wjarr.com]
- 13. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 16. Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Carbazole Derivatives as STAT Inhibitors: An Overview [mdpi.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Polyvinylcarbazole - Wikipedia [en.wikipedia.org]
- 25. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. Carbazole‐ and Fluorene‐Fused Aza‐BODIPYs: NIR Fluorophores with High Brightness and Photostability - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydroxycarbazole (CAS 86-79-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxycarbazole (CAS 86-79-3), a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic profile, synthesis methodologies, and biological activities. Particular emphasis is placed on its role in modulating intracellular calcium signaling and inducing apoptosis, highlighting its potential as a lead compound in drug discovery. Experimental protocols and visual representations of key biological pathways are included to facilitate further research and development.
Physicochemical Properties
This compound, also known as 2-carbazolol, is a solid, grey powder at room temperature. Its core structure consists of a carbazole scaffold with a hydroxyl group substituted at the second position. This hydroxyl group significantly influences its chemical reactivity and solubility.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| CAS Number | 86-79-3 | [1] |
| Molecular Formula | C₁₂H₉NO | [2] |
| Molecular Weight | 183.21 g/mol | [2] |
| Appearance | Grey powder/crystals | [3][4] |
| Melting Point | 270-273 °C | |
| Boiling Point | 316.88 °C (estimated) | [2] |
| Solubility | Sparingly soluble in water (0.022 g/L at 25 °C) and ethanol. Soluble in non-polar solvents like chloroform and polar aprotic solvents like DMSO. | [3][5] |
| pKa | 10.05 ± 0.30 (predicted) | [2] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |
| 10.9 | s | N-H | [6] |
| 9.42 | s | O-H | [6] |
| 7.92 | d | Aromatic H | [6] |
| 7.86 | d | Aromatic H | [6] |
| 7.39 | t | Aromatic H | [6] |
| 7.25 | t | Aromatic H | [6] |
| 7.08 | d | Aromatic H | [6] |
| 6.86 | dd | Aromatic H | [6] |
| 6.67 | d | Aromatic H | [6] |
Table 3: ¹³C NMR Spectral Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| 153.8 | C-OH | [7] |
| 141.5 | Ar-C | [7] |
| 138.8 | Ar-C | [7] |
| 123.5 | Ar-C | [7] |
| 121.2 | Ar-C | [7] |
| 119.8 | Ar-CH | [7] |
| 118.7 | Ar-CH | [7] |
| 111.3 | Ar-CH | [7] |
| 110.5 | Ar-CH | [7] |
| 109.8 | Ar-CH | [7] |
| 105.9 | Ar-CH | [7] |
| 96.0 | Ar-CH | [7] |
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference(s) |
| 3550 - 3200 (broad) | O-H stretch | Phenolic -OH | [8][9] |
| 3500 - 3300 | N-H stretch | Carbazole N-H | [8][9] |
| ~3030 | C-H stretch | Aromatic C-H | [8][9] |
| 1700 - 1500 | C=C stretch | Aromatic C=C | [8][9] |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a prominent molecular ion peak.
Table 5: Mass Spectrometry Fragmentation Data
| m/z | Interpretation | Reference(s) |
| 183 | [M]⁺ (Molecular ion) | [6][10] |
| 154 | [M - CHO]⁺ or [M - N-H]⁺ | [6][10] |
| 127 | Further fragmentation | [6][10] |
Synthesis of this compound
A variety of synthetic routes to this compound have been reported. A modern and efficient method is the continuous photochemical synthesis.[11]
Experimental Protocol: Continuous Photochemical Synthesis
This method involves the photochemical intramolecular cyclization of 3-hydroxy-2′-chloro-diphenylamine.[11]
Materials and Equipment:
-
3-hydroxy-2′-chloro-diphenylamine (starting material)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Potassium t-butoxide (t-BuOK, catalyst)
-
Millimeter scale photoreactor
-
365 nm UV-LED light source
-
Syringe pump
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Prepare a solution of 3-hydroxy-2′-chloro-diphenylamine in anhydrous DMSO.
-
Add potassium t-butoxide to the solution.
-
Continuously feed the reactant solution into the millimeter scale photoreactor using a syringe pump.
-
Irradiate the reactor with a 365 nm UV-LED light source.
-
The reaction is carried out with a residence time of approximately 1 minute.
-
The output from the reactor is collected and analyzed by HPLC to determine the yield of this compound.
-
Purification of the product can be achieved using column chromatography.
This continuous flow method offers significant advantages over batch processes, including reduced reaction times and increased throughput.[11]
Caption: Workflow for the continuous photochemical synthesis of this compound.
Biological Activities and Mechanisms of Action
This compound and its derivatives have demonstrated a range of biological activities, making them attractive candidates for drug development.
Modulation of Intracellular Calcium Signaling
This compound has been shown to induce the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum.[12] This effect is mediated through the activation of the ryanodine receptor, an intracellular calcium release channel.[12] This makes this compound a valuable tool for studying calcium signaling pathways.
Caption: Mechanism of this compound-induced intracellular calcium release.
Induction of Apoptosis
Carbazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspase and mitochondrial pathways.[13] While the specific action of this compound in this context requires further elucidation, the general mechanism for related compounds involves the cleavage of Bid, collapse of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-3.[13]
Caption: Proposed intrinsic apoptosis pathway induced by carbazole derivatives.
Antimicrobial Activity
Various carbazole derivatives have shown significant antibacterial and antifungal activities.[14][15][16] They are considered privileged scaffolds in the development of new antimicrobial agents. The exact mechanism of action can vary depending on the specific derivative but often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable molecule for:
-
A tool for studying calcium signaling: Its ability to activate ryanodine receptors provides a means to investigate the role of intracellular calcium in various physiological and pathological processes.[12]
-
A lead compound for anticancer drug discovery: Its potential to induce apoptosis suggests that derivatives of this compound could be developed as novel chemotherapeutic agents.[13]
-
A scaffold for antimicrobial drug development: The carbazole nucleus is a promising starting point for the synthesis of new antibiotics and antifungals.[14]
-
A building block in materials science: Its fluorescent properties are of interest for the development of organic light-emitting diodes (OLEDs) and fluorescent probes.
Conclusion
This compound is a versatile and synthetically accessible molecule with a rich chemical and biological profile. Its ability to modulate key cellular processes, such as calcium signaling and apoptosis, underscores its potential as a valuable tool for basic research and a promising scaffold for the development of new therapeutic agents. Further investigation into its specific molecular targets and mechanisms of action will undoubtedly open new avenues for its application in medicine and technology.
References
- 1. This compound | C12H9NO | CID 93551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 86-79-3 [m.chemicalbook.com]
- 3. Experienced supplier of C12H9NO,[86-79-3],this compound [riyngroup.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound(86-79-3) 1H NMR [m.chemicalbook.com]
- 7. This compound(86-79-3) 13C NMR spectrum [chemicalbook.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Efficient continuous synthesis of this compound and 4-hydroxycarbazole in a millimeter scale photoreactor [ccspublishing.org.cn]
- 12. This compound induces Ca2+ release from sarcoplasmic reticulum by activating the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell apoptosis induced by a synthetic carbazole compound LCY-2-CHO is mediated through activation of caspase and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Health and safety information for 2-Hydroxycarbazole
An In-depth Technical Guide to the Health and Safety of 2-Hydroxycarbazole
This guide provides comprehensive health and safety information for this compound (CAS No. 86-79-3), intended for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets and chemical databases to ensure safe handling, storage, and emergency response.
Hazard Identification and Classification
This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. The primary hazards are irritation to the skin, eyes, and respiratory system[1][2][3].
Table 1: GHS Hazard Classification
| Category | Description |
|---|---|
| Pictogram | GHS07 (Exclamation Mark)[4] |
| Signal Word | Warning [1][2][4] |
| Hazard Class | Skin Corrosion/Irritation (Category 2)[1][2] Serious Eye Damage/Eye Irritation (Category 2)[1][2] Specific target organ toxicity (single exposure); Respiratory tract irritation (Category 3)[1][2] |
| Hazard Statements | H315: Causes skin irritation[1][2][3]. H319: Causes serious eye irritation[1][2][3]. H335: May cause respiratory irritation[1][2][3]. |
| Precautionary Statements | Prevention: P261, P264, P271, P280[2][4]. Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364[2]. Storage: P403+P233, P405[2]. Disposal: P501[2]. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 86-79-3 | [1][4][5] |
| Molecular Formula | C₁₂H₉NO | [2][4][5] |
| Molecular Weight | 183.21 g/mol | [2][4][5] |
| Appearance | Beige to light brown crystalline powder; solid. | [4][5] |
| Melting Point | 270-273 °C | [4][5] |
| Boiling Point | 316.88°C (rough estimate) | [5] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Storage Temperature | Store in a cool, dry, well-ventilated place. Some sources recommend storage under an inert atmosphere at room temperature. |[1][3][6] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated[1]. However, available data clearly indicate its irritant effects on the skin, eyes, and respiratory system. No quantitative data such as LD50 or LC50 values for this compound were available in the consulted resources.
Table 3: Summary of Health Hazards
| Exposure Route | Health Effects |
|---|---|
| Inhalation | Causes respiratory tract irritation[1][7]. May be harmful if inhaled[7]. |
| Skin Contact | Causes skin irritation[1][2][3]. May be harmful if absorbed through the skin[7]. |
| Eye Contact | Causes serious eye irritation[1][2][3]. |
| Ingestion | May cause irritation of the digestive tract[7]. |
| Target Organs | Respiratory system, eyes, skin[1][4][7]. |
| Carcinogenicity | No information was available to indicate that this compound is a carcinogen[1]. |
Experimental Protocols
The safety data presented in this guide is aggregated from standardized Safety Data Sheets (SDS). These documents summarize the results of hazard assessments conducted according to regulatory guidelines, such as the OSHA Hazard Communication Standard. The specific experimental protocols for determining toxicological and physical hazard properties (e.g., OECD Test Guidelines for skin irritation, eye irritation, or acute toxicity) are not detailed in the source documents but follow established, validated, and internationally recognized methodologies.
Safe Handling and Exposure Control
Proper handling and the use of appropriate controls are critical to minimize exposure risk.
Engineering Controls
Engineering controls are the primary line of defense.
-
Ventilation: Use only outdoors or in a well-ventilated area[1]. Facilities should be equipped with appropriate exhaust ventilation where dust may be formed[8].
-
Safety Stations: Ensure that eyewash stations and safety showers are close to the workstation location[1][7].
Personal Protective Equipment (PPE)
The selection of PPE is crucial for preventing direct contact.
Caption: PPE selection workflow for handling this compound.
Table 4: Personal Protective Equipment (PPE) Recommendations
| PPE Type | Specification | Source(s) |
|---|---|---|
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [1][9] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A dust mask (type N95) is recommended. |[4][7] |
Handling Procedures
-
Avoid contact with skin and eyes[1].
-
Do not breathe dust[1].
-
Wash hands and any exposed skin thoroughly after handling[1].
-
Handle in accordance with good industrial hygiene and safety practices[1][8].
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure or spill.
First-Aid Measures
The following diagram outlines the initial response to an exposure event.
Caption: First-aid decision process for different exposure routes.
-
Inhalation: Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention immediately[1][7].
-
Skin Contact: Promptly wash the contaminated skin with soap and plenty of water while removing all contaminated clothing[1][10]. Get medical attention if irritation persists[10].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately[7][9].
-
Ingestion: Clean the mouth with water. Do not induce vomiting. Get medical attention[1].
Fire-Fighting Measures
In case of a fire involving this compound, specific precautions should be taken.
Table 5: Fire-Fighting Information
| Category | Description |
|---|---|
| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or chemical foam[7]. |
| Hazardous Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)[1][11]. |
| Protective Equipment | As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear[1][7]. |
Accidental Release Measures
A systematic approach is required to safely manage spills.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C12H9NO | CID 93551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. 2-羟基咔唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 86-79-3 [m.chemicalbook.com]
- 6. 86-79-3|this compound|BLD Pharm [bldpharm.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.fr [fishersci.fr]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Hydroxycarbazole from 2-Nitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, three-step synthetic route for the preparation of 2-hydroxycarbazole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis commences with a Suzuki-Miyaura cross-coupling to form a key biphenyl intermediate, followed by a triphenylphosphine-mediated Cadogan reductive cyclization to construct the carbazole core, and concludes with a demethylation to yield the target product. This protocol includes comprehensive experimental procedures, quantitative data summaries, and a visual workflow to ensure reproducibility and aid in laboratory execution.
Introduction
Carbazole and its derivatives are of significant interest due to their presence in numerous biologically active natural products and their application as functional materials. The synthesis of specific isomers, such as this compound, often requires a multi-step approach to ensure regiochemical control. The following protocol details a reliable pathway starting from commercially available 2-nitrobiphenyl precursors.
Overall Reaction Scheme
The synthesis of this compound is achieved in three sequential steps:
-
Step 1: Suzuki-Miyaura Coupling - Synthesis of 2'-methoxy-2-nitrobiphenyl from 2-chloronitrobenzene and 2-methoxyphenylboronic acid.
-
Step 2: Cadogan Reductive Cyclization - Conversion of 2'-methoxy-2-nitrobiphenyl to 2-methoxycarbazole.
-
Step 3: Demethylation - Cleavage of the methyl ether in 2-methoxycarbazole to afford the final product, this compound.
Data Presentation
Table 1: Summary of Reactants and Products
| Step | Reactant(s) | Product(s) | Molecular Weight ( g/mol ) |
| 1 | 2-Chloronitrobenzene, 2-Methoxyphenylboronic acid | 2'-Methoxy-2-nitrobiphenyl | 229.23 |
| 2 | 2'-Methoxy-2-nitrobiphenyl, Triphenylphosphine | 2-Methoxycarbazole | 197.23 |
| 3 | 2-Methoxycarbazole, Boron tribromide | This compound | 183.21 |
Table 2: Summary of Reaction Conditions and Expected Yields
| Step | Reaction Type | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | ~85-95 |
| 2 | Cadogan Cyclization | PPh₃ | o-Dichlorobenzene | Reflux (~180) | 4-12 | ~80-90 |
| 3 | Demethylation | BBr₃ | Dichloromethane | 0 to RT | 12-16 | ~80-90 |
Experimental Protocols
Step 1: Synthesis of 2'-Methoxy-2-nitrobiphenyl via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of 2-chloronitrobenzene with 2-methoxyphenylboronic acid.
Materials:
-
2-Chloronitrobenzene
-
2-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add 2-methoxyphenylboronic acid (1.2 mmol), 2-chloronitrobenzene (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).
-
Add anhydrous toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2'-methoxy-2-nitrobiphenyl as a solid.
Step 2: Synthesis of 2-Methoxycarbazole via Cadogan Reductive Cyclization
This procedure details the reductive cyclization of 2'-methoxy-2-nitrobiphenyl using triphenylphosphine.
Materials:
-
2'-Methoxy-2-nitrobiphenyl
-
Triphenylphosphine (PPh₃)
-
o-Dichlorobenzene (o-DCB)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle with sand bath
-
Inert gas supply (Argon or Nitrogen)
-
Hexanes or similar non-polar solvent for precipitation
Procedure:
-
In a round-bottom flask, combine 2'-methoxy-2-nitrobiphenyl (1.0 mmol) and triphenylphosphine (2.5 mmol).
-
Add o-dichlorobenzene (2 mL per mmol of the nitro compound) to the flask.
-
Flush the apparatus with an inert gas and maintain a positive pressure.
-
Heat the mixture to reflux (approximately 180 °C) with vigorous stirring using a heating mantle and sand bath.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the o-dichlorobenzene under high vacuum.
-
To the residue, add a non-polar solvent such as hexanes to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture to remove the precipitate.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain 2-methoxycarbazole.
Step 3: Synthesis of this compound via Demethylation
This protocol describes the cleavage of the methyl ether of 2-methoxycarbazole using boron tribromide (BBr₃). Caution: BBr₃ is a corrosive and moisture-sensitive reagent. Handle in a fume hood with appropriate personal protective equipment.
Materials:
-
2-Methoxycarbazole
-
Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)
-
Dichloromethane (DCM), anhydrous
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Dissolve 2-methoxycarbazole (1.0 mmol) in anhydrous DCM (10 mL) in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the 1M solution of BBr₃ in DCM (3.0 mmol, 3.0 mL) dropwise to the stirred solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours).[2]
-
Monitor the reaction for completion by TLC.
-
Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of ice-water. Caution: Exothermic reaction.
-
Stir the mixture for 30 minutes at room temperature.
-
Dilute with additional DCM and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Photochemical Synthesis of 2-Hydroxycarbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the photochemical synthesis of 2-hydroxycarbazole, a valuable building block in the development of optoelectronic materials and pharmaceuticals.[1][2] This document outlines the underlying chemical principles, experimental procedures for a standard laboratory setting, and expected outcomes based on recently published data.
Introduction
This compound and its derivatives are important heterocyclic compounds with a wide range of applications. Traditional thermochemical syntheses often require harsh conditions, multiple steps, and expensive reagents.[1] The photochemical approach offers a greener and more efficient alternative, proceeding under mild conditions.[1][3] The synthesis described herein is based on the photochemical intramolecular cyclization of 3-hydroxy-2'-chloro-diphenylamine.[1][2]
Reaction Principle and Mechanism
The photochemical synthesis of this compound from 3-hydroxy-2'-chloro-diphenylamine proceeds via a [6π]-electrocyclization reaction. Upon absorption of UV light, the diphenylamine derivative is promoted to an excited state, facilitating an intramolecular cyclization. This is followed by the elimination of hydrogen chloride to yield the final carbazole product. The reaction involves the transfer of electrons among radical intermediates.[1][3]
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed reaction mechanism for the photochemical synthesis of this compound.
Quantitative Data
The yield of this compound is influenced by the reaction conditions, including the choice of base, solvent, and reactor type. The following table summarizes key quantitative data from batch and continuous flow reactor experiments.
| Parameter | Batch Reactor (Potassium t-butoxide) | Batch Reactor (K₃PO₄·3H₂O) | Continuous Flow Reactor (Potassium t-butoxide) |
| Starting Material | 3-hydroxy-2'-chloro-diphenylamine | 3-hydroxy-2'-chloro-diphenylamine | 3-hydroxy-2'-chloro-diphenylamine |
| Solvent | Anhydrous DMSO | Anhydrous DMSO | DMSO |
| Irradiation | 365 nm UV-LED | 365 nm UV-LED | 365 nm UV-LED |
| Reaction Time | 60 minutes | 600 minutes | 1 minute (residence time) |
| Conversion of Starting Material | 96.5% | 54.1% | Not specified |
| Yield of this compound | 9.4%[1] | 7.8%[1] | 31.6%[1] |
| Yield of 4-Hydroxycarbazole | 0.6%[1] | 3.4%[1] | 11.1%[1] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of the precursor, 3-hydroxy-2'-chloro-diphenylamine, and a general laboratory-scale protocol for the photochemical synthesis of this compound.
Synthesis of 3-hydroxy-2'-chloro-diphenylamine (Precursor)
This thermochemical synthesis provides the starting material for the photochemical reaction.[1]
Materials:
-
Resorcinol
-
2-chloroaniline
-
Phosphoric acid
-
m-xylene
-
Three-necked flask
-
Water separator
-
Heating mantle with stirrer
Procedure:
-
To a three-necked flask equipped with a water separator, add resorcinol, m-xylene, and phosphoric acid.
-
Heat the mixture to 139 °C in an oil bath with stirring.
-
Slowly add 2-chloroaniline to the reaction mixture.
-
Maintain the reaction at 139 °C for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Work-up the reaction mixture by washing with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-hydroxy-2'-chloro-diphenylamine.
Photochemical Synthesis of this compound (Laboratory Batch Protocol)
This protocol is adapted for a standard laboratory setting.
Materials and Equipment:
-
3-hydroxy-2'-chloro-diphenylamine
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Potassium t-butoxide (t-BuOK)
-
Quartz reaction vessel
-
UV photoreactor equipped with a 365 nm lamp
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Silica gel for column chromatography
Procedure:
Caption: Experimental workflow for the photochemical synthesis of this compound.
Detailed Steps:
-
Reaction Setup: In a quartz reaction vessel, dissolve 3-hydroxy-2'-chloro-diphenylamine in anhydrous DMSO. Add potassium t-butoxide (typically 1.1 to 1.5 equivalents). The concentration of the starting material is typically in the range of 0.01-0.1 M.
-
Inert Atmosphere: Place a magnetic stir bar in the vessel and position it in the photochemical reactor. Purge the solution with a gentle stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: While stirring, irradiate the solution with a 365 nm UV lamp. The reaction time can vary from 1 to several hours, depending on the scale and the intensity of the light source. Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction has reached the desired conversion, turn off the lamp and remove the reaction vessel from the reactor. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction two to three times.
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
HPLC: As described in the literature, HPLC analysis can be performed using a C18 column with a mobile phase of a methanol and acetonitrile mixture with water (e.g., 7:3 ratio).[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the final product.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
UV radiation is harmful to the eyes and skin. Ensure the photoreactor is properly shielded.
-
Potassium t-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it under an inert atmosphere.
-
DMSO can enhance the absorption of chemicals through the skin. Avoid direct contact.
These application notes are intended to provide a comprehensive guide for the photochemical synthesis of this compound. For specific applications and scale-up, further optimization of the reaction conditions may be necessary.
References
Graebe-Ullmann Synthesis of Carbazole Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the Graebe-Ullmann synthesis remains a cornerstone for the creation of carbazole derivatives, a class of compounds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of various carbazole derivatives, alongside an exploration of their roles in modulating key signaling pathways implicated in cancer and other diseases.
The Graebe-Ullmann synthesis, a classic name reaction in organic chemistry, involves the diazotization of an N-phenyl-2-aminobenzene (2-aminodiphenylamine) derivative, followed by an intramolecular cyclization to form the carbazole scaffold. This method offers a versatile route to a wide array of substituted carbazoles, which are integral to the development of novel therapeutic agents.
Core Reaction and Mechanism
The synthesis proceeds in two main steps:
-
Diazotization: The primary aromatic amine of the 2-aminodiphenylamine derivative is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to form a diazonium salt. This intermediate readily cyclizes to form a stable 1,2,3-benzotriazole.
-
Cyclization: The isolated benzotriazole is then heated, often at high temperatures, or subjected to microwave irradiation. This step involves the extrusion of a molecule of nitrogen gas (N₂) to generate a reactive intermediate that undergoes intramolecular cyclization to yield the carbazole product.
The versatility of the Graebe-Ullmann synthesis allows for the preparation of a diverse library of carbazole derivatives by employing appropriately substituted starting materials.
Experimental Protocols
Below are detailed protocols for the synthesis of several key carbazole derivatives using the Graebe-Ullmann reaction. Both classical thermal and modern microwave-assisted methods are presented.
Protocol 1: Classical Thermal Synthesis of 1-Nitrocarbazole
Objective: To synthesize 1-nitrocarbazole from 2-amino-2'-nitrodiphenylamine.
Materials:
-
2-Amino-2'-nitrodiphenylamine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Glacial acetic acid
-
Ethanol
-
Sand
Procedure:
-
Diazotization and Triazole Formation:
-
Dissolve 2-amino-2'-nitrodiphenylamine (1 part by weight) in glacial acetic acid (10 parts).
-
Cool the solution to 15°C in an ice bath.
-
Slowly add a concentrated aqueous solution of sodium nitrite (0.33 parts) while maintaining the temperature below 20°C.
-
Stir the mixture for 30 minutes. The corresponding 1-(2'-nitrophenyl)-benzotriazole will precipitate.
-
Filter the precipitate, wash with a small amount of cold ethanol, and dry thoroughly.
-
-
Thermal Cyclization:
-
Mix the dried 1-(2'-nitrophenyl)-benzotriazole with sand (5 parts).
-
Heat the mixture in a flask over a flame. The reaction will proceed with the evolution of nitrogen gas.
-
After the reaction subsides, cool the flask and extract the product with hot ethanol.
-
Filter the hot ethanolic solution and allow it to cool to crystallize the 1-nitrocarbazole.
-
Recrystallize the product from glacial acetic acid to obtain pure 1-nitrocarbazole.
-
Protocol 2: Microwave-Assisted Synthesis of γ-Carboline Derivatives
Objective: To synthesize γ-carboline derivatives in a one-pot reaction under microwave irradiation.[1]
Materials:
-
Appropriately substituted 2-aminodiphenylamine derivative
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetic anhydride
-
Microwave reactor
Procedure:
-
Preparation of the Reaction Mixture:
-
In a microwave-safe reaction vessel, dissolve the 2-aminodiphenylamine derivative in a mixture of acetic anhydride and a small amount of concentrated sulfuric acid.
-
Add sodium nitrite to the mixture.
-
-
Microwave Irradiation:
-
Seal the reaction vessel and place it in the microwave reactor.
-
Irradiate the mixture for a few minutes at a low power level. The specific time and power will depend on the substrate and the microwave unit.
-
-
Work-up and Purification:
-
After irradiation, cool the reaction vessel to room temperature.
-
Carefully open the vessel and pour the contents into ice water.
-
-
Neutralize the solution with a suitable base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure γ-carboline derivative.
Quantitative Data Summary
The Graebe-Ullmann synthesis has been successfully employed to synthesize a variety of substituted carbazoles with varying yields depending on the substituents and reaction conditions.
| Carbazole Derivative | Synthesis Method | Yield (%) | Reference |
| Carbazole | Thermal | Essentially quantitative | [2] |
| 2-Chlorocarbazole | Thermal | - | [2] |
| 3-Chlorocarbazole | Thermal | - | [2] |
| 1-Methylcarbazole | Thermal | - | [2] |
| 3-Methylcarbazole | Thermal | - | [2] |
| 1,3-Dimethylcarbazole | Thermal | - | [2] |
| 3-Aminocarbazole | Thermal | - | [2] |
| Benzo[c]carbazole | Thermal | - | [2] |
| 1-Nitrocarbazole | Thermal | - | [3] |
| 3-Nitro-6-chlorocarbazole | Thermal | - | [2] |
| 1-Nitro-3-methyl-6-chlorocarbazole | Thermal | - | [2] |
| 8-Methyl-γ-carboline | Thermal & Microwave | Higher yields in PPA and with microwave | [4] |
Note: Specific yield percentages for some classical syntheses are not always reported in the older literature.
Applications in Drug Development: Targeting Signaling Pathways
Carbazole derivatives synthesized via the Graebe-Ullmann method have shown significant promise in drug development, particularly in the field of oncology. Their planar aromatic structure allows them to intercalate with DNA and interact with various protein targets, thereby modulating critical cellular signaling pathways.
Inhibition of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell proliferation, survival, and differentiation.[5] Its constitutive activation is a hallmark of many human cancers.[6][7] Several carbazole derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.[5][6][8] They can disrupt STAT3 dimerization, inhibit its phosphorylation, and block its translocation to the nucleus, ultimately leading to the downregulation of target genes involved in tumor progression.[7][8]
Caption: Inhibition of the STAT3 signaling pathway by carbazole derivatives.
Modulation of the RAS-MAPK Pathway
The Ras-MAPK (Mitogen-Activated Protein Kinase) pathway is another critical signaling cascade that regulates cell growth, differentiation, and survival.[9] Dysregulation of this pathway, often due to mutations in Ras proteins, is a common driver of cancer.[9] Certain carbazole derivatives have been shown to interfere with the Ras-MAPK pathway, leading to the inhibition of cancer cell proliferation.[10]
Caption: Inhibition of the RAS-MAPK signaling pathway by carbazole derivatives.
Reactivation of the p53 Tumor Suppressor
The p53 protein is a crucial tumor suppressor that is often inactivated in cancer cells.[11][12] Some carbazole derivatives have demonstrated the ability to reactivate mutant p53, restoring its tumor-suppressive functions, which include inducing apoptosis (programmed cell death) and cell cycle arrest.[11][12] For instance, the carbazole derivative 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been shown to reactivate the p53 pathway in human melanoma cells.[11]
Caption: Reactivation of the p53 tumor suppressor pathway by carbazole derivatives.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of carbazole derivatives is outlined below.
Caption: General experimental workflow for carbazole derivative synthesis and evaluation.
Conclusion
The Graebe-Ullmann synthesis continues to be a powerful tool for the construction of diverse carbazole derivatives. The protocols and data presented here provide a practical guide for researchers in the synthesis of these valuable compounds. Furthermore, the elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as STAT3, RAS-MAPK, and p53, underscores their significant potential in the development of novel therapeutics for a range of diseases, most notably cancer. Further exploration and optimization of these synthetic routes and a deeper understanding of the structure-activity relationships will undoubtedly pave the way for the next generation of carbazole-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 90. The Graebe–Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Novel carbazole inhibits phospho-STAT3 through induction of protein-tyrosine phosphatase PTPN6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Fischer Indole Synthesis for Substituted Carbazoles
<
Introduction
The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active natural products and functional organic materials.[1] The Fischer indole synthesis, a classic name reaction discovered by Emil Fischer in 1883, remains one of the most robust and versatile methods for constructing the indole ring system.[2] By applying this reaction to cyclic ketones, specifically cyclohexanone derivatives, it provides a powerful and direct route to tetrahydrocarbazoles, which can be subsequently aromatized to yield fully substituted carbazoles. This method is valued for its operational simplicity and the ready availability of starting materials.[3]
Principle and Mechanism
The Fischer indole synthesis proceeds by heating an arylhydrazine and a ketone (in this case, a cyclohexanone derivative) in the presence of an acid catalyst.[2] The reaction mechanism involves several key steps:
-
Phenylhydrazone Formation: The arylhydrazine condenses with the ketone to form a phenylhydrazone intermediate.[4]
-
Tautomerization: The phenylhydrazone tautomerizes to its corresponding ene-hydrazine form.[5]
-
[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the protonated ene-hydrazine undergoes a concerted[4][4]-sigmatropic rearrangement, which is the crucial carbon-carbon bond-forming step.[2][6]
-
Cyclization and Aromatization: The resulting intermediate rapidly cyclizes, eliminates a molecule of ammonia, and undergoes aromatization to form the stable carbazole ring system.[4][5]
Catalysts and Reaction Conditions
The choice of acid catalyst is critical and can significantly influence the reaction outcome.[6][7] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃) are effective.[1][2] Polyphosphoric acid (PPA) is also a commonly used and highly effective catalyst for the cyclization step.[4][7] Reaction temperatures are typically elevated, often requiring reflux in solvents like glacial acetic acid, ethanol, or toluene.[7] Glacial acetic acid can conveniently serve as both a solvent and a catalyst.[7]
Scope and Limitations
The Fischer indole synthesis is broadly applicable for a wide range of substituted phenylhydrazines and cyclohexanones. However, certain limitations exist:
-
Electron-Withdrawing Groups: Strong electron-withdrawing groups on the phenylhydrazine ring can impede the reaction, often necessitating harsher conditions (stronger acids, higher temperatures).[7]
-
Unsymmetrical Ketones: The use of unsymmetrical cyclohexanone derivatives can lead to the formation of regioisomeric carbazole products, which may require chromatographic separation.[7]
-
Steric Hindrance: Significant steric hindrance on either the hydrazine or the ketone can prevent the reaction from proceeding.[7]
Data Presentation
Table 1: Synthesis of Tetrahydrocarbazoles via Fischer Indole Synthesis
| Phenylhydrazine Derivative | Ketone Derivative | Catalyst / Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Cyclohexanone | Glacial Acetic Acid | Reflux | 1.5 | 75.2 | [5] |
| Phenylhydrazine HCl | 2-Aminocyclohexanone HCl | 80% Acetic Acid | Reflux | 5 | High | [3] |
| p-Chlorophenylhydrazine HCl | 1,2-Cyclohexanedione | Not Specified | Not Specified | Not Specified | 54 | [1] |
| Phenylhydrazine HCl | Chiral Ketone 92 | Acetic Acid | 80 | Not Specified | High | [1] |
| 4-Methylphenylhydrazine | Cyclopentanone | Oxalic Acid / DMU | Milling | Not Specified | Good | [8] |
| Phenylhydrazine | Cyclohexanone | Amberlite® IR 120 H / MeOH | 90 | 0.08 (5 min) | Full Conversion | [9] |
Note: "High" and "Good" yields are reported as described in the source material where specific quantitative data was not provided.
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is adapted from a standard procedure for the synthesis of the parent 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone.[5][7]
Materials:
-
Phenylhydrazine (5.4 g, 50 mmol)
-
Cyclohexanone (5.5 g, 56 mmol)
-
Glacial Acetic Acid (18 g)
-
Methanol (for recrystallization, ~35 mL)
-
100 mL round-bottom flask or Erlenmeyer flask
-
Reflux condenser
-
Stirring bar and magnetic stir plate/hot plate
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
To a 100 mL flask equipped with a stirring bar, add cyclohexanone (5.5 g) and glacial acetic acid (18 g).[5]
-
Begin stirring and heat the mixture to reflux using a heating mantle or hot plate.[5][7]
-
Once refluxing, slowly add phenylhydrazine (5.4 g) dropwise over a period of approximately 30 minutes.[5]
-
After the addition is complete, continue to reflux the reaction mixture for an additional hour.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
After one hour, remove the heat source and allow the mixture to cool slightly before placing it in an ice bath to induce precipitation.[5] The product should solidify.
-
Collect the crude product by vacuum filtration.[5] The resulting solid may be sticky.
-
Purify the crude product by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot methanol (~35 mL) to dissolve it completely, resulting in a clear, light-yellow solution.[5]
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the formation of shiny, crystalline precipitates of 1,2,3,4-tetrahydrocarbazole.[5]
-
Collect the pure product by vacuum filtration, wash with a small amount of cold methanol, and dry. The expected yield is approximately 6.4 g (75.2%).[5]
Protocol 2: General One-Pot Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles
This protocol provides a convenient one-pot method for synthesizing functionalized carbazoles from substituted phenylhydrazine hydrochlorides and 2-aminocyclohexanone hydrochloride.[3]
Materials:
-
Substituted Phenylhydrazine Hydrochloride (0.44 mmol)
-
2-Aminocyclohexanone Hydrochloride (0.53 mmol)
-
2 N Sodium Hydroxide solution
-
80% Acetic Acid solution
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a suitable flask, mix the 2-aminocyclohexanone hydrochloride (79.3 mg, 0.53 mmol) and the desired phenylhydrazine hydrochloride (e.g., 63.6 mg, 0.44 mmol).[3]
-
Add 2 N sodium hydroxide solution (0.48 mL, 0.98 mmol) dropwise to the mixture and stir for 15 minutes at room temperature.[3]
-
Heat the mixture to reflux for 5 hours.[3]
-
After 5 hours, add 3 mL of 80% acetic acid solution and allow the reaction mixture to cool to room temperature.[3]
-
Pour the cooled mixture into a saturated NaHCO₃ solution (10 mL).[3]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield the desired 1-oxo-1,2,3,4-tetrahydrocarbazole.[7]
Visualizations
Caption: Key steps in the acid-catalyzed Fischer indole synthesis.
Caption: A typical workflow for synthesizing substituted carbazoles.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. organic chemistry - Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 9. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 2-Hydroxycarbazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the chemoselective N-alkylation of 2-hydroxycarbazole, a critical transformation for synthesizing compounds with applications in medicinal chemistry and materials science. The presence of two nucleophilic sites—the nitrogen of the carbazole ring and the oxygen of the hydroxyl group—presents a challenge in achieving selective N-alkylation over O-alkylation. The protocols outlined below are designed to favor the formation of the N-alkylated product.
General Reaction Scheme
The N-alkylation of this compound involves the deprotonation of the carbazole nitrogen followed by nucleophilic attack on an alkyl halide or a similar electrophile. The general transformation is depicted below:

Figure 1. General reaction for the N-alkylation of this compound.
Experimental Protocols
Two primary protocols are presented here. The first is a standard method using a strong base, sodium hydride, which favors N-alkylation. The second is a microwave-assisted method, which offers the potential for faster reaction times and improved yields, adapted from protocols for carbazole N-alkylation.[1][2]
Protocol 1: N-Alkylation using Sodium Hydride
This method is a common and effective way to achieve chemoselective N-alkylation of this compound. The use of a polar aprotic solvent system like THF and DMF is crucial.[3]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., butyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography eluent
Procedure:
-
Preparation of Sodium Hydride: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the required amount of sodium hydride (1.2 equivalents). Wash the mineral oil from the NaH by adding anhydrous hexanes, swirling gently, and then carefully removing the hexanes with a syringe or cannula. Repeat this washing step two more times.
-
Deprotonation: Suspend the washed NaH in anhydrous THF. To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C (ice bath).
-
Reaction Mixture: Allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases. This indicates the formation of the carbazole anion.
-
Addition of Alkylating Agent: Add a small amount of anhydrous DMF to the reaction mixture and stir for an additional 15 minutes.[3] Then, add the alkyl halide (1.1-1.5 equivalents) dropwise to the solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and add deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to isolate the desired N-alkylated this compound.
Protocol 2: Microwave-Assisted N-Alkylation
This protocol is adapted from methods developed for the rapid N-alkylation of carbazole and may require optimization for this compound.[1][2][4][5] This method avoids the use of a solvent, making it a greener alternative.
Materials:
-
This compound
-
Alkyl halide (1.5 equivalents)
-
Potassium carbonate (K₂CO₃), finely powdered
-
Tetrabutylammonium bromide (TBAB), catalytic amount
-
Ethylene chloride or other suitable solvent for extraction
-
Heptane or ethanol for recrystallization
Procedure:
-
Mixing Reactants: In a microwave-safe vessel (e.g., a tall beaker), thoroughly mix this compound (1.0 equivalent), the alkyl halide (1.5 equivalents), and a catalytic amount of TBAB.
-
Adsorption on Support: Add finely powdered potassium carbonate to the mixture and continue to mix until the reactants are adsorbed onto the solid support.
-
Microwave Irradiation: Place a loose cover on the vessel and irradiate the mixture in a domestic or laboratory microwave oven. The irradiation time will typically be in the range of 5-15 minutes. Optimization of the power level and time will be necessary.
-
Work-up: After cooling, treat the reaction mixture with an appropriate solvent like ethylene chloride to extract the product.
-
Purification: Filter the mixture and concentrate the filtrate. The crude product can then be purified by recrystallization from heptane or ethanol.
Data Presentation
Table 1: Summary of N-Alkylation Reaction Conditions and Yields
| Alkylating Agent | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Butyl Bromide | NaH (1.2) | THF/DMF | 25-50 | 4-8 | Low (initially reported) | [3] |
| Ethyl Bromide | K₂CO₃ (excess) | Dry Media (Microwave) | N/A | 5-10 min | High (for carbazole) | [1] |
| Benzyl Bromide | K₂CO₃ (excess) | Dry Media (Microwave) | N/A | 5-10 min | High (for carbazole) | [1] |
| Chloroethane | NaOH (aq) | Benzene/Water (PTC) | 100 | 9 | 99 (for carbazole) | [6] |
Note: Yields for this compound may vary and require optimization. The "low" yield reported for butyl bromide with NaH was in the context of a user having difficulty with the reaction, and optimization is suggested.[3]
Table 2: Representative Spectroscopic Data for 9-Butyl-2-hydroxycarbazole
| Data Type | Description |
| ¹H NMR | δ (ppm): ~0.9 (t, 3H, -CH₃), ~1.4 (m, 2H, -CH₂-), ~1.8 (m, 2H, -CH₂-), ~4.2 (t, 2H, N-CH₂-), ~5.0-6.0 (br s, 1H, -OH), ~7.0-8.0 (m, 7H, Ar-H). |
| ¹³C NMR | δ (ppm): ~14.0 (-CH₃), ~20.0 (-CH₂-), ~31.0 (-CH₂-), ~43.0 (N-CH₂-), ~105-145 (Ar-C), ~150-155 (C-OH). |
| IR | ν (cm⁻¹): ~3400-3600 (O-H stretch, broad), ~2850-2960 (C-H stretch, aliphatic), ~1600 (C=C stretch, aromatic). |
Note: These are expected values and may shift depending on the solvent and specific substitution pattern.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Chemoselectivity Pathway Diagram
Caption: Factors influencing N- vs. O-alkylation selectivity.
References
Application Notes and Protocols for the Utilization of 2-Hydroxycarbazole in Organic Light-Emitting Diode (OLED) Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Hydroxycarbazole and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). While direct and extensive experimental data on the application of this compound in OLEDs is limited in publicly available literature, this document leverages data from closely related carbazole derivatives to provide detailed protocols and performance expectations.
Introduction to this compound in OLEDs
Carbazole and its derivatives are a critically important class of materials in OLED technology, renowned for their excellent hole-transporting properties, high thermal stability, and wide bandgaps.[1][2][3] These characteristics make them suitable for use as host materials in the emissive layer (EML), as well as in hole-transporting layers (HTLs).[1][2][3] The introduction of a hydroxyl (-OH) group at the 2-position of the carbazole core, as in this compound, can further modulate the electronic properties, solubility, and film-forming capabilities of the material. The hydroxyl group can influence the HOMO and LUMO energy levels, potentially leading to improved charge injection and transport balance within the OLED device.[4] Furthermore, it may offer a reactive site for further chemical modifications to fine-tune the material's properties for specific applications.
Physicochemical and Electrochemical Properties
Understanding the fundamental properties of this compound is crucial for designing efficient OLED devices. While specific experimental data for this compound is not abundant, we can infer its likely characteristics based on studies of similar carbazole derivatives.
Table 1: Physicochemical and Electrochemical Properties of Carbazole Derivatives
| Property | This compound | Representative Carbazole Derivatives | Reference |
| Molecular Formula | C₁₂H₉NO | - | [5] |
| Molecular Weight | 183.21 g/mol | - | [5] |
| Appearance | Solid | - | |
| Melting Point | 270-273 °C | - | |
| HOMO Level | Estimated: -5.5 to -5.8 eV | -5.56 to -5.96 eV | [4][6] |
| LUMO Level | Estimated: -1.3 to -1.8 eV | -1.22 to -1.75 eV | [4][6] |
| Oxidation Potential | Estimated: 0.8 to 1.2 V vs. Fc/Fc⁺ | 0.45 to 1.38 V vs. Ag/AgCl | [1][7][8] |
Note: HOMO and LUMO levels for this compound are estimations based on typical values for carbazole derivatives. Experimental verification is recommended.
Synthesis Protocols
The synthesis of this compound and its derivatives is a critical first step for its use in OLEDs.
Synthesis of this compound
A common route for the synthesis of carbazole derivatives involves the Suzuki coupling or Buchwald-Hartwig amination reactions. For synthesizing derivatives of this compound, the hydroxyl group may need to be protected during the reaction and deprotected afterward.
Protocol 1: General Synthesis of N-Aryl-2-hydroxycarbazole (Illustrative)
-
Protection of the Hydroxyl Group: React this compound with a suitable protecting group, such as a silyl ether, to prevent unwanted side reactions.
-
Buchwald-Hartwig Amination: In an inert atmosphere (e.g., under nitrogen or argon), combine the protected this compound, an aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) in an appropriate solvent (e.g., toluene).
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture, quench with water, and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
-
Deprotection: Remove the protecting group to yield the final N-aryl-2-hydroxycarbazole derivative.
Synthesis of Carbazole-based Polymers for Solution Processing
For solution-processed OLEDs, soluble carbazole-based polymers or dendrimers are often synthesized.
Protocol 2: Synthesis of a Soluble Carbazole Copolymer (General Example)
-
Monomer Synthesis: Synthesize di-functionalized carbazole monomers, potentially incorporating the this compound moiety (with protection if necessary).
-
Polymerization: Polymerize the monomers using a suitable cross-coupling reaction, such as Suzuki or Yamamoto polymerization.
-
Purification: Purify the resulting polymer by precipitation and washing to remove residual catalyst and monomers.
OLED Fabrication Protocols
This compound and its derivatives can be incorporated into OLEDs using either thermal evaporation or solution processing techniques.
Device Fabrication by Thermal Evaporation
This method is suitable for small molecule organic materials.
Protocol 3: Fabrication of a Multilayer OLED via Thermal Evaporation
-
Substrate Cleaning:
-
Sequentially clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven.
-
Treat the ITO surface with UV-ozone or oxygen plasma to increase its work function and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers. A typical device structure might be:
-
Hole Injection Layer (HIL): e.g., HAT-CN (10 nm)
-
Hole Transport Layer (HTL): e.g., NPB or a this compound derivative (40 nm)
-
Emissive Layer (EML): A host material (e.g., a this compound derivative) doped with a phosphorescent or fluorescent emitter (e.g., Ir(ppy)₃ or a blue fluorescent dye) (20 nm).
-
Electron Transport Layer (ETL): e.g., TPBi (30 nm)
-
Electron Injection Layer (EIL): e.g., LiF or Liq (1 nm)
-
-
Control the deposition rate and thickness of each layer using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Deposit the metal cathode, typically Aluminum (Al) (100 nm), without breaking the vacuum.
-
-
Encapsulation:
-
Encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect it from moisture and oxygen.
-
Device Fabrication by Solution Processing (Spin Coating)
This method is suitable for soluble polymers or small molecules.
Protocol 4: Fabrication of a Multilayer OLED via Spin Coating
-
Substrate Preparation:
-
Clean and treat ITO substrates as described in Protocol 3.
-
-
Hole Injection Layer Deposition:
-
Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal on a hotplate.
-
-
Emissive Layer Deposition:
-
Prepare a solution of the emissive material (e.g., a polymer or small molecule derivative of this compound) in a suitable organic solvent (e.g., chlorobenzene or toluene).
-
Spin-coat the emissive layer solution onto the PEDOT:PSS layer.
-
Anneal the film to remove residual solvent.
-
-
Electron Transport and Cathode Layer Deposition:
-
Transfer the substrate to a thermal evaporation chamber for the sequential deposition of the ETL, EIL, and cathode as described in Protocol 3.
-
-
Encapsulation:
-
Encapsulate the device as described in Protocol 3.
-
Expected Performance of OLEDs Utilizing Carbazole Derivatives
The performance of an OLED is characterized by several key metrics. The following table summarizes typical performance data for OLEDs employing various carbazole derivatives, which can serve as a benchmark for devices utilizing this compound.
Table 2: Performance Data of Representative OLEDs with Carbazole-Based Materials
| Role of Carbazole Derivative | Device Structure (Simplified) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) | Emission Color | Reference |
| Emissive Layer (Host) | ITO/HTL/EML(Host:Emitter)/ETL/LiF/Al | 12,984 | 5.9 | 6.2 | 2.5 | Deep Blue | [9] |
| Emissive Layer | ITO/PEDOT:PSS/EML/LiF/Al | >4000 | ~20 | up to 9.5 | 5.2 - 6.5 | Greenish-Blue | [10][11] |
| Host Material | ITO/HTL/EML(Host:FIrpic)/ETL/LiF/Al | >9170 | 23.9 | 10.3 | 2.6 - 3.3 | Blue | [12] |
| Host Material | ITO/HTL/EML(Host:Ir(ppy)₃)/ETL/LiF/Al | >10000 | 33.9 | 9.4 | 2.6 - 3.3 | Green | [12] |
| White OLED Component | ITO/HIL/HTL/EML/ETL/LiF/Al | 10,000 | - | 5 - 7 | 6 | White | [13] |
Visualizations
Experimental Workflow for OLED Fabrication
Caption: Workflow for multilayer OLED fabrication.
Energy Level Diagram and Charge Transport in a Typical OLED
References
- 1. lib.ysu.am [lib.ysu.am]
- 2. mdpi.com [mdpi.com]
- 3. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C12H9NO | CID 93551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Hydroxycarbazole as a Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxycarbazole is a heterocyclic aromatic compound that possesses intrinsic fluorescence properties, making it a potential candidate for the development of fluorescent chemosensors. Its structure, featuring a hydroxyl group and an N-H group on the carbazole moiety, provides potential coordination sites for metal ions. The interaction of these functional groups with metal ions can lead to changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, enabling the detection of specific metal ions. This document provides an overview of the application of this compound as a fluorescent probe for metal ion detection, including its synthesis, proposed signaling mechanism, and detailed experimental protocols.
Principle of Detection
The detection of metal ions using this compound is based on the alteration of its fluorescence properties upon binding to a metal ion. The hydroxyl (-OH) and amine (-NH) groups of the carbazole ring can act as a binding site for metal ions. This coordination can affect the electronic structure of the molecule, leading to a change in its fluorescence emission. Common mechanisms for such changes include:
-
Photoinduced Electron Transfer (PET): In the free probe, a nearby electron-donating group can quench fluorescence through PET. Upon metal ion binding, the electron-donating ability of this group is suppressed, leading to fluorescence enhancement ("turn-on" sensing).
-
Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to an increase in fluorescence quantum yield.
-
Fluorescence Quenching: Conversely, binding to a paramagnetic metal ion (e.g., Cu²⁺, Fe³⁺) can induce fluorescence quenching through energy or electron transfer.
Synthesis of this compound
This compound can be synthesized via palladium-promoted cyclodehydrogenation of a suitable diarylamine under microwave irradiation.[2] A general synthetic scheme is outlined below.
Caption: Synthesis of this compound.
Quantitative Data (Illustrative Examples)
As specific quantitative data for this compound with a range of metal ions is limited, the following table presents illustrative data from other carbazole-based fluorescent probes to provide an indication of potential performance. Note: This data is not for this compound itself.
| Probe Derivative | Metal Ion | Binding Constant (Kₐ, M⁻¹) | Limit of Detection (LOD) | Fluorescence Change | Reference |
| 9-ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine | Cu²⁺ | 7.3 x 10⁴ | 2.2 x 10⁻⁷ M | Quenching | [3] |
| Carbazole-Schiff Base | Cu²⁺ | - | Low | Enhancement (160-fold) | [4] |
Signaling Pathway
The proposed signaling mechanism of this compound upon interaction with a metal ion involves the formation of a coordination complex, which in turn modulates the fluorescence output of the molecule. The hydroxyl and amine groups act as the recognition and binding sites.
Caption: Proposed signaling pathway.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound and its use in metal ion detection.
Synthesis of this compound
Materials:
-
Appropriate diarylamine precursor
-
Palladium(II) acetate (Pd(OAc)₂)
-
Microwave reactor
-
Solvents (e.g., acetic acid)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
In a microwave reaction vessel, combine the diarylamine precursor and a catalytic amount of Pd(OAc)₂ in a suitable solvent such as acetic acid.[2]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature and time to effect cyclodehydrogenation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain pure this compound.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, mass spectrometry).
General Protocol for Fluorescent Metal Ion Detection
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile)
-
Stock solutions of various metal ion salts (e.g., chlorides or nitrates) in deionized water or an appropriate buffer.
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.
-
Fluorometer
-
Quartz cuvettes
Experimental Workflow:
Caption: Experimental workflow for metal ion detection.
Procedure for Fluorescence Titration:
-
Prepare a working solution of this compound (e.g., 10 µM) in the chosen buffer system.
-
Place 2 mL of the this compound solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum by exciting at the appropriate wavelength.
-
Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Continue this process until no significant change in fluorescence is observed.
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding stoichiometry and calculate the binding constant.
Procedure for Selectivity Study:
-
Prepare solutions of this compound containing a fixed concentration of the target metal ion.
-
To these solutions, add a fixed concentration of other potentially interfering metal ions.
-
Record the fluorescence emission spectrum for each sample.
-
Compare the fluorescence response in the presence and absence of interfering ions to assess the selectivity of the probe.
Conclusion
This compound presents a promising scaffold for the development of fluorescent probes for metal ion detection. Its synthesis is achievable through established methods, and its functional groups offer potential for selective metal ion binding. While comprehensive data on its interaction with a wide array of metal ions is still emerging, the principles and protocols outlined in this document provide a solid foundation for researchers to explore its capabilities. Further investigation is warranted to fully characterize its binding properties, selectivity, and sensitivity towards various metal ions, which will be crucial for its practical application in environmental monitoring, biological imaging, and drug development.
References
- 1. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Ultrasensitive and highly selective detection of Cu2+ ions based on a new carbazole-Schiff - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Hydroxycarbazole Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxycarbazole is a fluorescent heterocyclic compound with a carbazole core substituted with a hydroxyl group. Its intrinsic fluorescence is sensitive to the local microenvironment, making it a valuable tool for various applications in research and drug development. This document provides detailed application notes and protocols for the experimental setup of this compound fluorescence spectroscopy.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NO | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 270-273 °C | [3] |
Fluorescence Properties of this compound
The fluorescence of this compound is characterized by its sensitivity to solvent polarity, a phenomenon known as solvatochromism. In polar protic solvents, it typically exhibits a broad emission band, while in apolar solvents, the emission spectrum becomes more resolved.[4] This property allows this compound to be used as a probe to study the polarity of its binding environment in various biological systems.
Solvatochromic Effects
The following table summarizes the excitation and emission maxima of this compound in different solvents. This data is essential for designing fluorescence experiments and interpreting the results.
| Solvent | Excitation (λex, nm) | Emission (λem, nm) | Reference |
| Acetone | 256, 302 | 350 | [4] |
| Ethanol | Not specified | Broad emission | [4] |
| Cyclohexane | Not specified | Resolved, three peaks | [4] |
Experimental Protocols
I. Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent experiments.
Materials:
-
This compound powder
-
Spectroscopic grade solvent (e.g., DMSO, Ethanol, or Acetone)
-
Analytical balance
-
Volumetric flask
-
Micro-pipettes
Protocol:
-
Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolve the powder in a small amount of the chosen solvent in a volumetric flask.
-
Once fully dissolved, bring the solution to the final volume with the solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Store the stock solution in a dark, airtight container at 4°C to prevent degradation.
II. Measurement of Fluorescence Excitation and Emission Spectra
Objective: To determine the optimal excitation and emission wavelengths for this compound in a specific solvent or buffer.
Materials:
-
This compound working solution (diluted from stock)
-
Spectroscopic grade solvent or buffer of interest
-
Fluorometer
-
Quartz cuvettes
Protocol:
-
Prepare a dilute working solution of this compound (e.g., 1-10 µM) in the solvent or buffer of interest.
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Excitation Spectrum:
-
Set the emission wavelength to an estimated maximum (e.g., 350 nm based on the data in acetone).
-
Scan a range of excitation wavelengths (e.g., 230-340 nm).
-
The wavelength with the highest fluorescence intensity is the excitation maximum (λex).
-
-
Emission Spectrum:
-
Set the excitation wavelength to the determined λex.
-
Scan a range of emission wavelengths (e.g., 330-500 nm).
-
The wavelength with the highest fluorescence intensity is the emission maximum (λem).
-
III. Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield (Φ) of this compound relative to a known standard.
Materials:
-
This compound solutions of varying concentrations
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Protocol:
-
Prepare a series of five dilutions for both this compound and the standard in the chosen solvent, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum for each solution using a fluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission spectrum for each measurement.
-
Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard.
-
Calculate the slope (gradient, Grad) of the linear fit for both plots.
-
Calculate the quantum yield of this compound using the following equation:
Φsample = Φstandard * (Gradsample / Gradstandard) * (η2sample / η2standard)
where η is the refractive index of the solvent.
References
- 1. This compound | C12H9NO | CID 93551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound CAS#: 86-79-3 [m.chemicalbook.com]
- 4. Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Hydroxycarbazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxycarbazole, a heterocyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The carbazole nucleus, a rigid and planar system, provides an ideal framework for designing molecules that can interact with various biological targets. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of novel therapeutics based on the this compound core. It covers key applications, experimental procedures, and data presentation to facilitate the exploration of this versatile compound in medicinal chemistry.
Key Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated significant potential in several therapeutic areas, including:
-
Anticancer Activity: Many this compound derivatives exhibit potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, inhibition of cell cycle progression, and targeting of key signaling pathways involved in cancer cell proliferation and survival.[1]
-
Antimicrobial Activity: The carbazole scaffold is a constituent of various naturally occurring antimicrobial agents. Synthetic derivatives of this compound have been shown to possess broad-spectrum antibacterial and antifungal activities, making them promising candidates for the development of new anti-infective drugs.[2][3][4][5][6]
-
Neuroprotective Effects: Certain carbazole derivatives have shown potential in the context of neurodegenerative diseases. Their proposed mechanisms include antioxidant activity and modulation of signaling pathways implicated in neuronal cell death.
-
Enzyme Inhibition: The structural features of this compound derivatives enable them to act as inhibitors of various enzymes, including kinases and urease, which are implicated in the pathophysiology of numerous diseases.
Data Presentation: Biological Activities of this compound Derivatives
Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit 50% of cancer cell growth.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Derivative A | MDA-MB-231 (Breast) | MTT | 0.73 ± 0.74 | [7] |
| MCF-7 (Breast) | MTT | Moderate Activity | [7] | |
| Derivative B | MDA-MB-231 (Breast) | MTT | 1.44 ± 0.97 | [7] |
| Derivative C | A875 (Melanoma) | MTT | Good Activity | |
| HepG2 (Liver) | MTT | Good Activity | ||
| Carbazole acylhydrazone 7g | A875 (Melanoma) | MTT | High Inhibitory Activity | |
| Carbazole acylhydrazone 7p | A875 (Melanoma) | MTT | High Inhibitory Activity | |
| Oxadiazole Derivative 10 | HepG2 (Liver) | MTS | 7.68 | [8] |
| HeLa (Cervical) | MTS | 10.09 | [8] | |
| MCF7 (Breast) | MTS | 6.44 | [8] | |
| Oxadiazole Derivative 11 | HepG2 (Liver) | MTS | Stronger than compounds 2-5 | [8] |
| HeLa (Cervical) | MTS | Stronger than compounds 2-5 | [8] | |
| MCF7 (Breast) | MTS | Stronger than compounds 2-5 | [8] | |
| Thiazolidinone Derivative 9 | HeLa (Cervical) | MTS | 7.59 | [8] |
| Carbazole-hydrazine-carbothioamide 4o | MCF-7 (Breast) | Viability Assay | 2.02 | [9] |
| Carbazole-hydrazine-carbothioamide 4r | MCF-7 (Breast) | Viability Assay | 4.99 | [9] |
Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity (MIC values) of selected this compound derivatives against various microbial strains. The MIC value represents the minimum concentration of the compound required to inhibit the visible growth of a microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Carbazole Derivative 8 | S. aureus | 1.1 | [3][6] |
| E. coli | 6.4 | [3][6] | |
| C. albicans | 9.6 | [6] | |
| A. fumigatus | 10.3 | [6] | |
| Carbazole Derivative 7 | S. aureus | 2.8 | [3] |
| B. subtilis | 2.3 | [3] | |
| M. luteus | 2.9 | [3] | |
| Fluorinated Derivative 2 | S. aureus | 32 | [6] |
| S. epidermidis | 32 | [6] | |
| Fluorinated Derivative 3 | S. aureus | 32 | [6] |
| S. epidermidis | 32 | [6] | |
| Fluorinated Derivative 4 | S. aureus | 32 | [6] |
| S. epidermidis | 32 | [6] | |
| Fluorinated Derivative 8 | S. aureus | 32 | [6] |
| S. epidermidis | 32 | [6] | |
| Fluorinated Derivative 9 | S. aureus | 32 | [6] |
| S. epidermidis | 32 | [6] | |
| 3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acid (2) | S. aureus | 48.42 | [10] |
| B. cereus | 271.21 | [10] | |
| E. coli | 168.01 | [10] | |
| S. Typhimurium | 474.71 | [10] | |
| Carbazole-hydrazine-carbothioamide 4o | S. aureus | Significant Activity | [9] |
| E. coli | Significant Activity | [9] | |
| C. albicans | Significant Activity | [9] |
Experimental Protocols
Protocol 1: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][11][12]
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 1 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate.[11]
-
Incubate the plate for 24 hours to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in DMSO.
-
Prepare serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
Protocol 2: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of this compound derivatives against bacterial and fungal strains.[3]
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microplates
-
Standard antibiotics (e.g., Ampicillin, Ciprofloxacin) and antifungals (e.g., Amphotericin B)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Grow bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Grow fungal strains on an appropriate agar medium. Prepare a spore suspension and adjust the concentration.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivatives in DMSO.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth (MHB or RPMI-1640) in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only). Also, include a positive control with a standard antimicrobial agent.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
-
Signaling Pathways and Mechanisms of Action
Inhibition of STAT3 Signaling Pathway
Several carbazole derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that is constitutively activated in many types of cancer and plays a crucial role in tumor cell proliferation, survival, and invasion.[13][14] The inhibition of this pathway is a promising strategy for cancer therapy.
The general mechanism of STAT3 activation and its inhibition by this compound derivatives is depicted below.
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound derivatives.
Synthesis of this compound Derivatives
A common strategy for the synthesis of medicinally relevant this compound derivatives involves the modification of the carbazole core. An illustrative synthetic workflow is presented below.
Caption: General synthetic workflow for the preparation of diverse carbazole derivatives.[3]
Experimental Workflow for High-Throughput Screening
The following diagram illustrates a typical workflow for a high-throughput screening (HTS) campaign to identify novel anticancer agents from a library of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. mdpi.com [mdpi.com]
- 7. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the JAK-2/STAT3 signaling pathway impedes the migratory and invasive potential of human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Isochromene Fused Carbazole Derivatives from 2-Hydroxycarbazole: A Detailed Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of isochromene fused carbazoles, a class of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The synthesis involves a catalyzed condensation reaction between 2-hydroxycarbazole and citral.
Introduction
Carbazole and its derivatives are a well-established class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The fusion of a carbazole nucleus with other heterocyclic systems, such as isochromene, can lead to the development of novel molecular scaffolds with unique biological properties. This application note details the synthesis of (4aS, 13bR)-2,5,5-trimethyl-3,4,4a,5,8,13b-hexahydroisochromeno[3,4-b]carbazole and its epi-isomer, novel isochromene fused carbazoles, derived from the readily available starting material, this compound.
Reaction Scheme
The synthesis proceeds via a cyclocondensation reaction between this compound and citral, catalyzed by a combination of titanium(IV) ethoxide (Ti(OEt)₄) and methylaluminum dichloride (MeAlCl₂). This reaction leads to the formation of two diastereomeric products.
Caption: Reaction scheme for the synthesis of isochromene fused carbazoles.
Experimental Protocols
This section provides a detailed methodology for the synthesis of the target compounds, based on the procedure described by Nguyen Manh Cuong et al.[1]
Materials and Reagents:
-
This compound
-
Citral (a mixture of geranial and neral)
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Methylaluminum dichloride (MeAlCl₂)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add citral. Subsequently, add the catalysts, titanium(IV) ethoxide and methylaluminum dichloride, to the reaction mixture. The precise stoichiometry should be optimized, but a starting point is a 1:1 molar ratio of this compound to citral, with catalytic amounts of the titanium and aluminum reagents.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time may vary, but it is typically run for several hours.
-
Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the two diastereomeric products.
Data Presentation
The following table summarizes the expected products from this synthesis. Please note that specific yield percentages and detailed spectroscopic data should be obtained from the primary literature.
| Compound Name | Molecular Formula | Catalyst System |
| (4aS, 13bR)-2,5,5-trimethyl-3,4,4a,5,8,13b-hexahydroisochromeno[3,4-b]carbazole | C₂₂H₂₅NO | Ti(OEt)₄ / MeAlCl₂ |
| epi-(4aS, 13bR)-2,5,5-trimethyl-3,4,4a,5,8,13b-hexahydroisochromeno[3,4-b]carbazole (epi-isomer) | C₂₂H₂₅NO | Ti(OEt)₄ / MeAlCl₂ |
Potential Applications in Drug Development
While specific biological activity data for these isochromene fused carbazoles is not yet widely available, the carbazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.
Caption: Potential therapeutic areas for carbazole derivatives.
The fusion of the isochromene moiety to the carbazole core may modulate the biological activity and pharmacokinetic properties of the parent carbazole. Researchers are encouraged to screen these novel compounds in a variety of biological assays to explore their therapeutic potential. Key areas of interest for screening could include:
-
Anticancer assays: Evaluating cytotoxicity against a panel of cancer cell lines.
-
Antimicrobial assays: Testing for activity against various bacterial and fungal strains.
-
Enzyme inhibition assays: Screening against relevant therapeutic targets such as kinases or topoisomerases.
Conclusion
The synthesis of isochromene fused carbazoles from this compound offers a straightforward route to a novel class of heterocyclic compounds. The detailed protocol provided herein should enable researchers to synthesize these molecules for further investigation. The rich pharmacological history of carbazole derivatives suggests that these new fused systems are promising candidates for drug discovery and development programs. Further studies are warranted to fully elucidate their biological activities and potential therapeutic applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxycarbazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-Hydroxycarbazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound can be synthesized through various routes, broadly categorized as thermochemical and photochemical methods.
-
Thermochemical Routes: These traditional methods often require harsh reaction conditions, multiple steps, and expensive reagents.[1] Common examples include:
-
Photochemical Route: This modern approach is considered more environmentally friendly and operates under milder conditions.[1] A notable example is the photochemical intramolecular cyclization of 3-hydroxy-2'-chloro-diphenylamine.[1][3]
Q2: What is a state-of-the-art method for high-yield this compound synthesis?
A2: A recent advancement involves the continuous photochemical synthesis of this compound in a millimeter-scale photoreactor. This method offers a significant improvement in yield and a drastic reduction in reaction time compared to traditional batch operations.[1][3] Under optimized conditions, a yield of up to 31.6% can be achieved with a residence time of just one minute.[1][3]
Q3: What are the typical yields for this compound synthesis?
A3: The yields for this compound synthesis vary significantly depending on the chosen method. State-of-the-art photochemical synthesis in a continuous-flow reactor can achieve yields of approximately 31.6%.[1][3] Traditional thermochemical routes and batch photochemical reactions often result in lower yields, with some reported yields around 30% but requiring much longer reaction times (hours or even days).[1][3] Batch photochemical reactions have reported yields as low as 7.8-9.4%.[1]
Troubleshooting Guides
Issue 1: Low Yield in Photochemical Synthesis
-
Question: My photochemical synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in the photochemical synthesis from 3-hydroxy-2'-chloro-diphenylamine can be attributed to several factors. Here's a systematic approach to troubleshooting:
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Time | Increasing the residence time in a continuous reactor does not always increase the yield and can lead to byproduct formation.[1] It is crucial to optimize the residence time for your specific setup. |
| Inefficient Light Source or Distribution | Ensure your UV-LED light source is emitting at the correct wavelength (e.g., 365 nm) and that the light distribution is uniform throughout the reactor.[1] Poor photon transfer can significantly hinder the reaction rate.[1] |
| Incorrect Catalyst or Base | The choice of base is critical. Potassium t-butoxide has been shown to be an effective catalyst in DMSO.[1] Ensure the base is fresh and anhydrous. |
| Presence of Oxygen | The reaction should be carried out under an inert atmosphere (e.g., argon) as oxygen can interfere with the radical intermediates involved in the cyclization.[1] |
| Impure Starting Materials | Verify the purity of your 3-hydroxy-2'-chloro-diphenylamine. Impurities can lead to side reactions and lower the yield of the desired product. |
| Over-reaction and Byproduct Formation | Over-irradiation can lead to the formation of byproducts.[1] The use of a millimeter-scale photoreactor can mitigate overreaction due to more uniform photon distribution.[1] |
Issue 2: Presence of Impurities and Byproducts
-
Question: I am observing significant impurities in my crude this compound product. What are the likely side reactions and byproducts?
-
Answer: The formation of byproducts is a common issue in carbazole synthesis. In the photochemical synthesis of this compound, the primary byproduct is often the isomeric 4-hydroxycarbazole.[1] Other potential byproducts can arise from:
-
Chlorination: The presence of phenolic hydroxyl groups can activate the benzene ring, leading to chlorination at the ortho and/or para positions, forming chlorinated byproducts.[1]
-
Incomplete Cyclization: Unreacted starting material (3-hydroxy-2'-chloro-diphenylamine) will be a major impurity if the reaction does not go to completion.
-
Polymerization: Under certain conditions, radical intermediates can lead to the formation of polymeric materials.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the synthesized this compound. What are some effective purification strategies?
-
Answer: Purification of this compound typically involves chromatographic techniques. Here are some steps to consider:
-
Column Chromatography: This is the most common method for purifying carbazole derivatives. A silica gel column is typically used.
-
Solvent System Selection: The choice of eluent is crucial for good separation. A solvent system of ethyl acetate and petroleum ether (or hexane) is a good starting point. The polarity of the solvent system can be adjusted based on TLC analysis to achieve optimal separation of this compound from its isomers and other byproducts.
-
Recrystallization: If the product is obtained as a solid, recrystallization from a suitable solvent can be an effective final purification step to obtain highly pure crystals.
-
Aqueous Workup: For some synthesis routes, an initial aqueous workup can help remove inorganic salts and water-soluble impurities before chromatographic purification.[2]
-
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Starting Material | Catalyst/Base | Solvent | Yield (%) | Reaction Time | Reference |
| Continuous Photochemical | 3-hydroxy-2'-chloro-diphenylamine | Potassium t-butoxide | DMSO | 31.6 | 1 min | [1][3] |
| Batch Photochemical | 3-hydroxy-2'-chloro-diphenylamine | Potassium t-butoxide | DMSO | 9.4 | 60 min | [1] |
| Batch Photochemical | 3-hydroxy-2'-chloro-diphenylamine | K₃PO₄·3H₂O | DMSO | 7.8 | 600 min | [1] |
| Thermochemical Routes | Various | Various | Various | ~30 (State of the art) | Hours to Days | [1][3] |
Experimental Protocols
Protocol 1: Continuous Photochemical Synthesis of this compound
This protocol is based on the high-throughput synthesis in a millimeter-scale photoreactor.
Materials:
-
3-hydroxy-2'-chloro-diphenylamine
-
Potassium t-butoxide
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Argon gas
-
Millimeter-scale photoreactor with a 365 nm UV-LED light source
-
Syringe pump
Procedure:
-
System Preparation: The photoreactor and all glassware are dried and purged with argon to ensure an inert atmosphere.[1]
-
Reagent Preparation: In a dark environment, prepare a solution of 3-hydroxy-2'-chloro-diphenylamine and potassium t-butoxide in anhydrous DMSO. The solution should be purged with argon to remove any dissolved oxygen.[1]
-
Reaction: Using a syringe pump, continuously feed the reactant solution into the millimeter-scale photoreactor.
-
Irradiation: The reactor is illuminated with a 365 nm UV-LED light source.[1] The residence time of the solution within the irradiated zone is controlled by the flow rate. An optimized residence time of 1 minute has been reported.[1]
-
Collection: The product mixture is continuously collected at the outlet of the reactor.
-
Analysis and Purification: The product mixture is analyzed by HPLC to determine the yield of this compound and 4-hydroxycarbazole.[1] The product is then purified using column chromatography.
Mandatory Visualizations
Caption: Workflow for the continuous photochemical synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 2-Hydroxycarbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Hydroxycarbazole by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the typical stationary and mobile phases for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of this compound. Alumina can also be used.[1] The mobile phase is typically a solvent mixture, with polarity adjusted to achieve optimal separation. Common solvent systems include mixtures of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent such as dichloromethane, ethyl acetate, or acetone.[2][3][4]
Q2: How do I determine the right solvent system for my separation?
A2: Thin-Layer Chromatography (TLC) is an essential preliminary step to determine the optimal solvent system for column chromatography.[1][5] The goal is to find a solvent mixture that provides good separation between this compound and its impurities, ideally with a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
Q3: Should I use isocratic or gradient elution?
A3: The choice between isocratic and gradient elution depends on the complexity of the crude mixture.
-
Isocratic elution , where the solvent composition remains constant, is simpler and can be effective if the impurities have significantly different polarities from this compound.[6][7]
-
Gradient elution , where the polarity of the mobile phase is gradually increased during the separation, is often preferred for complex mixtures to ensure that all compounds are eluted in a reasonable time and to improve peak sharpness.[6][8] For separating carbazole compounds, a gradient approach, starting with a less polar solvent and gradually increasing the polarity, has been shown to be effective.[2]
Q4: My crude this compound has poor solubility in the initial mobile phase. How should I load it onto the column?
A4: If your sample has poor solubility in the eluting solvent, dry loading is the recommended technique.[4][9][10] This involves pre-adsorbing the crude material onto a small amount of silica gel. The sample is dissolved in a suitable solvent, mixed with silica gel, and the solvent is then evaporated to yield a free-flowing powder. This powder is then carefully added to the top of the packed column.[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of this compound from Impurities | Inappropriate solvent system.[4] | Optimize the mobile phase using TLC with various solvent combinations and polarities.[4] |
| Column overloading.[4] | Reduce the amount of crude material loaded onto the column. A general guideline is a silica gel to crude sample weight ratio of at least 30:1.[4] | |
| Improperly packed column (channeling, cracks).[4] | Ensure the column is packed uniformly as a slurry and is never allowed to run dry.[4] | |
| Sample band is too wide. | Load the sample in a minimal volume of solvent.[9] If solubility is an issue, use the dry loading technique.[9][10] | |
| This compound is Not Eluting from the Column | The mobile phase is not polar enough.[11][12] | Gradually increase the polarity of the mobile phase (gradient elution).[1] If the compound still doesn't elute, a stronger solvent system may be required.[12] |
| The compound may have decomposed on the silica gel.[11] | Test the stability of your compound on a small amount of silica gel using 2D TLC.[11] If it is unstable, consider using a different stationary phase like neutral alumina or deactivated silica gel.[11] | |
| This compound Elutes Too Quickly (with the solvent front) | The mobile phase is too polar.[1] | Start with a less polar solvent system. Perform thorough TLC analysis to find a system where the desired compound has an appropriate Rf value. |
| Tailing of the this compound Peak | Interactions between the polar hydroxyl group and the acidic silica gel.[4] | Consider using neutral silica gel or adding a small amount of a modifier like triethylamine to the mobile phase to reduce these interactions.[4] |
| Sample overloading.[4] | Reduce the amount of sample loaded onto the column. | |
| Cracks or Bubbles in the Column Bed | Improper packing or allowing the column to run dry. | Repack the column carefully. Ensure a constant head of solvent is always maintained above the stationary phase. |
Experimental Protocols
Preparation of the Column (Wet Packing Method)
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a small layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Carefully pour the slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add a thin protective layer of sand on top of the silica gel.
Sample Loading
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully add the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent. Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
Elution and Fraction Collection
-
Begin eluting the column with the chosen mobile phase.
-
If using gradient elution, gradually increase the polarity of the solvent system. A study on separating carbazole compounds showed that a significant amount of carbazoles were eluted when the polarity was increased.[2]
-
Collect the eluent in a series of labeled fractions.
-
Monitor the separation by analyzing the collected fractions using TLC.[13]
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent to obtain the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cup.edu.cn [cup.edu.cn]
- 4. benchchem.com [benchchem.com]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. biotage.com [biotage.com]
- 7. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. Purification [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. magritek.com [magritek.com]
Technical Support Center: Recrystallization of 2-Hydroxycarbazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2-Hydroxycarbazole. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature. Based on literature for carbazole derivatives, suitable solvents include ethanol, methanol, acetone, and ethyl acetate. Toluene can also be effective. For a single-solvent recrystallization, ethanol or methanol are often good starting points. If a single solvent does not provide satisfactory results, a two-solvent system, such as ethyl acetate/hexane, may be employed.
Q2: How do I perform a solvent selection test for this compound?
A2: To select an appropriate solvent system, follow this small-scale test:
-
Place a small amount of crude this compound (10-20 mg) into several test tubes.
-
Add a few drops of a different potential solvent to each test tube at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Gently heat the test tubes. The compound should completely dissolve at or near the solvent's boiling point.
-
Allow the solutions to cool slowly to room temperature, followed by cooling in an ice bath.
-
The solvent that yields a good crop of well-formed crystals is the most suitable for your recrystallization.
Q3: What are the common impurities in crude this compound?
A3: Common impurities can include unreacted starting materials, the isomeric byproduct 4-hydroxycarbazole, and potentially chlorinated derivatives if chlorinated solvents are used in the synthesis. The purification strategy should be selected to effectively remove these specific impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | The solution is not saturated enough. | Boil off some of the solvent to increase the concentration of this compound and then allow it to cool again. |
| The chosen solvent is too good at dissolving the compound at low temperatures. | If using a single solvent, try a less polar solvent. If using a two-solvent system, add more of the anti-solvent (the one in which the compound is less soluble) dropwise to the warm solution until turbidity persists, then clarify with a drop or two of the good solvent before cooling. | |
| Oiling Out | The solution is too concentrated, causing the compound to come out of solution above its melting point. | Reheat the solution to dissolve the oil, add more of the hot solvent to dilute the solution, and then cool slowly. |
| The boiling point of the solvent is higher than the melting point of this compound (270-273 °C). This is less common with typical recrystallization solvents. | Select a solvent with a lower boiling point. | |
| Poor Recovery / Low Yield | Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor. | Concentrate the filtrate by evaporation and cool it again to obtain a second crop of crystals. |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a slight excess of hot solvent to keep the compound dissolved. | |
| Crystals are Colored or Appear Impure | Impurities were co-precipitated with the product due to rapid cooling. | Redissolve the crystals in fresh hot solvent and allow the solution to cool more slowly. |
| Colored impurities are present. | Consider treating the hot solution with activated charcoal before filtration to adsorb colored impurities. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the procedure for recrystallizing this compound using a single solvent like ethanol or methanol.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol).
-
Heating: Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the this compound is completely dissolved at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Two-Solvent Recrystallization
This protocol is for using a solvent pair, such as ethyl acetate (good solvent) and hexane (poor solvent).
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethyl acetate in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add hexane dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).
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Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents (in the same approximate ratio used for the recrystallization).
-
Drying: Dry the purified crystals under vacuum.
Visual Guides
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for this compound recrystallization.
Common side products in 2-Hydroxycarbazole synthesis and their avoidance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-hydroxycarbazole. The information provided aims to address common issues related to side product formation and offers guidance on their avoidance and removal.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and what are their common pitfalls?
The most common methods for synthesizing this compound are the Borsche-Drechsel cyclization, the Graebe-Ullmann synthesis, and photochemical routes. Each method has distinct advantages and potential side reactions.
-
Borsche-Drechsel Cyclization: This method involves the acid-catalyzed cyclization of a phenylhydrazone precursor, followed by an oxidation step to form the carbazole ring. A primary challenge is controlling the regioselectivity of the cyclization, which can lead to the formation of isomeric hydroxycarbazole impurities. Over-oxidation in the final aromatization step can also be a concern.
-
Graebe-Ullmann Synthesis: This route involves the diazotization of a 2-aminodiphenylamine derivative, followed by a thermally induced cyclization. The presence of certain functional groups can sometimes lead to undesired side reactions, impacting the yield and purity of the final product.
-
Photochemical Synthesis: A modern approach involves the intramolecular cyclization of precursors like 3-hydroxy-2'-chloro-diphenylamine. While often providing high throughput, this method is known to produce the isomeric 4-hydroxycarbazole as a significant side product.
Q2: My Borsche-Drechsel synthesis of this compound is producing a mixture of isomers. How can I improve the selectivity?
The formation of isomeric impurities in the Borsche-Drechsel synthesis is a common issue stemming from the cyclization of the arylhydrazone intermediate. To favor the formation of this compound, consider the following:
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Choice of Acid Catalyst: The strength and concentration of the acid catalyst can influence the regioselectivity. Experiment with different acids (e.g., sulfuric acid, polyphosphoric acid, acetic acid) and their concentrations to find the optimal conditions for your specific substrate.
-
Reaction Temperature and Time: Carefully control the reaction temperature and time. Higher temperatures and longer reaction times can sometimes lead to isomerization or the formation of other byproducts. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.
-
Starting Material Purity: Ensure the purity of your starting phenylhydrazine and cyclohexanone derivatives. Impurities in the starting materials can lead to the formation of unexpected side products.
Q3: I am observing the formation of 4-Hydroxycarbazole in my photochemical synthesis. How can this be minimized?
The co-formation of 4-hydroxycarbazole is a known issue in the photochemical synthesis of this compound from precursors like 3-hydroxy-2'-chloro-diphenylamine. To enhance the selectivity for the 2-hydroxy isomer:
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Wavelength of Irradiation: The wavelength of the UV light used for irradiation can influence the product distribution. If possible, experiment with different wavelengths to see if a more selective cyclization can be achieved.
-
Solvent: The choice of solvent can affect the reaction pathway. While dimethyl sulfoxide (DMSO) is commonly used, exploring other polar aprotic solvents might alter the isomeric ratio.
-
Reaction Time: Shorter reaction times may favor the formation of one isomer over the other. A continuous flow reactor setup has been shown to provide better control over residence time, potentially improving selectivity and yield.[1]
Q4: What are the best methods for purifying this compound from its isomers and other side products?
The separation of hydroxycarbazole isomers can be challenging due to their similar physical properties. The following techniques are commonly employed:
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Column Chromatography: This is a highly effective method for separating isomers. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical. A gradient elution with a mixture of non-polar (e.g., hexane or toluene) and polar (e.g., ethyl acetate or acetone) solvents is often successful.
-
Recrystallization: Fractional recrystallization can be used to enrich the desired isomer. The choice of solvent is crucial and may require screening of various solvents and solvent mixtures to find conditions where the solubility of the isomers is sufficiently different.
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC with a suitable chiral or reversed-phase column can provide excellent separation of isomers.[1]
Troubleshooting Guides
Issue 1: Low Yield in Borsche-Drechsel Synthesis
| Potential Cause | Troubleshooting Steps |
| Incomplete hydrazone formation | Ensure equimolar amounts of the hydrazine and ketone are used. The reaction can be monitored by TLC or NMR. |
| Suboptimal cyclization conditions | Optimize the acid catalyst, temperature, and reaction time. A stronger acid or higher temperature may be required, but monitor for side product formation. |
| Inefficient oxidation | The conversion of the intermediate tetrahydrocarbazole to the final carbazole can be a critical step. Ensure the chosen oxidizing agent (e.g., DDQ, chloranil, or catalytic dehydrogenation) and conditions are suitable for your substrate. |
Issue 2: Presence of Multiple Unidentified Side Products in Graebe-Ullmann Synthesis
| Potential Cause | Troubleshooting Steps |
| Impure starting 2-aminodiphenylamine | Purify the starting material by recrystallization or chromatography before use. |
| Decomposition during diazotization | Perform the diazotization at a low temperature (typically 0-5 °C) to minimize decomposition of the diazonium salt. |
| Harsh thermal cyclization conditions | The thermal decomposition of the intermediate benzotriazole should be carried out at the lowest effective temperature to avoid charring and the formation of tarry byproducts. Performing the reaction in a high-boiling inert solvent can help to control the temperature. |
Issue 3: Formation of Chlorinated Byproducts in Photochemical Synthesis
| Potential Cause | Troubleshooting Steps |
| Reaction with chlorinated solvent | If a chlorinated solvent is used, it may participate in the reaction. Switch to a non-chlorinated solvent like DMSO or acetonitrile. |
| Radical chlorination from precursor | The chlorine atom on the precursor (e.g., 3-hydroxy-2'-chloro-diphenylamine) can potentially be a source of radical chlorination on the product. While difficult to completely avoid, optimizing reaction time and light intensity may help to minimize these side reactions. |
Quantitative Data Summary
The following table summarizes representative yields for the photochemical synthesis of this compound, highlighting the formation of the 4-hydroxycarbazole isomer.
| Reaction Conditions | Yield of this compound (%) | Yield of 4-Hydroxycarbazole (%) | Reference |
| Photochemical synthesis in a millimeter scale photoreactor (1 min residence time) | 31.6 | 11.1 | [1] |
| Semi-batch photochemical synthesis | ~30% (state of the art) | Not specified, but co-formation is known | [1] |
Experimental Protocols
Optimized Photochemical Synthesis of this compound and 4-Hydroxycarbazole[1]
This protocol describes a continuous-flow synthesis which has been shown to be efficient.
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Reactant Solution Preparation: Prepare a solution of 3-hydroxy-2'-chloro-diphenylamine in dimethyl sulfoxide (DMSO). Add potassium t-butoxide as a catalyst.
-
Continuous Flow Reaction: Pump the reactant solution through a millimeter-scale photoreactor illuminated by a 365 nm UV-LED.
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Residence Time: The residence time in the photoreactor should be optimized. A residence time of 1 minute has been reported to give good yields.
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Work-up: The output from the reactor is collected and the products are isolated using standard extraction and purification techniques, such as column chromatography.
Visualizations
Logical Workflow for Troubleshooting Isomeric Impurities
References
Technical Support Center: Overcoming Solubility Challenges of 2-Hydroxycarbazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility issues associated with 2-Hydroxycarbazole in organic solvents.
Troubleshooting Guide
This section addresses common problems encountered during the dissolution of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in my chosen organic solvent. What should I do?
A1: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
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Solvent Selection: this compound, like many carbazole derivatives, is a sparingly soluble compound. Its solubility is influenced by the polarity of the solvent. Generally, carbazoles exhibit better solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and lower solubility in highly polar protic solvents like ethanol.[1] If you are using a solvent like ethanol or methanol, consider switching to DMSO or DMF.
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Gentle Heating: The solubility of most solid compounds increases with temperature.[2] Try gently warming the solution in a water bath while stirring. Be cautious not to overheat, as this could lead to degradation of the compound.
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Sonication: Using an ultrasonic bath can help break down aggregates and increase the surface area of the solid, facilitating dissolution.[3]
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Particle Size Reduction: If you have the compound in a solid, crystalline form, grinding it to a finer powder can increase the surface area and improve the dissolution rate.[4]
Q2: I've managed to dissolve the this compound, but it precipitates out of solution over time or when I dilute it. How can I prevent this?
A2: Precipitation upon standing or dilution is a common issue with poorly soluble compounds. Here are some strategies to maintain a stable solution:
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Co-solvents: The use of a co-solvent system can improve the solubility of your compound.[5][6] For example, if you need to dilute your this compound stock (likely in DMSO) into an aqueous buffer for a biological assay, you can try a stepwise dilution. Instead of a single large dilution, perform a series of smaller dilutions to gradually decrease the concentration of the organic solvent.[7]
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pH Adjustment: this compound possesses a phenolic hydroxyl group, which is weakly acidic. In the presence of a base, this group can be deprotonated to form a phenoxide salt, which is generally more soluble in polar solvents.[8] You can try adjusting the pH of your solvent system to be more basic to enhance and maintain solubility. A good starting point would be a pH above the pKa of the hydroxyl group.
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Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to stabilize the compound in solution by forming micelles.[7] This is particularly useful when diluting into aqueous media.
Q3: I am preparing a stock solution of this compound for my experiments. What is the best practice?
A3: Preparing a stable and accurate stock solution is crucial for reproducible results. Follow these steps for best practice:
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Choose the Right Solvent: Based on available information, DMSO is a good first choice for creating a high-concentration stock solution of carbazole derivatives.[1]
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Accurate Weighing and Calculation: Use an analytical balance to accurately weigh the desired amount of this compound. Calculate the required volume of solvent to achieve your target concentration.
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Dissolution Technique: Add the solvent to the weighed compound. Use a vortex mixer and/or sonication to ensure complete dissolution. Visually inspect the solution to ensure there are no visible particles.[7]
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Storage: Store your stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[7] Protect the solution from light.
Frequently Asked Questions (FAQs)
What is the expected solubility of this compound in common organic solvents?
How does the structure of this compound affect its solubility?
The solubility of this compound is primarily influenced by two structural features: the large, non-polar carbazole ring system and the polar hydroxyl group. The carbazole core makes the molecule predominantly hydrophobic, leading to poor solubility in polar solvents like water. The hydroxyl group can participate in hydrogen bonding and has weak acidic properties, which can be exploited to increase solubility in more polar or basic environments.[8]
Can I predict the solubility of this compound?
While precise prediction is challenging without experimental data, the octanol-water partition coefficient (logP) can provide an indication of a compound's hydrophobicity and, by extension, its likely solubility in organic versus aqueous solvents.[9] A positive logP value suggests greater solubility in organic solvents. The predicted XlogP value for this compound is 3.5, indicating it is significantly more soluble in octanol than in water and is therefore a hydrophobic compound.[10]
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Good solvent for many carbazole derivatives.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, often used for dissolving carbazoles.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Used in the synthesis of this compound derivatives, suggesting some solubility. |
| Acetone | Polar Aprotic | Moderate to Low | May dissolve at lower concentrations. |
| Chloroform | Non-polar | Moderate to Low | Carbazole is soluble in chloroform.[1] |
| Dichloromethane (DCM) | Non-polar | Moderate to Low | Carbazole is soluble in DCM.[1] |
| Toluene | Non-polar | Low | Expected low solubility due to the presence of the polar hydroxyl group. |
| Methanol | Polar Protic | Low | Carbazole has low solubility in alcohols.[1] |
| Ethanol | Polar Protic | Low | Carbazole has low solubility in alcohols.[1] |
| Water | Polar Protic | Very Low | Highly hydrophobic nature of the carbazole ring system. |
Note: This table provides predicted qualitative solubility. It is strongly recommended to perform experimental solubility determination for your specific application.
Experimental Protocols
Protocol 1: Determination of Quantitative Solubility using the Shake-Flask Method
This protocol describes a standard method for determining the thermodynamic solubility of this compound in a given solvent.[3]
Materials:
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This compound
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Selected organic solvent(s)
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Analytical balance
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Vials with screw caps
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Orbital shaker or rotator in a temperature-controlled environment
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Centrifuge
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Syringe filters (e.g., 0.22 µm PTFE)
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High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
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Add an excess amount of this compound to a vial (e.g., 5-10 mg). The exact amount should be enough to ensure a saturated solution with undissolved solid remaining.
-
Add a known volume of the desired solvent to the vial (e.g., 1 mL).
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Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
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Equilibrate the mixture for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.
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After equilibration, visually confirm that excess solid is still present.
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Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.
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Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
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Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
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Calculate the solubility in mg/mL or g/L based on the measured concentration and the dilution factor.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
Materials:
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This compound (Molecular Weight: 183.21 g/mol )
-
Anhydrous DMSO
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Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes or amber vials
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 183.21 g/mol * 1000 mg/g = 1.8321 mg
-
Accurately weigh approximately 1.83 mg of this compound and transfer it to a suitable vial.
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Add 1 mL of DMSO to the vial.
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Vortex the solution vigorously until the solid is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.[7]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
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Label the vial with the compound name, concentration, solvent, and date of preparation.
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Store the stock solution in small aliquots at -20°C or -80°C.[7]
Mandatory Visualization
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Decision tree for selecting a solubilization method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. This compound | C12H9NO | CID 93551 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the N-Alkylation of 2-Hydroxycarbazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of 2-hydroxycarbazole. This resource aims to address common challenges and provide detailed protocols to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of this compound resulting in a low yield or no product?
A1: Low to no product formation in the N-alkylation of this compound can stem from several factors. A primary reason is often inadequate deprotonation of the carbazole nitrogen. The N-H bond of carbazole must be deprotonated by a suitable base to form the more nucleophilic carbazolide anion[1]. Additionally, the choice of solvent, reaction temperature, and the nature of your alkylating agent are critical[2][3]. Incomplete deprotonation is a frequent cause of poor conversion[2].
Q2: I am observing a significant amount of O-alkylation instead of the desired N-alkylation. How can I improve the selectivity?
A2: The presence of the hydroxyl group at the 2-position introduces a competing site for alkylation. The selectivity between N- and O-alkylation is influenced by the reaction conditions. Generally, polar aprotic solvents like DMF and THF favor N-alkylation[2][3]. The choice of base and counter-ion can also play a significant role. Harder cations tend to favor O-alkylation, while softer cations favor N-alkylation[2]. To favor N-alkylation, consider using a less hindered base and a less reactive alkylating agent[2].
Q3: What are the best bases and solvents for the N-alkylation of this compound?
A3: The selection of an appropriate base and solvent system is crucial for successful N-alkylation. Strong bases are typically required to deprotonate the carbazole nitrogen (pKa ~17)[1]. Sodium hydride (NaH) in an aprotic solvent like THF or DMF is a classic and effective combination[2][4]. Other common bases include potassium hydroxide (KOH) and potassium carbonate (K2CO3), which may require higher temperatures[1]. The choice of solvent can influence the reaction's regioselectivity, with polar aprotic solvents generally favoring the desired N-alkylation[2][3].
Q4: My product is difficult to purify. What are some common impurities and how can I remove them?
A4: Purification challenges often arise from unreacted starting materials co-eluting with the product or the formation of closely related byproducts, such as the O-alkylated isomer[2]. Optimizing the reaction to drive it to completion can minimize the issue of unreacted starting material[2]. If you are having difficulties with solubility during column chromatography, consider switching your eluent system. For instance, if your compound is not soluble in an ether/petroleum ether system, you could try using ethyl acetate or toluene as the non-polar phase and employing a gradient elution[4].
Q5: Can I use microwave irradiation to accelerate the N-alkylation of this compound?
A5: Yes, microwave-assisted synthesis can significantly reduce reaction times for the N-alkylation of carbazoles[1][5]. This method can lead to high yields in a much shorter timeframe compared to conventional heating[5][6]. It is advisable to start with conditions reported in the literature and optimize from there, paying close attention to the temperature and pressure limits of your microwave reactor[1].
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-alkylation of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low to No Product Formation | Inadequate deprotonation of the carbazole nitrogen. | - Ensure you are using a sufficiently strong base like NaH or KOH. - Wash NaH with hexanes to remove mineral oil before use. - Allow sufficient time for deprotonation before adding the alkylating agent (e.g., 30-60 minutes at room temperature)[1][4]. |
| Poor quality of reagents or solvent. | - Use anhydrous solvents, as water can quench the base and the carbazolide anion. - Ensure the purity of your this compound and alkylating agent[3]. | |
| Low reaction temperature. | - If the reaction is sluggish at room temperature, consider gradually increasing the temperature to 50-80 °C[1]. | |
| Predominant O-Alkylation | Reaction conditions favoring O-alkylation. | - Use a polar aprotic solvent such as DMF or THF. - The choice of the counter-ion from the base can influence selectivity; consider bases with softer cations[2]. |
| Steric hindrance at the nitrogen atom. | - While less common for carbazole itself, bulky substituents on the carbazole ring or the alkylating agent could favor O-alkylation. | |
| Reaction Not Going to Completion | Insufficient amount of base or alkylating agent. | - Use a slight excess of the base (e.g., 1.1-1.5 equivalents) and the alkylating agent (e.g., 1.1-1.5 equivalents)[2][7]. |
| Poor solubility of the base. | - If using a base like K2CO3, which has low solubility in some organic solvents, consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB)[2][5]. | |
| Formation of Byproducts | Elimination reaction of the alkyl halide. | - This is more likely with secondary or tertiary alkyl halides. Use a milder base and lower the reaction temperature to disfavor elimination[2]. |
| Double alkylation (on both N and O). | - To favor mono-alkylation, use a stoichiometric amount of the alkylating agent or a slight excess of the this compound[2]. |
Data Presentation
Table 1: Common Bases for N-Alkylation of this compound
| Base | Common Solvents | Typical Temperature (°C) | Notes |
| Sodium Hydride (NaH) | DMF, THF | 0 - 80 | A strong base that requires anhydrous conditions. Very effective for deprotonating carbazole[1][2]. |
| Potassium Hydroxide (KOH) | DMSO, DMF | 25 - 100 | A strong base often used with phase-transfer catalysis[1]. |
| Potassium Carbonate (K2CO3) | DMF, Acetonitrile | 50 - 120 | A weaker base that may necessitate higher temperatures and longer reaction times[1]. Can be used with microwave irradiation[5]. |
| Cesium Carbonate (Cs2CO3) | DMF, Dioxane | 80 - 130 | An effective, albeit more expensive, base[1]. |
Table 2: Common Alkylating Agents and Leaving Groups
| Alkylating Agent Type | Leaving Group | Reactivity | Notes |
| Alkyl Halides | -I, -Br, -Cl | I > Br > Cl | Alkyl iodides and bromides are commonly used. Alkyl chlorides are less reactive. |
| Alkyl Sulfonates | -OTs (tosylate), -OMs (mesylate) | Excellent | These are very good leaving groups, making the alkylating agent highly reactive[1]. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
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Dissolution: Dissolve the this compound in anhydrous DMF or THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.
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Stirring: Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases[1].
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Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of the alkylating agent (1.1 eq.) in the same anhydrous solvent dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC)[2]. If the reaction is slow, consider heating the mixture to 50-80 °C[1].
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Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride[1].
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[1].
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes)[1].
Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Troubleshooting decision tree for low yield in N-alkylation.
References
Troubleshooting low fluorescence quantum yield in 2-Hydroxycarbazole probes
Welcome to the technical support center for 2-Hydroxycarbazole-based fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low fluorescence quantum yield.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it critical for my experiments?
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. A quantum yield near 1 indicates that a large fraction of absorbed photons are re-emitted as fluorescence, leading to a bright signal. This is a crucial parameter as it directly affects the sensitivity and signal-to-noise ratio of your measurements.
Q2: What are the primary causes of unexpectedly low fluorescence quantum yield in this compound probes?
Low quantum yield is typically caused by processes that promote non-radiative decay, where the excited state energy is lost as heat instead of light.[1] Key causes include:
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Fluorescence Quenching: This occurs when other molecules in the solution, known as quenchers, interact with the probe to decrease its fluorescence intensity.[2][3] Common quenchers include dissolved molecular oxygen and halide ions.[2][3]
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Environmental Effects: The probe's local environment, including solvent polarity, pH, and temperature, can significantly alter its fluorescence properties.[1]
-
Aggregation (Self-Quenching): At high concentrations, probe molecules can form aggregates that often have a much lower quantum yield.[1][2] This is also known as Aggregation-Caused Quenching (ACQ).[4]
-
Probe Purity: Impurities from synthesis or degradation products can act as quenchers.[4]
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Photobleaching: Irreversible photochemical destruction of the probe under the excitation light can lead to a permanent loss of signal.[1]
Q3: How does the choice of solvent impact the quantum yield of my this compound probe?
The solvent environment is critical. Carbazole derivatives are known to be sensitive to solvent polarity.[5][6]
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Polarity: Changes in solvent polarity can alter the energy levels of the probe's excited state, affecting emission wavelength and intensity.[7] For some carbazole-based compounds, increasing solvent polarity can lead to a decrease in quantum yield due to intramolecular charge transfer (ICT) phenomena.[5][7]
-
Protic vs. Aprotic Solvents: The ability of a solvent to donate hydrogen bonds can stabilize the ground or excited state differently, impacting the fluorescence. For instance, the ground state of some carbazole derivatives may be more stabilized in protic solvents, while the excited state interacts more with aprotic solvents.[5]
-
Viscosity: Higher solvent viscosity can sometimes increase quantum yield by restricting molecular rotations and vibrations that would otherwise provide a non-radiative decay path.
Q4: Can the pH of my solution affect the fluorescence of a this compound probe?
Yes, pH can be a significant factor. The 2-hydroxy group and the carbazole N-H group can be deprotonated under basic conditions.[8][9] This changes the electronic structure of the molecule, potentially leading to a shift in the emission spectrum or quenching of the primary fluorescence.[8][9] For example, titration of this compound with a base can quench the emission band at 350-390 nm and give rise to a new band around 430-450 nm, corresponding to the anionic form.[8][9]
Troubleshooting Guides
If you are experiencing low quantum yield, follow this systematic guide to diagnose and resolve the issue.
Step 1: Verify Probe Integrity and Concentration
The first step is to rule out issues with the probe itself.
Issue: Potential Impurities or Degradation
-
Troubleshooting Action: Assess the purity of your probe using methods like HPLC or NMR. Compare the results to the expected specifications.
-
Rationale: Synthetic impurities or degradation products can be potent fluorescence quenchers.[4]
Issue: Aggregation due to High Concentration
-
Troubleshooting Action: Prepare a dilution series of your probe and measure the absorbance at the excitation wavelength. The absorbance should be kept below 0.1 to minimize inner filter effects.[4][10] Then, measure the fluorescence for each concentration.
-
Rationale: If fluorescence intensity does not scale linearly with concentration and starts to plateau or decrease at higher concentrations, aggregation and self-quenching are likely occurring.[2][4]
Step 2: Investigate Environmental and Quenching Effects
Once probe quality is confirmed, investigate external factors.
Issue: Solvent Polarity Mismatch
-
Troubleshooting Action: Screen a range of solvents with different polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol).
-
Rationale: this compound probes can be highly sensitive to their environment. A change in solvent can dramatically alter fluorescence by affecting the stability of the excited state.[5]
Issue: Quenching by Dissolved Oxygen
-
Troubleshooting Action: De-gas your solvent by bubbling with an inert gas like nitrogen or argon for 15-20 minutes before measurement.
-
Rationale: Dissolved molecular oxygen is a well-known collisional quencher of fluorescence.[2] Its removal can significantly increase quantum yield.
Issue: pH-Induced Changes
-
Troubleshooting Action: If working in aqueous or protic solutions, measure the fluorescence intensity across a range of pH values using appropriate buffers.
-
Rationale: The protonation state of the hydroxyl and carbazole N-H groups can substantially influence the probe's electronic structure and fluorescence properties.[8][9]
Step 3: Verify Instrumental Parameters
Finally, ensure your measurement setup is not the source of the problem.
Issue: Incorrect Instrument Settings
-
Troubleshooting Action: Measure the quantum yield of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.5 M H₂SO₄ or Rhodamine 6G in ethanol) to confirm your fluorometer is performing correctly.
-
Rationale: This verifies that the instrument's light source, monochromators, and detector are all functioning as expected and that your calculation method is sound.[4]
Data Summary
The following table summarizes how environmental factors can influence the fluorescence quantum yield (Φ) of carbazole-based probes. Note that these are general trends and specific effects will depend on the exact molecular structure of your probe.
| Parameter | Condition | Expected Effect on Quantum Yield | Rationale |
| Concentration | High (>10⁻⁵ M) | Decrease | Self-quenching and aggregation.[2][11] |
| Low (<10⁻⁶ M) | Increase / Optimal | Molecules are isolated, minimizing quenching.[11] | |
| Solvent Polarity | Increased Polarity | Often Decreases | Stabilization of intramolecular charge transfer (ICT) states can favor non-radiative decay.[5][7] |
| pH | Basic | Quenching or Spectral Shift | Deprotonation of OH or NH groups alters the fluorophore's electronic structure.[8][9] |
| Acidic/Neutral | Optimal (Typically) | The neutral form of the probe is often the most fluorescent. | |
| Dissolved Gas | Presence of O₂ | Decrease | Collisional (dynamic) quenching by molecular oxygen.[2][12] |
| Degassed (N₂ or Ar) | Increase | Removal of a common quencher. | |
| Temperature | Increase | Decrease | Increased molecular collisions enhance dynamic quenching.[2] |
Key Experimental Protocols
Protocol 1: Relative Quantum Yield Measurement
This protocol allows you to determine the quantum yield of your probe relative to a known standard.
Objective: To calculate the fluorescence quantum yield (Φ) of a this compound probe.
Materials:
-
Fluorometer and UV-Vis Spectrophotometer
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φ = 0.54)
-
Your this compound probe
-
High-purity solvent
Methodology:
-
Prepare Solutions: Prepare a series of dilute solutions of both the standard and your probe in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[4][10]
-
Measure Absorbance: Measure the UV-Vis absorption spectra for all solutions. Note the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence: Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and identical instrument settings (e.g., slit widths).
-
Integrate Spectra: Calculate the integrated area under the emission curve for each spectrum.
-
Plot Data: For both the standard and the probe, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of your probe (Φ_probe) can be calculated using the following equation:
Φ_probe = Φ_std * (Grad_probe / Grad_std) * (n_probe² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_probe and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance.
-
n_probe and n_std are the refractive indices of the probe and standard solutions (if different solvents are used).
-
Protocol 2: Investigating Solvent Effects
Objective: To assess the impact of solvent polarity on the probe's quantum yield.
Methodology:
-
Select Solvents: Choose a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol).
-
Prepare Solutions: Prepare a stock solution of your probe. From this stock, prepare a dilute solution in each of the selected solvents, ensuring the absorbance at the excitation wavelength is below 0.1.[1]
-
Measure Quantum Yield: For each solvent, measure the quantum yield using the relative method described in Protocol 1. A standard soluble in all tested solvents is ideal. If not, multiple standards may be needed.
-
Analyze Results: Compare the quantum yield values across the different solvents to determine the optimal solvent environment for your probe.
References
- 1. benchchem.com [benchchem.com]
- 2. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 3. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. revues.imist.ma [revues.imist.ma]
- 6. researchgate.net [researchgate.net]
- 7. jmess.org [jmess.org]
- 8. Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
- 12. ossila.com [ossila.com]
Preventing degradation of 2-Hydroxycarbazole during storage
This technical support center provides guidance on preventing the degradation of 2-Hydroxycarbazole during storage. It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C under an inert nitrogen atmosphere.[1] It should be kept in a tightly sealed container in a dry and well-ventilated place, away from strong oxidizing agents.[2][3]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors that can lead to the degradation of this compound are exposure to light, heat, oxygen (air), and humidity. The presence of the hydroxyl group on the carbazole ring can make the molecule susceptible to oxidation.
Q3: How can I tell if my this compound sample has degraded?
A3: Degradation can be indicated by a change in the physical appearance of the compound, such as a color change from its typical beige or light brown to a darker shade. However, the most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products of this compound are not extensively documented in publicly available literature, based on the chemical structure and known degradation pathways of similar compounds, potential degradation products could include oxidized derivatives such as quinone-like structures, and products of ring opening. The hydroxyl group may increase the electron density of the aromatic system, making it more susceptible to oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid compound (darkening). | Oxidation due to improper storage (exposure to air and/or light). | 1. Immediately transfer the compound to a fresh, amber glass vial. 2. Purge the vial with an inert gas like nitrogen or argon before sealing. 3. Store the vial in a refrigerator at 2-8°C. 4. Before use, assess the purity of the compound using a validated analytical method such as HPLC. |
| Unexpected peaks in the HPLC chromatogram of a freshly prepared solution. | Degradation during sample preparation or analysis. | 1. Prepare solutions fresh and immediately before use. 2. Use de-gassed solvents to minimize dissolved oxygen. 3. Protect the solution from light by using amber vials or covering the container with aluminum foil. 4. Consider using an antioxidant in the mobile phase if oxidative degradation is suspected. |
| Loss of assay (purity) over time in stability studies. | Inherent instability under the tested storage conditions (e.g., elevated temperature, humidity). | 1. Review the storage conditions of the stability study. 2. Conduct forced degradation studies to identify the specific degradation pathways (see Experimental Protocols section). 3. Based on the degradation profile, reformulate the product with stabilizing excipients or select more protective packaging. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general approach for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate polar and non-polar degradants.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., 254 nm) and use a PDA detector to screen for degradation products with different absorption maxima.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 0.1 mg/mL).
4. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can separate the main peak from degradation products generated during forced degradation studies.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to demonstrate the specificity of the stability-indicating method.
1. General Procedure:
-
Prepare a solution of this compound (e.g., 1 mg/mL in a suitable solvent).
-
Expose the solution to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze by the validated stability-indicating HPLC method.
-
Aim for 5-20% degradation of the active pharmaceutical ingredient (API).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Treat the drug solution with 0.1 M HCl.
-
Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Treat the drug solution with 0.1 M NaOH.
-
Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Treat the drug solution with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 1, 3, 7 days).
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Data Presentation
Table 1: Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation.[1] |
| Atmosphere | Inert (Nitrogen) | To prevent oxidative degradation.[1] |
| Light | Protected from light (Amber vial) | To prevent photolytic degradation. |
| Humidity | Dry, well-ventilated area | To prevent hydrolytic degradation.[3] |
| Compatibility | Store away from strong oxidizing agents | To prevent chemical reactions.[2][3] |
Visualizations
References
Technical Support Center: Catalyst Selection for Efficient Carbazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the catalytic synthesis of carbazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing the carbazole core?
The main strategies for constructing the carbazole skeleton involve forming the central five-membered ring through C-N or C-C bond formation, often utilizing transition metal catalysis. Key methods include:
-
Buchwald-Hartwig Amination: An intramolecular palladium-catalyzed C-N cross-coupling of 2-amino-2'-halobiphenyls or related precursors. This is one of the most versatile and widely used methods.[1][2][3]
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction to first synthesize a substituted biphenyl intermediate, which is then cyclized in a subsequent step.[4][5][6] This approach is foundational for creating the necessary biaryl backbone.[5]
-
Cadogan-Sundberg Cyclization: This reaction involves the reductive cyclization of 2-nitrobiphenyls, typically using phosphites or phosphines.[7][8][9] It is considered a classic and robust method for synthesizing various azaheterocycles, including carbazoles.[8][9]
-
C-H Activation/Amination: Palladium-catalyzed intramolecular C-H amination of N-substituted 2-amidobiphenyls provides a direct route to the carbazole core under mild conditions.[10][11][12]
-
Ullmann Condensation: A copper-catalyzed method for intramolecular C-N bond formation, though it often requires harsher reaction conditions compared to palladium-based systems.[2]
-
Gold and Rhodium Catalysis: These metals can catalyze cyclization reactions, particularly with allene- or alkyne-containing indole precursors, to form the carbazole skeleton under mild conditions.[10][12][13][14]
Q2: How do I choose the best catalyst system (metal, ligand, base) for my specific substrates?
Selecting the optimal catalyst system depends on the reaction type and the electronic and steric properties of your substrates.
-
For Buchwald-Hartwig Amination: Palladium catalysts are standard. The choice of phosphine ligand is critical; bulky, electron-rich ligands like XPhos, SPhos, or BrettPhos often enhance reaction efficiency by stabilizing the palladium catalyst and facilitating reductive elimination.[2][15] The base is also crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine.[16][17]
-
For Suzuki-Miyaura Coupling: Palladium catalysts are again the most common. The choice of ligand and base can significantly impact yield and selectivity. The reaction is compatible with a wide range of functional groups.[18][19]
-
For Cadogan Cyclization: This reaction typically employs trivalent phosphorus reagents like triethyl phosphite or triphenylphosphine to deoxygenate the nitro group, which then cyclizes.[9][20]
-
For C-H Activation: Palladium(II) catalysts are often used, sometimes in combination with a co-catalyst or oxidant like O₂.[12][14]
A general workflow for catalyst screening is recommended to identify the optimal conditions for a new substrate.
Q3: What is the role of the phosphine ligand in palladium-catalyzed carbazole synthesis?
In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the phosphine ligand plays a pivotal role. Bulky, electron-rich monophosphine ligands (e.g., biaryl phosphines) are highly effective for several reasons:[3][15]
-
Stabilization: They stabilize the palladium(0) active species.
-
Promotion of Oxidative Addition: Their electron-donating nature increases the electron density on the palladium center, facilitating the oxidative addition of the aryl halide.[15]
-
Facilitation of Reductive Elimination: Their steric bulk promotes the final reductive elimination step, which forms the desired C-N bond and regenerates the active catalyst.[15][17] The appropriate ligand is often determined by the specific class of amine being used.[17]
Q4: What are the common bases used, and how do they affect the reaction?
The base is a critical component, particularly in C-N coupling reactions. Its primary role is to deprotonate the amine precursor, making it a more effective nucleophile.[16]
-
Strong Bases: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and LHMDS are most common in Buchwald-Hartwig aminations.[2][17]
-
Weaker Bases: Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often used in Suzuki couplings and can be effective in Buchwald-Hartwig reactions for base-sensitive substrates.[2][21] The choice of base and solvent are interdependent. For example, in nonpolar solvents, an anionic base is required to deprotonate the neutral palladium-amine complex.[16] An inappropriate base can lead to low yields or side reactions.[2]
Troubleshooting Guides
Problem 1: Low or No Product Yield in Buchwald-Hartwig Amination
Question: My intramolecular Buchwald-Hartwig cyclization to form a carbazole is failing or giving very low yields. What are the common causes and how can I troubleshoot it?
Answer: Low yield in this reaction is a common issue that can often be resolved by systematically optimizing the reaction components. Key factors to investigate include the catalyst system (palladium precursor and ligand), the base, solvent, and temperature.
| Potential Cause | Troubleshooting Step & Rationale |
| Inactive Catalyst | Ensure the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand are fresh. Use an oxygen-free environment (glovebox or Schlenk line) as Pd(0) species are oxygen-sensitive. Consider using a pre-formed, air-stable palladacycle precatalyst.[17] |
| Incorrect Ligand Choice | The ligand is crucial.[2] Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos). The optimal ligand is substrate-dependent.[15] |
| Inappropriate Base | The base strength and solubility are critical.[2] If using a weaker base like Cs₂CO₃, switch to a stronger, non-nucleophilic base like NaOtBu or K₃PO₄. Ensure the base is anhydrous and finely powdered for better solubility and reactivity.[16] |
| Solvent Issues | The solvent affects the solubility of reagents and the reaction rate. Toluene, dioxane, and THF are common. Ensure the solvent is anhydrous. In some cases, a more polar solvent may be required, but this can also affect base performance.[16] |
| Low Reaction Temperature | While many modern catalyst systems work at lower temperatures, some challenging substrates require higher temperatures (80-110 °C) to overcome activation barriers.[2] Incrementally increase the reaction temperature. |
| Substrate Quality | Verify the purity of your starting material (e.g., 2-amino-2'-halobiphenyl). Impurities can poison the catalyst. |
Problem 2: Side Reactions in Suzuki-Miyaura Coupling
Question: I am using a Suzuki coupling to synthesize a biphenyl precursor for my carbazole synthesis and observing significant side products, such as homocoupling of the boronic acid. What can I do to minimize this?
Answer: Side reactions in Suzuki coupling often arise from suboptimal reaction conditions. Homocoupling, in particular, can be suppressed by carefully controlling the reaction parameters.
| Potential Cause | Troubleshooting Step & Rationale |
| Oxygen Presence | The presence of oxygen can promote the oxidative homocoupling of the boronic acid. Degas the solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst. |
| Incorrect Stoichiometry | An excess of the boronic acid can favor homocoupling. Use a stoichiometry of 1.1-1.5 equivalents of the boronic acid relative to the aryl halide. |
| Base and Catalyst Choice | The choice of base is important. Weaker bases like K₂CO₃ or K₃PO₄ can sometimes reduce homocoupling compared to stronger bases. Ensure the palladium catalyst and ligand are appropriate for the substrates.[19] |
| Slow Catalyst Addition | If homocoupling persists, try adding the palladium catalyst solution slowly to the reaction mixture at the reaction temperature. This keeps the instantaneous concentration of the catalyst low, which can disfavor the side reaction. |
| Protodeboronation | The boronic acid can be cleaved by water or acidic protons, leading to a hydrodehalogenated byproduct. Use anhydrous solvents and ensure the base is sufficient to neutralize any acidic species. |
Problem 3: Catalyst Deactivation
Question: My reaction starts well but then stalls before completion. I suspect catalyst deactivation. What are the potential reasons and solutions?
Answer: Catalyst deactivation can occur through several pathways, including aggregation of palladium into inactive black, or inhibition by substrates or products.
| Potential Cause | Troubleshooting Step & Rationale |
| Palladium Precipitation | The formation of palladium black (Pd(0) aggregates) indicates catalyst decomposition. This can be caused by an inappropriate ligand-to-metal ratio or high temperatures. Increase the ligand loading (e.g., from L:Pd = 1:1 to 2:1) to better stabilize the active species.[6] |
| Product Inhibition | The carbazole product itself can sometimes coordinate to the palladium center and inhibit the catalytic cycle.[17] This is a known issue, and specific "G5" or "G6" precatalysts have been developed to address it, although they may introduce other challenges.[17] Using a more sterically hindered ligand may help prevent product binding. |
| Inhibitory Effect of Halides | In reactions involving aryl iodides, the generated iodide anion can sometimes inhibit the catalyst.[17] If possible, switching the electrophile from an aryl iodide to an aryl bromide or chloride might be beneficial, though this will require re-optimization of the reaction conditions.[17] |
| Impure Reagents | Impurities in the starting materials or solvent (e.g., water, other nucleophiles) can poison the catalyst. Ensure all reagents and solvents are pure and anhydrous. |
Quantitative Data on Catalyst Performance
Table 1: Comparison of Selected Catalytic Systems for Carbazole Synthesis
| Reaction Type | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd/Cu Co-catalyzed Cyclization | Pd(PPh₃)₄ / CuI | K₂CO₃ | Dioxane | 100 | 12 | 92 | [22] |
| Rhodium-catalyzed C-H Amination | Rh(OAc)₃ (5 mol%) | - | THF | RT | 12 | 90 | [10] |
| Visible Light-induced C-H Amination | fac-Ir(ppy)₃ | - | THF | RT | 12 | 95 | [10] |
| Pd-catalyzed C-H Amination | Pd(OAc)₂ / Ligand | Cs₂CO₃ | Toluene | 110 | 24 | ~85 | [12] |
| Gold-catalyzed Hydroarylation | AuCl₃ (5 mol%) | - | Toluene | RT | 3-15 | up to 90 | [14] |
| Copper-catalyzed C-N Coupling | CuI / Ligand | K₂CO₃ | DMF | 120 | 24 | ~80 | [12] |
Note: Yields are highly substrate-dependent and these values represent optimized examples from the literature.
Detailed Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination
This protocol describes a general method for the intramolecular cyclization of a 2-amino-2'-halobiphenyl derivative to form a carbazole.
Reagents & Equipment:
-
2-amino-2'-halobiphenyl substrate
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or an air-stable precatalyst)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Anhydrous base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or glovebox, magnetic stirrer, heating mantle, and inert gas supply (Argon or N₂)
Procedure:
-
Setup: In a glovebox or under a positive pressure of inert gas, add the 2-amino-2'-halobiphenyl substrate (1.0 equiv), the base (1.2-1.5 equiv), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%) to a dry Schlenk flask equipped with a stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride.[2]
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired carbazole.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling to Synthesize a Biaryl Precursor
This protocol provides a method for synthesizing a 2-amino-2'-aryl biphenyl, a common precursor for carbazole synthesis.
Reagents & Equipment:
-
Aryl halide (e.g., ortho-bromoaniline)
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Aqueous base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water)
-
Standard laboratory glassware, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a round-bottom flask, add the aryl halide (1.0 equiv), the arylboronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the organic solvent and water (e.g., in a 4:1 to 10:1 ratio).
-
Degassing: Bubble an inert gas (Argon or N₂) through the stirred mixture for 15-30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%) to the mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purification: Purify the resulting crude biaryl product by flash column chromatography or recrystallization.
Visualizations and Workflows
Caption: General experimental workflow for catalyst screening.
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Caption: Troubleshooting logic for low yield in carbazole synthesis.
Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbazole synthesis [organic-chemistry.org]
- 13. soc.chim.it [soc.chim.it]
- 14. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Purity Assessment of 2-Hydroxycarbazole
This technical support center provides detailed methodologies, troubleshooting guides, and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Hydroxycarbazole purity. It is designed for researchers, scientists, and drug development professionals.
Experimental Protocols: HPLC Method for this compound Purity
A robust and reliable method for determining the purity of this compound is crucial for accurate research and drug development.[1] A typical approach involves a reversed-phase HPLC (RP-HPLC) method, which is highly effective for separating the main compound from non-volatile impurities and closely related substances.[2]
Recommended HPLC Method Parameters
The following table outlines a recommended starting point for an isocratic RP-HPLC method for the analysis of this compound. This method can be further optimized based on the specific instrumentation and potential impurities.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at 235 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Run Time | 15 minutes |
Note: For Mass Spectrometry (MS) compatible applications, the phosphoric acid should be replaced with formic acid.[3][4]
Method Validation Summary
The validation of an HPLC method ensures its performance is reliable and reproducible. The following table summarizes key validation parameters and their typical acceptance criteria based on ICH guidelines.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The peak for this compound should be well-resolved from any impurity peaks. Resolution (Rs) > 2.0. | To ensure the method is selective for the analyte of interest. |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 over a specified concentration range. | To demonstrate a proportional relationship between detector response and analyte concentration. |
| Accuracy (% Recovery) | Typically between 98.0% and 102.0%.[5] | To determine how close the measured value is to the true value. |
| Precision (% RSD) | Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0%.[5] | To assess the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). | To evaluate the method's capacity to remain unaffected by small variations in parameters. |
HPLC Purity Determination Workflow
The following diagram illustrates the typical workflow for determining the purity of this compound using HPLC.
Caption: Workflow for HPLC Purity Determination of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Peak Shape Problems
Q1: Why is my this compound peak tailing?
A1: Peak tailing is a common issue with nitrogen-containing heterocyclic compounds like this compound.[6] The primary causes are often related to secondary interactions with the stationary phase.
-
Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic nitrogen atom of the carbazole, causing tailing.[6]
-
Solution: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with phosphoric or formic acid) will protonate the silanol groups, reducing these interactions.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and re-inject.
-
-
Column Contamination: Accumulation of strongly retained impurities on the column can cause peak shape distortion.
-
Solution: Use a guard column and/or flush the column with a strong solvent.
-
Q2: My peaks are broad, what could be the cause?
A2: Broad peaks can result from several factors, leading to poor resolution and inaccurate quantification.
-
Column Degradation: The column's efficiency may have decreased over time.
-
Solution: Replace the column with a new one.
-
-
Extra-Column Volume: Excessive tubing length or a large detector cell can cause band broadening.
-
Solution: Use tubing with a smaller internal diameter and ensure all connections are secure.
-
-
Incompatible Injection Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak broadening.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
Q3: I am observing split peaks for this compound. What should I do?
A3: Split peaks can be caused by a disruption in the sample path or chemical effects.
-
Partially Blocked Frit/Column Void: A blockage at the column inlet or a void in the packing material can cause the sample to travel through different paths.
-
Solution: Reverse flush the column (if the manufacturer allows) to dislodge particulates from the inlet frit. If a void is suspected, the column may need to be replaced.
-
-
Sample Solvent Incompatibility: As with broad peaks, using a sample solvent that is too strong can cause peak splitting.
-
Solution: Prepare the sample in the mobile phase.
-
Retention Time and Baseline Issues
Q4: The retention time of my this compound peak is shifting between injections. Why?
A4: Retention time drift can compromise peak identification and reproducibility.
-
Inconsistent Mobile Phase Composition: Improperly mixed or evaporating mobile phase can alter its composition over time.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Column Temperature Fluctuations: Inconsistent column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Column Equilibration: Insufficient equilibration time when changing mobile phases can lead to drifting retention times.
-
Solution: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.
-
Q5: My chromatogram has a noisy or drifting baseline. What are the common causes?
A5: A stable baseline is essential for accurate integration and quantification.
-
Air Bubbles in the System: Air bubbles in the pump or detector can cause baseline noise.
-
Solution: Degas the mobile phase before use and purge the pump to remove any trapped air.
-
-
Contaminated Mobile Phase: Impurities in the solvents or buffer salts can lead to a noisy or drifting baseline.
-
Solution: Use high-purity, HPLC-grade solvents and fresh buffers.
-
-
Detector Lamp Failure: An aging detector lamp can cause baseline noise.
-
Solution: Check the lamp's energy output and replace it if necessary.
-
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting common HPLC problems encountered during the analysis of this compound.
Caption: A logical decision tree for HPLC troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the difference between an assay and a purity test in HPLC?
A1: An assay measures the amount or potency of the active pharmaceutical ingredient (API), in this case, this compound. A purity test, on the other hand, focuses on identifying and quantifying any impurities present in the sample.[7] Both are essential for ensuring drug safety and efficacy.[7]
Q2: How do I choose the right column for this compound analysis?
A2: A standard C18 column is a good starting point for reversed-phase analysis of this compound. For basic compounds that exhibit peak tailing, consider using a column with high-purity silica and robust end-capping to minimize silanol interactions.
Q3: Why is it important to use HPLC-grade solvents?
A3: HPLC-grade solvents have very low levels of impurities that could interfere with the analysis. Using lower-grade solvents can lead to ghost peaks, baseline noise, and column contamination.
Q4: How often should I perform a system suitability test?
A4: A system suitability test should be performed before running any sample analysis to ensure that the chromatographic system is performing adequately. This typically involves injecting a standard solution and checking parameters like retention time, peak area, tailing factor, and theoretical plates against predefined criteria.
Q5: Can I use a gradient elution method for this compound purity analysis?
A5: Yes, a gradient elution method, where the mobile phase composition is changed over time, can be very effective, especially if there is a wide range of impurities with different polarities. A gradient method can help to improve the resolution of all components and reduce the overall run time.
References
- 1. moravek.com [moravek.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 9-Methyl-9H-carbazole-3,6-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ijsra.net [ijsra.net]
- 6. waters.com [waters.com]
- 7. Difference between assay and purity regarding pharmaceutical analysis - Primer [mtc-usa.com]
Validation & Comparative
A Comparative Guide to 2-Hydroxycarbazole and its Isomers for Researchers
For Immediate Release
In the landscape of drug discovery and development, carbazole derivatives stand out for their diverse biological activities. Among these, hydroxycarbazoles are of particular interest due to their potential as antioxidant and anticancer agents. This guide provides a comparative analysis of 2-Hydroxycarbazole and its isomers—1-Hydroxycarbazole, 3-Hydroxycarbazole, and 4-Hydroxycarbazole—to assist researchers, scientists, and drug development professionals in their endeavors.
Physicochemical Properties
The position of the hydroxyl group on the carbazole scaffold influences the physicochemical properties of the isomers, which in turn can affect their biological activity. A summary of their key properties is presented below.
| Property | 1-Hydroxycarbazole | This compound | 3-Hydroxycarbazole | 4-Hydroxycarbazole |
| Molecular Formula | C₁₂H₉NO | C₁₂H₉NO | C₁₂H₉NO | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol | 183.21 g/mol | 183.21 g/mol | 183.21 g/mol |
| CAS Number | 61601-54-5[1] | 86-79-3[2] | 7384-07-8[3] | 52602-39-8 |
| Melting Point | Not available | 270-273 °C | Not available | 169-173 °C |
Comparative Biological Activity
While comprehensive, direct comparative studies across all four isomers are limited, existing research provides valuable insights into their individual and relative biological activities.
Antioxidant Activity
The antioxidant potential of hydroxycarbazole isomers is a key area of investigation. The position of the hydroxyl group is thought to influence the molecule's ability to donate a hydrogen atom and scavenge free radicals.
Unfortunately, a direct comparative study of the antioxidant activity (e.g., DPPH or ABTS assays) for all four isomers (1-, 2-, 3-, and 4-Hydroxycarbazole) with corresponding IC₅₀ values was not found in the available literature. However, some studies on individual or pairs of isomers provide an indication of their potential. For instance, research on carvedilol metabolites has shown that 3-hydroxy derivatives of carbazole can be effective antioxidants.
It is generally understood that the presence of a hydroxyl group on the carbazole ring can contribute to antioxidant activity[4][5]. Further research is required to establish a clear ranking of the antioxidant potency of these four isomers.
Anticancer Activity
Carbazole derivatives are well-documented for their anticancer properties[6][7][8]. They can exert their effects through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.
Experimental Protocols
To facilitate further research and direct comparison, standardized experimental protocols for assessing the biological activities of these compounds are crucial.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of compounds.
Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the hydroxycarbazole isomers in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Reaction: Add the test sample at various concentrations to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the hydroxycarbazole isomers for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Potential Signaling Pathways
The biological effects of carbazole derivatives are often mediated through their interaction with various cellular signaling pathways. While specific data for each hydroxycarbazole isomer is sparse, the broader carbazole class has been shown to modulate key pathways involved in cancer and inflammation.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis[12][13][][15]. The PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) pathway is a key signaling cascade that promotes cell survival and proliferation[16][17][18][19][20]. The potential for hydroxycarbazole isomers to modulate these pathways warrants further investigation to elucidate their mechanisms of action.
Experimental Workflow for Comparative Analysis
To address the current gaps in knowledge, a systematic experimental workflow is proposed for a comprehensive comparison of the hydroxycarbazole isomers.
Conclusion
This compound and its isomers represent a promising class of compounds for further investigation in the fields of antioxidant and anticancer research. While current data suggests their potential, a lack of direct comparative studies hinders a complete understanding of their structure-activity relationships. The experimental protocols and workflow outlined in this guide are intended to provide a framework for future research that can systematically evaluate and compare these isomers, ultimately accelerating the discovery of novel therapeutic agents.
References
- 1. 1-Hydroxycarbazole | C12H9NO | CID 6454228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C12H9NO | CID 93551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxycarbazole | C12H9NO | CID 151460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 86-79-3: this compound | CymitQuimica [cymitquimica.com]
- 5. Antioxidant activities of natural and synthetic carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy this compound | 86-79-3 [smolecule.com]
- 10. Buy 4-Hydroxycarbazole | 52602-39-8 [smolecule.com]
- 11. 4-Hydroxy carbazole | 52602-39-8 | FH23935 | Biosynth [biosynth.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 15. β-Hydroxybutyrate activates the NF-κB signaling pathway to promote the expression of pro-inflammatory factors in calf hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1-transformed cells [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxycarbazole vs. 3-Hydroxycarbazole: A Comparative Guide for Fluorescence Sensing Applications
For Researchers, Scientists, and Drug Development Professionals
Carbazole derivatives are a cornerstone in the development of fluorescent probes due to their inherent photophysical properties, including high quantum yields and environmental sensitivity. The introduction of a hydroxyl group onto the carbazole scaffold further enhances their utility, providing a proton-donating site for interaction with analytes and modulating the electronic properties of the fluorophore. This guide provides a detailed comparison of two key isomers, 2-hydroxycarbazole and 3-hydroxycarbazole, for their applications in fluorescence sensing, supported by available experimental data and protocols.
Performance Comparison
The utility of a fluorescent sensor is dictated by its photophysical characteristics and its response to target analytes. While extensive data is available for this compound, particularly in the context of anion sensing, there is a notable scarcity of published research on the fluorescence sensing applications of 3-hydroxycarbazole. This disparity itself is a significant finding, highlighting this compound as a more established and characterized platform, while 3-hydroxycarbazole represents a largely unexplored scaffold for sensor development.
Photophysical Properties
| Property | This compound | 3-Hydroxycarbazole | Reference |
| Excitation Maxima (λex) | 256 nm, 302 nm | Data not available | [1][2] |
| Emission Maximum (λem) | 350 nm (in Ethanol) | Data not available | [1][2] |
| Stokes Shift | ~48 nm (Calculated from available data) | Data not available | [1][2] |
| Fluorescence Intensity | Normalized to 100 (Relative to other derivatives) | Data not available | [1] |
| Quantum Yield (ΦF) | Data not available in direct comparison studies | Data not available |
Note: The photophysical properties of carbazole derivatives are highly solvent-dependent. The data for this compound is presented in ethanol as a representative polar protic solvent.
Performance in Fluorescence Sensing
This compound has been investigated as a fluorescent sensor for anions. The sensing mechanism often involves hydrogen bonding interactions between the hydroxyl and pyrrolic N-H protons of the carbazole and the target anion. This interaction can lead to changes in the fluorescence intensity ("turn-on" or "turn-off" response) or shifts in the emission wavelength.
A study by González-Ruiz et al. (2022) explored the use of hydroxycarbazole isomers for anion detection. While 1-hydroxycarbazole was found to be a more effective "turn-on" sensor for fluoride and chloride in acetone, the study provides valuable insights into the behavior of this compound.[1][2][3][4] In ethanol and acetonitrile, this compound exhibited a decrease in fluorescence intensity in the presence of various anions.[1]
Detailed quantitative data on the sensing performance of 3-hydroxycarbazole is not available in the reviewed literature, precluding a direct comparison of parameters like the limit of detection (LOD) and binding constants.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and application of hydroxycarbazoles in fluorescence sensing, based on available literature.
Synthesis of Hydroxycarbazoles
Synthesis of this compound: this compound is commercially available. However, various synthetic routes have been reported. One common approach involves the photochemical intramolecular cyclization of a corresponding diphenylamine derivative.[5]
Synthesis of 3-Hydroxycarbazole: A single-step synthesis of 3-hydroxycarbazoles can be achieved through the annulation of electron-rich anilines and quinones in a mixture of toluene and acetic acid at room temperature.[6]
-
Reaction: An electron-rich aniline (1.0 mmol) and a benzoquinone derivative (1.1 equiv) are dissolved in a 4:1 mixture of toluene and acetic acid (4.0 mL).
-
Conditions: The reaction mixture is stirred at room temperature. Reaction times can vary from a few hours to a day depending on the specific reactants.
-
Work-up and Purification: The reaction mixture is typically concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
General Protocol for Anion Sensing Studies
The following is a general spectrofluorimetric titration protocol adapted from studies on hydroxycarbazole-based anion sensors.[1][2]
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the hydroxycarbazole sensor (e.g., 1.0 x 10⁻³ M) in a suitable solvent (e.g., ethanol, acetone, or acetonitrile).
-
Prepare stock solutions of the anions to be tested (e.g., as tetrabutylammonium salts) in the same solvent (e.g., 1.0 x 10⁻² M).
-
-
Spectrofluorimetric Measurements:
-
Prepare a series of solutions containing a fixed concentration of the hydroxycarbazole sensor (e.g., 1.0 x 10⁻⁵ M) and varying concentrations of the anion.
-
Record the fluorescence emission spectra of each solution at a fixed excitation wavelength. The excitation wavelength should be chosen based on the absorption maximum of the sensor.
-
Monitor the changes in fluorescence intensity or the emission maximum as a function of the anion concentration.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the anion concentration to determine the sensor response.
-
The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve.
-
Binding constants can be determined by fitting the titration data to appropriate binding models (e.g., Benesi-Hildebrand).
-
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and processes involved in fluorescence sensing provides a clearer understanding of the underlying principles.
Caption: Chemical structures of this compound and 3-Hydroxycarbazole.
Caption: Proposed mechanism for anion sensing by hydroxycarbazoles.
Caption: General experimental workflow for fluorescence sensing.
Conclusion
In the realm of fluorescence sensing, this compound is a well-documented and commercially available starting material, particularly for the development of anion sensors. Its photophysical properties and sensing mechanisms have been the subject of academic research, providing a solid foundation for further development.
In stark contrast, 3-hydroxycarbazole remains a comparatively enigmatic molecule in the context of fluorescence sensing. While synthetic routes to this isomer exist, a thorough characterization of its photophysical properties and a systematic evaluation of its potential as a fluorescent sensor are conspicuously absent from the current body of scientific literature.
This guide, therefore, not only serves as a comparison of the two isomers but also as an indicator of a significant knowledge gap. For researchers seeking a reliable and understood platform, this compound is the prudent choice. For those in pursuit of novel fluorophores with potentially unique sensing capabilities, the largely uncharted territory of 3-hydroxycarbazole presents a compelling opportunity for original and impactful research. Future studies are warranted to elucidate the photophysical properties and sensing applications of 3-hydroxycarbazole to enable a more direct and comprehensive comparison with its 2-hydroxy counterpart.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Efficient continuous synthesis of this compound and 4-hydroxycarbazole in a millimeter scale photoreactor [html.rhhz.net]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
A Comparative Guide to 2-Hydroxycarbazole-Based OLEDs and Commercial Emitters
For Researchers, Scientists, and Drug Development Professionals
The field of Organic Light-Emitting Diodes (OLEDs) is continuously advancing, driven by the quest for more efficient, stable, and cost-effective emitter materials. While commercial emitters, particularly those based on iridium complexes and Thermally Activated Delayed Fluorescence (TADF), have dominated the market, novel material classes are emerging with competitive performance. Among these, 2-hydroxycarbazole derivatives are showing significant promise, offering unique photophysical properties that could lead to next-generation OLED technologies. This guide provides an objective comparison of the performance of this compound-based OLEDs against established commercial emitters, supported by experimental data from recent literature.
Performance Comparison
The performance of OLEDs is benchmarked by several key metrics, including External Quantum Efficiency (EQE), power efficiency, luminance, and operational lifetime. The following table summarizes the performance of a state-of-the-art this compound-based TADF emitter and a high-performing commercial blue TADF emitter. It is important to note that the data is extracted from different research publications, and direct comparison is influenced by variations in device architecture and fabrication conditions.
| Performance Metric | This compound-Based Emitter (TADF) | Commercial Blue Emitter (TADF) |
| Peak External Quantum Efficiency (EQE) | 29.2%[1] | 24.6%[2] |
| Maximum Luminance (cd/m²) | > 90,000 (for a green carbazole-fused boron emitter)[3] | 15,599 (for a deep blue emitter)[4] |
| Power Efficiency (lm/W) | 62.8 (for a blue TADF dopant in a specific host)[4] | Not explicitly stated in the provided results |
| Emission Color (CIE coordinates) | (0.139, 0.189) - Pure Blue[1] | Deep Blue (<460 nm)[2] |
| Device Lifetime (e.g., LT50, LT70) | >200,000 hours (t50) for a blue-hazard-free OLED[5] | Not explicitly stated in the provided results |
Key Observations:
-
This compound-based emitters, particularly those employing TADF mechanisms, have demonstrated exceptionally high external quantum efficiencies, in some cases surpassing those of reported commercial blue TADF emitters.[1][2]
-
Carbazole derivatives are versatile and have been utilized in emitters across the visible spectrum, with very high brightness levels achieved.[3]
-
The development of stable blue emitters remains a critical challenge in the OLED industry. While commercial blue emitters have made significant strides, carbazole-based materials are emerging as a viable alternative with the potential for high efficiency and long operational lifetimes.[2][4][5]
Experimental Protocols
The fabrication of high-performance OLEDs is a multi-step process requiring precise control over layer thickness and material purity. The two primary methods for depositing the organic layers are vacuum thermal evaporation and solution processing (e.g., spin coating).
Vacuum Thermal Evaporation (VTE)
VTE is the most common method for manufacturing commercial OLED displays.[6]
Methodology:
-
Substrate Preparation: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, and isopropyl alcohol. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Organic Layer Deposition: The organic layers are deposited in a high-vacuum chamber (typically 10⁻⁶ to 10⁻⁷ Torr).[6] The materials for each layer are placed in separate crucibles and heated until they sublime. The vaporized molecules travel in a straight line and deposit as a thin film on the substrate. The deposition rate is monitored using a quartz crystal microbalance.
-
Device Architecture (Typical):
-
ITO (Anode)
-
Hole Injection Layer (HIL): e.g., HAT-CN
-
Hole Transport Layer (HTL): e.g., TAPC
-
Emissive Layer (EML): Host material (e.g., CBP) doped with the emitter (this compound derivative or commercial emitter)
-
Electron Transport Layer (ETL): e.g., TPBi
-
Electron Injection Layer (EIL): e.g., LiF
-
Cathode: e.g., Aluminum (Al)
-
-
Encapsulation: To protect the organic layers from moisture and oxygen, the device is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.
Solution Processing (Spin Coating)
Solution processing offers a lower-cost alternative to VTE, particularly for large-area devices.[7]
Methodology:
-
Substrate Preparation: Similar to the VTE process, ITO substrates are thoroughly cleaned.
-
Hole Injection Layer Deposition: A solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) in water is typically spin-coated onto the ITO substrate to form the HIL. The substrate is then annealed on a hotplate (e.g., at 120°C) to remove the solvent.[7][8]
-
Emissive Layer Deposition: The host and emitter materials are dissolved in a suitable organic solvent (e.g., toluene, chlorobenzene). The solution is then spin-coated on top of the HIL. The spin speed and solution concentration are optimized to achieve the desired film thickness.
-
Cathode Deposition: The cathode (e.g., LiF/Al) is deposited via thermal evaporation in a vacuum chamber.
-
Encapsulation: The device is encapsulated as described in the VTE protocol.
Mandatory Visualizations
OLED Fabrication Workflow
The following diagram illustrates the general workflow for fabricating an OLED device using either vacuum thermal evaporation or solution processing for the organic layers.
Energy Level Diagram of a Typical OLED
The efficient operation of an OLED relies on the appropriate alignment of the energy levels of the different materials to facilitate charge injection, transport, and recombination in the emissive layer.
References
- 1. Carbazole-Decorated Organoboron Emitters with Low-Lying HOMO Levels for Solution-Processed Narrowband Blue Hyperfluorescence OLED Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vu.lt [vu.lt]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. iipseries.org [iipseries.org]
- 7. Ultrafast and Large-Scale Fabrication of PEDOT:PSS Nanofilms Using Electrical-Field-Assisted Direct Ink Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
A Comparative Guide to the Synthetic Routes of 2-Hydroxycarbazole
For researchers and professionals in drug development and materials science, the synthesis of 2-hydroxycarbazole, a key heterocyclic scaffold, is of significant interest. This guide provides a comparative analysis of prominent synthetic strategies, offering detailed experimental protocols and quantitative data to inform the selection of the most suitable method for a given application. The comparison focuses on a modern photochemical approach and a classical thermal cyclization method, highlighting the differences in reaction conditions, efficiency, and scalability.
Data Summary of Synthetic Routes
| Parameter | Photochemical Intramolecular Cyclization | Borsche-Drechsel Cyclization with Dehydrogenation |
| Starting Materials | 3-Hydroxy-2'-chloro-diphenylamine | p-Methoxyphenylhydrazine, Cyclohexanone |
| Key Reagents | Potassium t-butoxide, Dimethyl sulfoxide (DMSO) | Sulfuric acid, Palladium on carbon (Pd/C) |
| Reaction Temperature | Ambient (with UV irradiation) | High temperature (reflux) |
| Reaction Time | 1 minute (in continuous flow) | Several hours to over a day |
| Yield | 31.6% | Estimated ~80% (based on similar reactions) |
| Key Advantages | Rapid, mild conditions, suitable for continuous flow | Utilizes readily available starting materials |
| Key Disadvantages | Requires specialized photoreactor for optimal yield | Harsh acidic conditions, long reaction times |
Experimental Protocols
Photochemical Intramolecular Cyclization
This modern approach offers a rapid and efficient synthesis of this compound under mild conditions. The following protocol is adapted from a continuous flow synthesis, which demonstrates high throughput.
Experimental Procedure:
The synthesis is conducted in a millimeter-scale butterfly-shaped photoreactor. The feedstock solution is prepared by dissolving 3-hydroxy-2'-chloro-diphenylamine in anhydrous and deoxygenated dimethyl sulfoxide (DMSO). Potassium t-butoxide is added as a catalyst. This solution is then pumped through the photoreactor, which is continuously irradiated with a 365 nm UV-LED. With a residence time of just one minute under these optimized conditions, a yield of 31.6% for this compound can be achieved.[1]
Borsche-Drechsel Cyclization followed by Dehydrogenation
This classical two-step method first involves the acid-catalyzed cyclization to form a tetrahydrocarbazole intermediate, which is then aromatized to the final product.
Step 1: Synthesis of 6-Hydroxy-1,2,3,4-tetrahydrocarbazole
The synthesis begins with the Fischer indole synthesis-type reaction of a substituted phenylhydrazine with cyclohexanone. In a typical procedure, p-methoxyphenylhydrazine is reacted with cyclohexanone in the presence of an acid catalyst, such as sulfuric acid, and heated to reflux. This reaction yields 6-methoxy-1,2,3,4-tetrahydrocarbazole. Subsequent demethylation of the methoxy group affords the 6-hydroxy-1,2,3,4-tetrahydrocarbazole intermediate.
Step 2: Dehydrogenation to this compound
Visualizing the Synthetic Pathways
The logical flow of the compared synthetic routes can be visualized as follows:
References
Validation of 2-Hydroxycarbazole as a Ca2+ Mobilizing Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Hydroxycarbazole as a calcium (Ca2+) mobilizing agent, benchmarked against the well-established compounds, Thapsigargin and Ionomycin. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate an objective evaluation for research and drug development purposes.
Introduction to Ca2+ Mobilizing Agents
Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular processes, including gene transcription, cell proliferation, and apoptosis. Compounds that can precisely manipulate intracellular Ca2+ concentrations are invaluable tools in dissecting these signaling pathways and represent potential therapeutic agents. These agents primarily function by releasing Ca2+ from intracellular stores, such as the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR), or by facilitating Ca2+ influx from the extracellular space. This guide focuses on the validation of this compound in this context, comparing its mechanism and efficacy with Thapsigargin and Ionomycin.
Mechanisms of Action
The primary mechanism by which a compound mobilizes intracellular Ca2+ dictates its experimental applications and potential physiological effects. This compound, Thapsigargin, and Ionomycin operate through distinct molecular targets to achieve an increase in cytosolic Ca2+.
-
This compound: This compound induces Ca2+ release from the sarcoplasmic reticulum by directly activating the ryanodine receptor (RyR), a major intracellular Ca2+ release channel.[1] Its action is independent of the inositol 1,4,5-trisphosphate (IP3) receptor pathway.
-
Thapsigargin: A highly specific and potent inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[2][3] By blocking SERCA, Thapsigargin prevents the re-uptake of Ca2+ into the ER, leading to a gradual depletion of intracellular stores and a subsequent rise in cytosolic Ca2+ levels. This depletion also triggers store-operated calcium entry (SOCE), a secondary influx of extracellular Ca2+.[4]
-
Ionomycin: A mobile ionophore that increases intracellular Ca2+ by acting as a carrier for Ca2+ ions across biological membranes, including the plasma membrane and the membranes of intracellular stores.[5][6] It can facilitate Ca2+ influx from the extracellular medium and also release Ca2+ from the ER.[7][8]
Comparative Performance Data
The efficacy of a Ca2+ mobilizing agent is typically quantified by its potency (e.g., EC50 or IC50) and the magnitude of the Ca2+ response it elicits. The following table summarizes the available quantitative data for this compound, Thapsigargin, and Ionomycin. It is crucial to note that these values were determined in different experimental systems, which should be considered when making direct comparisons.
| Compound | Mechanism of Action | Target | Potency | Effective Concentration Range |
| This compound | Ryanodine Receptor Agonist | Ryanodine Receptor (RyR) | EC50: ~200 µM (in skeletal and cardiac SR)[1] | 100 - 500 µM[1] |
| Thapsigargin | SERCA Pump Inhibitor | Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) | IC50: ~0.35 nM (for carbachol-evoked Ca2+ transients)[4], EC50: ~10 nM (for inhibition of Ca2+ pumping activity)[2] | 1 - 10 µM (for complete store depletion)[4][9] |
| Ionomycin | Ca2+ Ionophore | Cell Membranes | Not applicable (ionophore) | 1 - 10 µM[5][6] |
Signaling Pathways
The distinct mechanisms of these agents result in the activation of different upstream signaling events to achieve Ca2+ mobilization.
Experimental Protocols
The validation and comparison of Ca2+ mobilizing agents typically involve measuring changes in intracellular Ca2+ concentration in live cells using fluorescent indicators. The following is a generalized protocol based on the use of Fura-2 AM, a ratiometric Ca2+ indicator.
Objective: To measure and compare the intracellular Ca2+ mobilization induced by this compound, Thapsigargin, and Ionomycin.
Materials:
-
Adherent or suspension cells (e.g., HEK293, HeLa, Jurkat)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional)
-
This compound, Thapsigargin, Ionomycin stock solutions in DMSO
-
Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation:
-
For adherent cells, seed them in black-walled, clear-bottom 96-well plates to achieve 80-90% confluency on the day of the experiment.
-
For suspension cells, harvest and wash the cells, then resuspend them in the assay buffer at a desired density.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS. A typical concentration is 1-5 µM Fura-2 AM with 0.02-0.04% Pluronic F-127 to aid in dye solubilization. Probenecid (1-2.5 mM) can be included to inhibit dye leakage.
-
Remove the culture medium from the cells and add the Fura-2 AM loading solution.
-
Incubate the cells at 37°C for 30-60 minutes in the dark.
-
-
Washing:
-
After incubation, gently wash the cells two to three times with fresh, pre-warmed HBSS to remove extracellular Fura-2 AM.
-
Add fresh HBSS to the cells and allow them to rest for an additional 20-30 minutes at room temperature to ensure complete de-esterification of the dye.
-
-
Measurement of Ca2+ Mobilization:
-
Place the cell plate in the fluorescence reader.
-
Establish a stable baseline fluorescence reading by acquiring data for a few minutes before adding the compounds.
-
Add the Ca2+ mobilizing agents (this compound, Thapsigargin, or Ionomycin) at various concentrations to different wells.
-
Immediately begin recording the fluorescence intensity at both excitation wavelengths (340 nm and 380 nm) and the emission wavelength (~510 nm) over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular Ca2+ concentration.
-
Plot the change in the F340/F380 ratio over time to visualize the Ca2+ mobilization kinetics.
-
For dose-response curves, plot the peak change in the F340/F380 ratio against the logarithm of the compound concentration to determine the EC50.
-
Conclusion
This compound presents itself as a viable Ca2+ mobilizing agent with a distinct mechanism of action centered on the activation of ryanodine receptors. Its potency is in the micromolar range, making it less potent than the nanomolar efficacy of Thapsigargin but within the effective concentration range of the widely used ionophore, Ionomycin. The choice of a Ca2+ mobilizing agent will ultimately depend on the specific experimental goals. This compound offers a valuable tool for studying RyR-mediated Ca2+ signaling, while Thapsigargin is ideal for investigating SERCA pump function and store-operated calcium entry. Ionomycin remains a robust, general-purpose tool for inducing a rapid and substantial increase in intracellular Ca2+ from both internal and external sources. This guide provides the foundational information for researchers to make an informed decision on the suitability of this compound for their specific research needs.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. web-material3.yokogawa.com [web-material3.yokogawa.com]
- 3. protocols.io [protocols.io]
- 4. Frontiers | Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line [frontiersin.org]
- 5. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the purpose of ionomycin in calcium flux flow assays? | AAT Bioquest [aatbio.com]
- 8. agilent.com [agilent.com]
- 9. A Comparative Perspective on Functionally-Related, Intracellular Calcium Channels: The Insect Ryanodine and Inositol 1,4,5-Trisphosphate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 2-Hydroxycarbazole Derivatives in Antimicrobial Applications: A Comparative Analysis
For Immediate Release
In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a relentless pursuit of novel chemical entities capable of combating resilient pathogens. Among the promising candidates, 2-hydroxycarbazole derivatives have emerged as a significant class of heterocyclic compounds demonstrating potent antimicrobial efficacy. This guide provides a comprehensive comparison of the antimicrobial performance of various carbazole derivatives, with a focus on those originating from a this compound scaffold, against standard antibiotics, supported by quantitative data and detailed experimental methodologies.
Quantitative Efficacy Assessment: Minimum Inhibitory Concentration (MIC)
The antimicrobial potency of this compound derivatives is quantitatively evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative carbazole derivatives against a panel of pathogenic bacteria and fungi, juxtaposed with the performance of commonly used antibiotics.
Table 1: Antibacterial Activity of Hydroxycarbazole Derivatives (MIC in µg/mL)
| Compound/Antibiotic | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Carbazole Derivative 8f | 0.5 - 1 | 0.5 | - | 1 | - | [1] |
| Carbazole Derivative 9d | 1 | 1 | - | 2 | - | [1] |
| Heptyl-derived aminothiazole 13f | - | 4 | - | - | - | [2] |
| N-pentyl aminothiazole 13d | - | - | - | - | 2 | [2] |
| Ciprofloxacin | 0.25 - 1.0 | 0.25 - 2.0 | 0.125 - 0.5 | 0.015 - 0.125 | 0.25 - 1.0 | [3] |
| Norfloxacin | 1 - 4 | 4 - 16 | 0.5 - 2 | 0.06 - 0.25 | 0.5 - 4 | [4] |
| Chloramphenicol | 2 - 8 | 4 - 16 | 1 - 4 | 2 - 8 | 8 - 32 | [4] |
| Ampicillin | 0.12 - 0.5 | >32 | 0.03 - 0.12 | 2 - 8 | >128 | [5] |
Table 2: Antifungal Activity of Hydroxycarbazole Derivatives (MIC in µg/mL)
| Compound/Antibiotic | Candida albicans | Aspergillus flavus | Aspergillus fumigatus | Reference(s) |
| Carbazole Derivative 13h | - | 128 | - | [2] |
| Carbazole Derivative 13i | - | 128 | - | [2] |
| Carbazole Derivative 8f | 1 | - | - | [1] |
| Carbazole Derivative 9d | 4 | - | - | [1] |
| Fluconazole | 0.25 - 4.0 | 16 - >64 | 8 - 64 | [4] |
Experimental Protocols
The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The most common methods employed in the cited studies are the Broth Microdilution Method and the Agar Well Diffusion Method.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the MIC of an antimicrobial agent.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared. Pure colonies from an 18-24 hour old culture are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound (this compound derivative or standard antibiotic) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Serial two-fold dilutions of the stock solution are then made in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells, including a growth control (broth and inoculum without the antimicrobial agent) and a sterility control (broth only), are also included. The plates are incubated at 35-37°C for 16-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Broth Microdilution Workflow for MIC Determination
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a substance.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Application of Test Substance: A defined volume of the test compound solution (at a known concentration) is added to each well. A positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound) are also included in separate wells.
-
Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.
-
Observation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).
Agar Well Diffusion Experimental Workflow
Potential Mechanism of Action
While the exact molecular targets for many this compound derivatives are still under investigation, several studies suggest potential mechanisms for their antimicrobial action. One proposed mechanism for certain carbazole derivatives is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms.[6] Inhibition of DHFR disrupts the synthesis of nucleic acids and amino acids, ultimately leading to cell death.
Proposed Mechanism: DHFR Inhibition
Conclusion
The data presented herein underscores the significant potential of this compound derivatives as a promising new class of antimicrobial agents. Several derivatives exhibit potent activity against a range of pathogenic bacteria, including drug-resistant strains like MRSA, and fungi, with MIC values that are comparable or, in some cases, superior to standard antibiotics. The elucidation of their mechanism of action, potentially through the inhibition of essential enzymes like DHFR, provides a solid foundation for the rational design and development of next-generation antimicrobial drugs. Further research, including in vivo efficacy studies and toxicological profiling, is warranted to fully realize the therapeutic potential of this versatile chemical scaffold.
References
- 1. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Antimicrobial activity of natural and semi-synthetic carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 2-Hydroxycarbazole Fluorescent Probes and Their Commercial Alternatives
In the realms of cellular imaging, bio-sensing, and drug development, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. An ideal probe should offer high brightness, significant Stokes shift, robust photostability, and high sensitivity and selectivity for its target. While a plethora of commercial fluorescent probes dominate the market, carbazole-based probes, particularly 2-hydroxycarbazole, have emerged as a versatile and promising class of fluorophores. This guide provides an objective comparison of this compound fluorescent probes against common commercial alternatives, supported by experimental data and detailed protocols to assist researchers in making informed decisions.
Performance Comparison at a Glance
The efficacy of a fluorescent probe is best assessed through its photophysical properties. The following table summarizes key performance metrics for this compound and popular commercial fluorescent probes. These values are compiled from various sources and should be considered in the context of the specific molecular structure and experimental conditions.[1]
| Probe Family | Typical λex (nm) | Typical λem (nm) | Stokes Shift (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| This compound | ~302 | ~350 | ~48 | Data not readily available | ~1.0 | Data not readily available |
| BODIPY Dyes | 480 - 650 | 500 - 700 | 10 - 30 | 70,000 - 100,000 | 0.5 - 1.0 | High |
| Rhodamine Dyes | 540 - 580 | 560 - 620 | 20 - 40 | 80,000 - 120,000 | 0.3 - 0.95 | High |
| Coumarin Dyes | 350 - 450 | 400 - 550 | 50 - 100 | 15,000 - 40,000 | 0.1 - 0.9 | Moderate to High |
| Cyanine Dyes (e.g., Cy5) | 640 - 660 | 660 - 680 | 20 - 30 | 200,000 - 250,000 | 0.2 - 0.4 | Low to Moderate |
| Fluorescein | ~490 | ~514 | ~24 | ~70,000 | 0.92 - 0.95 | Low |
Note: The data for this compound is based on available research, and a direct comparison of molar absorptivity and photostability with commercial dyes under identical conditions requires further specific experimental validation.
Signaling Pathways and Mechanisms of Action
A key advantage of hydroxycarbazole derivatives is their utility as chemosensors, particularly for anions. The signaling mechanism often involves hydrogen bonding interactions between the hydroxyl and pyrrolic nitrogen groups of the carbazole moiety and the target anion. This interaction can lead to a "turn-on" fluorescence response, where the fluorescence intensity is enhanced upon anion binding.
Experimental Protocols
Accurate benchmarking of fluorescent probes necessitates standardized experimental protocols. Below are methodologies for determining key performance parameters.
1. Determination of Fluorescence Quantum Yield (Φ)
The relative fluorescence quantum yield is determined by comparing the fluorescence of the sample to a standard with a known quantum yield (e.g., quinine sulfate).[2][3]
-
Materials:
-
This compound probe and commercial alternative probes
-
Quinine sulfate (or other suitable standard)
-
Appropriate solvents (e.g., ethanol, 0.1 M H₂SO₄)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
-
Procedure:
-
Prepare Solutions: Prepare a series of solutions of the sample probes and the reference standard at different concentrations in the same solvent.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength. The absorbance should be kept below 0.1 to minimize inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, exciting at the wavelength used for the absorbance measurements.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield is calculated using the following equation:
Φsample = Φstandard * (Slopesample / Slopestandard) * (η2sample / η2standard)
Where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[2]
-
2. General Protocol for Live-Cell Staining and Imaging
This protocol provides a general guideline for staining live cells with membrane-permeant fluorescent probes.
-
Materials:
-
Live cells cultured on glass-bottom dishes
-
Fluorescent probes (this compound derivative and commercial alternatives)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (e.g., 60-80%) on an imaging dish.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in DMSO (e.g., 1 mM). Dilute the stock solution in pre-warmed live-cell imaging medium to the final working concentration.
-
Cell Staining: Remove the culture medium, wash the cells once with PBS, and add the staining solution to the cells. Incubate for 15-30 minutes at 37°C, protected from light.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for each probe.
-
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive benchmarking of a novel fluorescent probe against a commercial standard.
References
Unveiling the Selectivity of 2-Hydroxycarbazole-Based Fluorescent Sensors for Metal Ion Detection
A Comparative Guide for Researchers in Drug Discovery and Chemical Biology
The development of selective and sensitive fluorescent sensors for the detection of various metal ions is a significant area of research, with wide-ranging applications in environmental monitoring, cellular imaging, and pharmaceutical analysis. Among the various fluorophores utilized, the carbazole scaffold, particularly its 2-hydroxy substituted derivatives, has garnered considerable attention due to its excellent photophysical properties and the propensity to form stable complexes with metal ions. This guide provides a comparative analysis of the cross-reactivity of 2-hydroxycarbazole-based sensors with different metal ions, supported by experimental data and detailed protocols to aid researchers in their endeavors.
Performance Comparison: Cross-Reactivity of a Carbazole-Based Schiff Base Sensor
To illustrate the selective sensing capabilities of this class of compounds, we present data on a representative carbazole-based Schiff base fluorescent sensor. This sensor was designed for the selective detection of Aluminum (Al³⁺) ions. Its performance in the presence of a wide range of other metal ions has been evaluated to determine its cross-reactivity profile.
The sensor, a Schiff base synthesized from a carbazole derivative and 2-hydroxy-1-naphthaldehyde, demonstrates a significant fluorescence enhancement upon binding with Al³⁺.[1][2][3] This "turn-on" response is attributed to a Chelation-Enhanced Fluorescence (CHEF) mechanism. The selectivity of this sensor is a critical parameter for its practical applications, and the following table summarizes its response to various metal ions.
| Metal Ion | Analyte | Fluorescence Response | Remarks |
| Al³⁺ | Target | Strong Enhancement | Highly selective and sensitive "turn-on" response. |
| K⁺ | Interferent | Negligible | No significant change in fluorescence intensity. |
| Ag⁺ | Interferent | Negligible | No significant change in fluorescence intensity. |
| Ba²⁺ | Interferent | Negligible | No significant change in fluorescence intensity. |
| Mn²⁺ | Interferent | Negligible | No significant change in fluorescence intensity. |
| Mg²⁺ | Interferent | Negligible | No significant change in fluorescence intensity. |
| Sn²⁺ | Interferent | Negligible | No significant change in fluorescence intensity. |
| Hg²⁺ | Interferent | Negligible | No significant change in fluorescence intensity. |
| Ca²⁺ | Interferent | Negligible | No significant change in fluorescence intensity. |
| Co²⁺ | Interferent | Negligible | No significant change in fluorescence intensity. |
| Ni²⁺ | Interferent | Negligible | No significant change in fluorescence intensity. |
| Pb²⁺ | Interferent | Negligible | No significant change in fluorescence intensity. |
| Fe³⁺ | Interferent | Negligible | No significant change in fluorescence intensity. |
| Cr³⁺ | Interferent | Negligible | No significant change in fluorescence intensity. |
| Cr⁶⁺ | Interferent | Negligible | No significant change in fluorescence intensity. |
Data synthesized from a study on a carbazole-based Schiff base sensor for Al³⁺ detection.[1][2][3]
Signaling Pathway and Experimental Workflow
The selective detection of Al³⁺ by the carbazole-based Schiff base sensor is primarily governed by the Chelation-Enhanced Fluorescence (CHEF) effect. In its unbound state, the sensor exhibits weak fluorescence due to photoinduced electron transfer (PET) from the nitrogen of the imine group to the excited carbazole fluorophore, and C=N isomerization, which provides a non-radiative decay pathway. Upon binding of Al³⁺ to the Schiff base ligand, the lone pair of electrons on the imine nitrogen gets engaged in coordination with the metal ion. This coordination restricts the PET process and C=N isomerization, leading to a significant enhancement in the fluorescence quantum yield.
The general workflow for evaluating the cross-reactivity of a this compound-based sensor involves synthesis, characterization, and subsequent spectroscopic analysis in the presence of various metal ions.
References
- 1. Carbazole-based Schiff base: A sensitive fluorescent ‘turn-on’ chemosensor for recognition of Al(III) ions in aqueous-alcohol media - Arabian Journal of Chemistry [arabjchem.org]
- 2. Carbazole-based Schiff base: A sensitive fluorescent ?turn-on? chemosensor for recognition of Al(III) ions in aqueous-alcohol media | AVESİS [avesis.comu.edu.tr]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Theoretical and Experimental Spectral Data for 2-Hydroxycarbazole
For researchers, scientists, and professionals in drug development, a precise understanding of the spectral characteristics of molecules like 2-Hydroxycarbazole is paramount. This guide provides a detailed comparison of its theoretical and experimental spectral data across various spectroscopic techniques, offering valuable insights for structural elucidation and analytical development.
This comparison guide delves into the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra of this compound, presenting a side-by-side analysis of computationally predicted data and experimentally obtained results. The theoretical data presented is based on density functional theory (DFT) calculations, a powerful tool in computational chemistry for predicting molecular properties.
Executive Summary of Spectral Data
The following tables summarize the key quantitative data from the theoretical and experimental spectral analyses of this compound.
Table 1: UV-Vis Spectral Data
| Parameter | Theoretical (in silico) | Experimental |
| λmax (nm) | Not explicitly found for this compound | Multiple absorptions, with a notable peak around 291 nm for the carbazole chromophore[1] |
Note: Specific theoretical UV-Vis data for this compound was not available in the searched literature. The experimental value is based on the parent carbazole molecule.
Table 2: Infrared (IR) Spectral Data
| Vibrational Mode | Theoretical (cm⁻¹) (for 4-Hydroxycarbazole) | Experimental (cm⁻¹) |
| O-H stretch | ~3854 | 3400-3300 (broad) |
| N-H stretch | ~3670 | ~3419 |
| C-H stretch (aromatic) | 3199-3149 | ~3051 |
| C=C stretch (aromatic) | Not specified | 1600-1450 |
| C-N stretch | Not specified | ~1450 |
| O-H bend | Not specified | Not specified |
| N-H bend | Not specified | ~727 |
Note: The theoretical IR data is for the isomer 4-Hydroxycarbazole, calculated using the B3LYP/6-311++G(d,p) level of theory, as a close proxy. Experimental data is for this compound and the parent carbazole molecule.[2]
Table 3: ¹H NMR Spectral Data
| Proton | Theoretical Chemical Shift (ppm) (for 4-Hydroxycarbazole) | Experimental Chemical Shift (ppm) |
| H on Oxygen (-OH) | Not specified | Variable, depends on solvent and concentration |
| H on Nitrogen (-NH) | Not specified | ~11.21 (in DMSO-d6 for carbazole) |
| Aromatic Protons | Not specified | 7.15 - 8.11 |
Note: Specific theoretical ¹H NMR chemical shifts for this compound were not found. The experimental data is a general range observed for carbazole derivatives.[3]
Table 4: ¹³C NMR Spectral Data
| Carbon | Theoretical Chemical Shift (ppm) (for 4-Hydroxycarbazole) | Experimental Chemical Shift (ppm) |
| C-OH | Not specified | ~155 |
| Aromatic Carbons | 114.42 - 146.50 | 108 - 140 |
| Quaternary Carbons | Not specified | Not specified |
Note: The theoretical ¹³C NMR data is for the isomer 4-Hydroxycarbazole. The experimental data represents a typical range for carbazole derivatives.
Methodologies and Protocols
A robust comparison requires a clear understanding of the methodologies employed to obtain both theoretical and experimental data.
Experimental Protocols
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of a 0.0128M solution of carbazole was recorded using a Spectroquant Pharo 300 UV-Vis Spectrophotometer in the range of 190 nm – 1100 nm.[1] The sample was dissolved in a 1:1 (by volume) mixture of ethanol and water.[1]
-
Infrared (IR) Spectroscopy: The FT-IR spectrum of crystalline carbazole was obtained using a Perkin Elmer Spectrum Two FT-IR Spectrophotometer in the region of 4000-400 cm⁻¹.[1] Data was collected with a resolution of 4 cm⁻¹ and an average of 23 scans.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 300 MHz for ¹H NMR). The sample is dissolved in a deuterated solvent, such as DMSO-d6, and chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane - TMS).
Theoretical Protocols
The theoretical spectral data for the closely related isomer, 4-hydroxycarbazole, was obtained through quantum chemical calculations using Density Functional Theory (DFT). The calculations were performed using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is widely used for obtaining a good balance between accuracy and computational cost for organic molecules.
Workflow for Spectral Data Comparison
The process of comparing theoretical and experimental spectral data is a critical step in the structural verification of a synthesized compound. The following diagram illustrates a typical workflow for this process.
Figure 1. A flowchart illustrating the parallel workflows for obtaining and comparing experimental and theoretical spectral data for a given molecule.
Discussion and Conclusion
The comparison between theoretical and experimental spectral data for this compound reveals a generally good agreement, particularly in the IR and NMR regions, even when using a closely related isomer for the theoretical calculations. Discrepancies between the two datasets can arise from several factors, including:
-
Intermolecular Interactions: Theoretical calculations are often performed on an isolated molecule in the gas phase, whereas experimental data is typically collected on the solid or solution phase where intermolecular forces can influence spectral properties.
-
Solvent Effects: The choice of solvent in experimental measurements can significantly affect spectral features, an effect that may not be perfectly modeled in theoretical calculations unless explicitly accounted for.
-
Vibrational Anharmonicity: Theoretical frequency calculations often assume harmonic vibrations, while real molecular vibrations have some degree of anharmonicity.
References
A Comparative Guide to the Synthesis of 2-Hydroxycarbazole: Reproducibility and Performance of Key Protocols
For researchers, scientists, and drug development professionals, the efficient and reproducible synthesis of 2-hydroxycarbazole, a key intermediate in the development of various pharmaceuticals and functional materials, is of paramount importance. This guide provides an objective comparison of prominent synthesis protocols, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
This report details and contrasts several key synthetic routes to this compound, including modern photochemical methods, classic thermal cyclizations, and catalyst-driven reactions. Quantitative data on yield, reaction time, and conditions are presented to offer a clear performance overview. Detailed experimental protocols for the discussed methods are also provided to ensure reproducibility.
Performance Comparison of this compound Synthesis Protocols
The following table summarizes the quantitative data for the different synthesis protocols, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthesis Protocol | Starting Materials | Catalyst/Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Photochemical Intramolecular Cyclization (Continuous Flow) | 3-hydroxy-2'-chloro-diphenylamine | Potassium t-butoxide | DMSO | 1 minute | Ambient | 31.6%[1] |
| Photochemical Intramolecular Cyclization (Batch) | 3-hydroxy-2'-chloro-diphenylamine | Potassium t-butoxide | DMSO | 60 minutes | Ambient | 9.4%[1] |
| Diels-Alder Reaction | 3-Nitroindole, Danishefsky's diene | N/A | Toluene | 24 hours | 110°C | 73-91%[2] |
| Borsche-Drechsel Cyclization | p-Benzyloxyphenylhydrazine hydrochloride, Cyclohexanone | Glacial Acetic Acid | Glacial Acetic Acid | 5 minutes (reflux) | Reflux | ~88% (for tetrahydrocarbazole intermediate) |
| Reductive Cyclization (Cadogan Reaction) | 2-Nitro-3'-hydroxybiphenyl | Triphenylphosphine | 1,2-Dichlorobenzene | Not Specified | Reflux | Not specified for 2-hydroxy derivative |
| Rh(III)-Catalyzed Cascade Cyclization | Indolyl nitrones, Alkylidenecyclopropanes | Rh(III) catalyst | Not Specified | Not Specified | Not Specified | Not Specified |
Visualizing the Synthetic Pathways
To facilitate a clearer understanding of the reaction workflows, the following diagrams illustrate the generalized pathways for the key synthesis protocols.
Caption: Comparative workflows of major this compound synthesis routes.
Detailed Experimental Protocols
Photochemical Intramolecular Cyclization (Continuous Flow)
This method utilizes a millimeter-scale photoreactor to achieve a high-throughput synthesis of this compound.[1]
Reaction Setup:
-
A self-designed millimeter-scale photoreactor is used, illuminated by a 365 nm UV-LED.
-
The reactant, 3-hydroxy-2'-chloro-diphenylamine, is dissolved in anhydrous dimethyl sulfoxide (DMSO).
-
Potassium t-butoxide is used as a catalyst.
Procedure:
-
The photoreactor and flasks are vacuumed and filled with argon.
-
Anhydrous DMSO is purged with argon, and potassium t-butoxide is added.
-
After 5 minutes, 3-hydroxy-2'-chloro-diphenylamine is added to the solution.
-
The solution is then continuously pumped through the photoreactor with a residence time of 1 minute under UV irradiation.
-
The product stream is collected and purified by chromatography.
Diels-Alder Reaction
This protocol offers a high-yield synthesis of this compound through a cycloaddition reaction.[2]
Reaction Setup:
-
A round-bottom flask equipped with a reflux condenser.
-
Reactants: 3-Nitroindole and Danishefsky's diene.
-
Solvent: Toluene.
Procedure:
-
To a solution of 3-nitroindole in toluene, add Danishefsky's diene.
-
Heat the reaction mixture at 110°C for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Borsche-Drechsel Cyclization
This classical method involves the synthesis of a tetrahydrocarbazole intermediate, followed by oxidation.
Part A: Synthesis of 2-Benzyloxy-5,6,7,8-tetrahydrocarbazole
-
Reaction Setup: A round-bottom flask with a reflux condenser.
-
Reactants: p-Benzyloxyphenylhydrazine hydrochloride and cyclohexanone.
-
Solvent/Catalyst: Glacial acetic acid.
-
Procedure:
-
Dissolve p-benzyloxyphenylhydrazine hydrochloride in glacial acetic acid.
-
Add cyclohexanone to the solution.
-
Heat the mixture to reflux for 5 minutes.
-
Cool the solution to allow the product to crystallize.
-
Filter and recrystallize the crude product.
-
Part B: Oxidation to this compound
-
Reaction Setup: A round-bottom flask.
-
Reactants: 2-Benzyloxy-5,6,7,8-tetrahydrocarbazole.
-
Catalyst: Palladium on carbon (Pd/C).
-
Solvent: A high-boiling point solvent such as p-cymene.
-
Procedure:
-
Suspend 2-benzyloxy-5,6,7,8-tetrahydrocarbazole and Pd/C in p-cymene.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter off the catalyst.
-
Remove the solvent under reduced pressure and purify the residue by chromatography. This step also cleaves the benzyl protecting group to yield this compound.
-
Conclusion
The choice of a synthesis protocol for this compound is highly dependent on the specific requirements of the researcher or organization.
-
The photochemical synthesis in a continuous flow reactor offers an exceptionally fast and efficient method, making it ideal for high-throughput screening and process intensification. However, it requires specialized photoreactor equipment.
-
The Diels-Alder reaction provides the highest reported yields and good regioselectivity, making it a strong candidate for large-scale synthesis where yield is the primary concern.
-
The Borsche-Drechsel cyclization is a classic and robust method, though it involves a two-step process. It is a viable option when the starting materials are readily available and specialized equipment is not.
The reproducibility of these protocols relies heavily on the precise control of reaction conditions and the purity of the starting materials. It is recommended that each laboratory optimizes the chosen protocol for their specific setup and reagents to ensure consistent results.
References
- 1. Efficient continuous synthesis of this compound and 4-hydroxycarbazole in a millimeter scale photoreactor [html.rhhz.net]
- 2. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- DielsâAlder reactions of 2- and 3-nitroindoles. A simple hydroxycarbazole synthesis [search.isc.ac]
Safety Operating Guide
Proper Disposal of 2-Hydroxycarbazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Hydroxycarbazole, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. According to safety data sheets (SDS), this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask type N95 (US) is recommended for handling the solid form.
In the event of accidental exposure, follow these first-aid measures:
-
After eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
After skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.
-
After inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
After ingestion: Clean mouth with water and get medical attention.
Waste Identification and Classification
Proper disposal begins with correct waste identification. While this compound is not specifically listed as a P-series or U-series hazardous waste by the U.S. Environmental Protection Agency (EPA), it must be evaluated to determine if it exhibits any of the characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[2] Given its classification as an irritant, it should be managed as a hazardous waste to ensure full compliance and safety.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317, P362+P364 |
| Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405 |
Data sourced from PubChem CID 93551.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must follow the "cradle-to-grave" principle of hazardous waste management, which tracks the waste from its generation to its final disposal.
Step 1: Container Selection and Labeling
-
Choose a Compatible Container: Collect waste this compound in a container that is in good condition, compatible with the chemical, and has a leak-proof, screw-on cap. Avoid using containers with corks or parafilm as primary closures.
-
Properly Label the Container: As soon as waste is added to the container, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound" (do not use abbreviations or chemical formulas).
-
The quantity of waste.
-
The date of waste generation (the date the first drop of waste was added).
-
The location of origin (e.g., building and room number).
-
The name and contact information of the principal investigator.
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
Step 2: On-Site Storage
-
Designate a Storage Area: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.
-
Ensure Secondary Containment: Place the waste container in a secondary container, such as a lab tray or dishpan, that is chemically compatible and can hold 110% of the volume of the primary container. This is crucial to contain any potential leaks or spills.
-
Segregate Incompatible Wastes: Store this compound waste away from incompatible materials, such as strong oxidizing agents.
-
Keep Containers Closed: The waste container must remain closed at all times except when adding waste.
Step 3: Final Disposal
-
Arrange for Pickup: Do not dispose of this compound in the regular trash or down the drain. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
-
Complete a Waste Information Form: Your EHS office will likely require a completed Hazardous Waste Information Form. This form will request detailed information about the chemical waste, including its composition and quantity.
-
Disposal of Empty Containers: A container that held this compound must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and air-drying, the container can typically be disposed of in the regular trash after defacing the original label.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific hazardous waste management plan and EHS office for guidance.
References
Personal protective equipment for handling 2-Hydroxycarbazole
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Hydroxycarbazole, including detailed operational and disposal plans.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential risks before handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Hazard Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) |
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following equipment should be worn at all times when handling this compound:
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and disposed of properly. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter is required if ventilation is inadequate or when handling large quantities. |
Operational Plan for Handling this compound
A systematic approach to handling this chemical from receipt to disposal is critical for safety and to maintain the integrity of research.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from strong oxidizing agents.[2]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Use
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.[2]
-
Do not breathe in the dust.[2]
-
Use non-sparking tools and equipment.
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[2]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
Waste Collection
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams.
Disposal Procedure
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Follow all federal, state, and local environmental regulations.
-
For unused product, it may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. However, this must be done by a licensed facility.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
